Triboa
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7NO5 |
|---|---|
Molecular Weight |
197.14 g/mol |
IUPAC Name |
2,4,7-trihydroxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H7NO5/c10-4-1-2-5-6(3-4)14-8(12)7(11)9(5)13/h1-3,8,10,12-13H |
InChI Key |
OUEXBJICCHIILG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)OC(C(=O)N2O)O |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(C(=O)N2O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Properties of Triboa and Related Benzoxazinoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of Triboa (2,4,7-trihydroxy-1,4-benzoxazin-3-one), a naturally occurring cyclic hydroxamic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data from the broader class of 2,4-dihydroxy-1,4-benzoxazin-3-ones to provide a thorough understanding of its expected chemical and biological characteristics. This guide covers the fundamental chemical properties, synthesis strategies, spectroscopic data, and known biological activities, including antimicrobial and anti-inflammatory effects. Detailed methodologies for key experimental procedures and visual representations of relevant pathways are included to support further research and drug development efforts in this area.
Introduction
This compound, with the systematic IUPAC name 2,4,7-trihydroxy-1,4-benzoxazin-3-one, is a member of the benzoxazinoid family of natural products.[1] These compounds are notable for their presence in various plant species, particularly in the family Gramineae (grasses), where they act as natural defense compounds against herbivores and pathogens. The core chemical scaffold of a 1,4-benzoxazin-3-one endows these molecules with a range of biological activities, making them of significant interest to researchers in medicinal chemistry and drug discovery.
Chemical Structure and Properties
The chemical structure of this compound consists of a bicyclic system where a benzene (B151609) ring is fused to a 1,4-oxazine ring. Key functional groups include a cyclic hydroxamic acid, a lactol, and phenolic hydroxyl groups, which contribute to its chemical reactivity and biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₅ | PubChem[1] |
| IUPAC Name | 2,4,7-trihydroxy-1,4-benzoxazin-3-one | PubChem[1] |
| Molecular Weight | 197.14 g/mol | PubChem[1] |
| CAS Number | 134954-24-6 | PubChem[1] |
Synthesis
The synthesis of this compound and related 1,4-benzoxazin-3-ones typically involves the cyclization of a substituted 2-aminophenol (B121084) derivative. The first reported synthesis of this compound involved the selective reductive cyclization of a 7-benzyloxy-2-nitrophenol precursor. This general strategy allows for the introduction of various substituents on the aromatic ring, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.
General Experimental Protocol for the Synthesis of 1,4-Benzoxazin-3-one Scaffold
A common method for synthesizing the 1,4-benzoxazin-3-one core involves the reaction of a 2-aminophenol with a chloroacetyl chloride in the presence of a base. The following is a generalized protocol:
-
Reaction Setup: A solution of the appropriately substituted 2-aminophenol in a suitable organic solvent (e.g., chloroform, THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Base Addition: A base, such as triethylamine (B128534) or sodium bicarbonate, is added to the solution to act as an acid scavenger.
-
Acylation: Chloroacetyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
Cyclization: After the acylation is complete, the reaction mixture is heated to induce intramolecular cyclization, forming the 1,4-benzoxazin-3-one ring.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Caption: Generalized workflow for the synthesis of the 1,4-benzoxazin-3-one scaffold.
Spectroscopic Data
Table 2: Expected ¹H NMR Spectral Data for the 1,4-Benzoxazin-3-one Core (in DMSO-d₆)
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.5 | m |
| O-CH₂-C=O | ~4.6 | s |
| N-H | ~10.8 | br s |
| O-H (phenolic) | 9.0 - 10.0 | br s |
| N-OH | 10.0 - 11.0 | br s |
Table 3: Expected ¹³C NMR Spectral Data for the 1,4-Benzoxazin-3-one Core (in DMSO-d₆)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (amide) | 160 - 165 |
| Aromatic C-O | 140 - 150 |
| Aromatic C | 110 - 135 |
| O-CH₂ | ~67 |
Table 4: Expected IR Spectral Data for the 1,4-Benzoxazin-3-one Core
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3200 - 3600 | Broad |
| N-H (amide) | 3100 - 3300 | Medium |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C=O (amide) | 1670 - 1700 | Strong |
| C=C (aromatic) | 1450 - 1600 | Medium |
| C-O (ether) | 1200 - 1270 | Strong |
Biological Activity and Mechanism of Action
Benzoxazinoids, including the 2,4-dihydroxy-1,4-benzoxazin-3-one scaffold present in this compound, are known to possess a variety of biological activities. Their primary role in plants is as allelochemicals, providing defense against pests and pathogens. In the context of drug development, this class of compounds has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Many 1,4-benzoxazin-3-one derivatives have demonstrated activity against a range of bacteria and fungi. The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory effects of benzoxazinoids. The proposed mechanism of action involves the modulation of key inflammatory signaling pathways. While a specific pathway for this compound has not been elucidated, related compounds are known to interfere with pathways such as the NF-κB and MAPK signaling cascades, which are central regulators of the inflammatory response.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by benzoxazinoids.
Experimental Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the plate is incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
50 µL of cell culture supernatant is mixed with 50 µL of sulfanilamide (B372717) solution and incubated for 10 minutes.
-
50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution is added, and the mixture is incubated for another 10 minutes.
-
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control.
Caption: Experimental workflow for the in vitro nitric oxide inhibition assay.
Conclusion
This compound (2,4,7-trihydroxy-1,4-benzoxazin-3-one) represents an interesting natural product with potential for further investigation in the field of drug discovery. While specific experimental data for this compound is limited, the broader class of 2,4-dihydroxy-1,4-benzoxazin-3-ones demonstrates significant biological activities that warrant further exploration. This technical guide provides a foundational understanding of the chemical structure, synthesis, and potential biological activities of this compound and related compounds, offering a valuable resource for researchers and scientists in this area. Further studies are needed to fully elucidate the specific properties and mechanisms of action of this compound.
References
The Biosynthesis of TRIBOA in Maize: A Technical Guide for Researchers
An In-depth Examination of the Enzymatic Pathway, Quantitative Analysis, and Experimental Methodologies
This technical guide provides a comprehensive overview of the biosynthesis of 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one (TRIBOA) in Zea mays. This compound is a key intermediate in the production of defensive benzoxazinoid compounds in maize. This document details the enzymatic reactions, genetic regulation, and subcellular organization of the pathway. Furthermore, it presents quantitative data on enzyme kinetics and metabolite concentrations, along with detailed experimental protocols for the extraction and quantification of this compound and related benzoxazinoids. This guide is intended for researchers, scientists, and professionals in the fields of plant biochemistry, natural product chemistry, and drug development.
The Core Biosynthesis Pathway of Benzoxazinoids
The biosynthesis of benzoxazinoids in maize is a well-elucidated pathway that originates from the primary metabolite indole-3-glycerol phosphate (B84403), an intermediate in the tryptophan biosynthesis pathway. A series of enzymatic reactions, primarily catalyzed by enzymes encoded by the Bx gene cluster, leads to the formation of various benzoxazinoid compounds.
The core pathway leading to the formation of this compound-glucoside involves the following key steps:
-
Indole (B1671886) Formation: The pathway initiates in the chloroplasts with the conversion of indole-3-glycerol phosphate to indole, a reaction catalyzed by the enzyme BX1 (INDOLE-3-GLYCEROL PHOSPHATE LYASE).[1][2]
-
Oxidation of Indole: A series of four cytochrome P450 monooxygenases, BX2 , BX3 , BX4 , and BX5 , located in the endoplasmic reticulum, sequentially oxidize indole to produce 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[1]
-
Glucosylation of DIBOA: In the cytoplasm, the unstable DIBOA is glucosylated by UDP-glucosyltransferases, primarily BX8 and BX9 , to form the more stable DIBOA-glucoside.[1]
-
Hydroxylation to form this compound-glucoside: The crucial step in the formation of this compound is the hydroxylation of DIBOA-glucoside at the C-7 position. This reaction is catalyzed by the 2-oxoglutarate-dependent dioxygenase BX6 , which is located in the cytoplasm.[3] The product of this reaction is 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one-glucoside (this compound-glucoside).
-
Further Modifications: this compound-glucoside can be further metabolized. For instance, the O-methyltransferase BX7 catalyzes the methylation of the 7-hydroxyl group of this compound-glucoside to produce the major maize benzoxazinoid, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-glucoside).[3][4]
The following diagram illustrates the core biosynthetic pathway leading to this compound-glucoside.
Quantitative Data
Enzyme Kinetics
The kinetic parameters of the key enzymes involved in the formation and subsequent conversion of this compound-glucoside have been characterized.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Reference |
| BX6 | DIBOA-glucoside | < 0.4 | 2.10 | [3][4] |
| BX7 | This compound-glucoside | < 0.4 | 0.25 | [3][4] |
Metabolite Concentrations
The concentration of benzoxazinoids, including the downstream product of this compound, DIMBOA, varies significantly depending on the maize variety, developmental stage, tissue type, and environmental conditions.[5][6] Generally, benzoxazinoid levels are highest in seedlings and decrease as the plant matures.[6][7]
| Maize Variety/Condition | Compound | Concentration (µg/g FW) | Tissue | Reference |
| Seedlings (general) | DIMBOA | 10 to 30 mM (in shoot) | Shoot | [7] |
| Seedlings (general) | DIMBOA | 0.5 to 15 mM (in root) | Root | [7] |
| HKI 161 (dark grown) | DIMBOA | 0.94 mg/g | Seedlings | [8] |
| HKI 161 (light grown) | DIMBOA | 0.68 mg/g | Seedlings | [8] |
| HKI 193-2 (dark grown) | DIMBOA | 1.53 mg/g | Seedlings | [8] |
| HKI 193-2 (light grown) | DIMBOA | 1.31 mg/g | Seedlings | [8] |
| Aphid Infestation (2 days) | DIMBOA-glc | ~1500 | Leaf | [1] |
| Aphid Infestation (2 days) | DIMBOA | ~200 | Leaf | [1] |
| Drought-stressed (7-day-old seedlings) | DIMBOA-2Glc | ~120 | Shoot | [9][10] |
| Drought-stressed (4-day-old seedlings) | DIMBOA-2Glc | ~140 | Root | [9][10] |
Note: FW stands for Fresh Weight. Concentrations of this compound itself are not widely reported, as it is a transient intermediate. The levels of its downstream product, DIMBOA, provide an indication of the flux through the pathway.
Experimental Protocols
Extraction of Benzoxazinoids from Maize Tissue
This protocol is adapted from established methods for the extraction of benzoxazinoids for LC-MS/MS analysis.[5][9]
Materials:
-
Maize tissue (e.g., leaves, roots)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Extraction solvent: 70:30 (v/v) methanol:water with 0.1% formic acid, pre-chilled to -20°C
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Harvest maize tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.
-
Add 1 mL of the pre-chilled extraction solvent to the tube.
-
Vortex the mixture vigorously for 20-30 seconds.
-
Incubate the mixture on a shaker at 4°C for 30 minutes.
-
Centrifuge the tubes at 13,000 - 16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
For cleaner samples, the supernatant can be filtered through a 0.22 µm syringe filter into an HPLC vial.
-
Store the extracts at -20°C until analysis.
The following diagram outlines the general workflow for benzoxazinoid extraction.
LC-MS/MS Quantification of this compound and Related Benzoxazinoids
This protocol outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the targeted quantification of benzoxazinoids.[5]
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 - 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 - 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Equilibrate at 5% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for benzoxazinoid glucosides.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each target analyte (including this compound-glucoside, DIBOA-glucoside, and DIMBOA-glucoside) using authentic standards.
The logical relationship for setting up an LC-MS/MS experiment is depicted below.
Regulation of this compound Biosynthesis
The biosynthesis of this compound and other benzoxazinoids is tightly regulated at the transcriptional level. The expression of Bx genes is influenced by developmental cues and various biotic and abiotic stresses.
-
Developmental Regulation: The expression of most Bx genes, including Bx6, is highest in the seedlings and young tissues of maize, which correlates with the highest concentrations of benzoxazinoids at these developmental stages.[3][4][6]
-
Induction by Herbivory and Pathogens: While constitutively produced, benzoxazinoid biosynthesis can be further induced by insect feeding and pathogen attack.[6][11] This induction is often mediated by plant defense signaling pathways, such as the jasmonic acid pathway.
-
Transcriptional Control: The expression of Bx genes is controlled by a network of transcription factors. For example, in response to aphid infestation, the expression of several transcription factor genes, including ZmWRKY75, ZmMYB61, and ZmNAC35, correlates with the expression of Bx1 and benzoxazinoid accumulation.[12]
The signaling pathway leading to the induction of Bx gene expression is complex and involves the perception of stress signals, activation of signaling cascades, and ultimately the binding of transcription factors to the promoter regions of Bx genes.
Conclusion
The biosynthesis of this compound in maize is a critical step in the production of a diverse arsenal (B13267) of chemical defenses. Understanding this pathway at a molecular and quantitative level is essential for efforts to enhance pest resistance in this vital crop. The methodologies outlined in this guide provide a robust framework for the accurate quantification and further investigation of this compound and related benzoxazinoids. Future research may focus on the precise regulatory networks controlling Bx gene expression and the engineering of this pathway to produce novel, high-value compounds.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Benzoxazinoids Biosynthetic Gene Cluster Identification and Expression Analysis in Maize under Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Belowground and aboveground herbivory differentially affect the transcriptome in roots and shoots of maize - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chimia.ch [chimia.ch]
The Elusive Intermediate: A Technical Guide to the Natural Occurrence of TRIBOA in Gramineae
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
TRIBOA (2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one) is a naturally occurring benzoxazinoid found within select members of the Gramineae (or Poaceae) family, which includes major cereal crops like maize, wheat, and rye. As a class of secondary metabolites, benzoxazinoids are integral to the defense mechanisms of these plants, exhibiting a range of allelopathic, insecticidal, and antimicrobial properties. This compound holds a unique position within the well-characterized benzoxazinoid biosynthesis pathway as a key, yet transient, intermediate. In its natural state within the plant, this compound exists as a more stable glucoside, this compound-glucoside. The aglucone form is released upon tissue damage through enzymatic activity. This guide provides a comprehensive overview of the current scientific understanding of this compound's natural occurrence in Gramineae, detailing its biosynthesis, proposed methodologies for its study, and its place within the broader context of plant chemical defense.
Data Presentation: Quantitative Occurrence of this compound in Gramineae
A thorough review of the scientific literature reveals a notable absence of specific quantitative data for this compound or its glucoside in various Gramineae species. Research has predominantly focused on the more stable and abundant benzoxazinoids such as DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) and DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one). The transient nature of this compound as a metabolic intermediate likely contributes to its presence in low concentrations, making its quantification challenging and often below the limit of detection in general metabolomic studies.
For context, the concentrations of related, well-studied benzoxazinoids in young seedlings of Gramineae species are presented in Table 1. It is hypothesized that the concentration of this compound-glucoside would be significantly lower than these values.
| Compound | Plant Species | Tissue | Concentration Range (µg/g dry weight) | Reference |
| DIBOA-Glc | Wheat (Triticum aestivum) | Aerial Parts | [1][2] | |
| DIMBOA-Glc | Wheat (Triticum aestivum) | Aerial Parts | [1][2] | |
| MBOA | Wheat (Triticum aestivum) | Aerial Parts | [1][2] | |
| DIMBOA | Maize (Zea mays) | Seedlings | 0.68 - 1.53 (µg/mg FW) | [3] |
| DIMBOA-Glc | Maize (Zea mays) | Seedling Leaves | High (not quantified) | [3] |
| DIBOA | Rye (Secale cereale) | Shoot | Prevalent (not quantified) | [4] |
| DIMBOA-Glc | Rye (Secale cereale) | Root | Prevalent (not quantified) | [4] |
Biosynthesis of this compound in Gramineae
This compound is a pivotal intermediate in the biosynthesis of DIMBOA, one of the most prominent benzoxazinoids in maize and wheat. The pathway is well-elucidated and begins with indole-3-glycerol phosphate, a product of the shikimate pathway. A series of enzymatic conversions leads to the formation of DIBOA-glucoside. This compound-glucoside is then synthesized through the hydroxylation of DIBOA-glucoside at the C7 position by a 2-oxoglutarate-dependent dioxygenase, the enzyme BX6. Subsequently, this compound-glucoside is methylated by the O-methyltransferase BX7 to yield DIMBOA-glucoside. The instability of the this compound aglucone necessitates its stabilization as a glucoside within the plant cell, typically stored in the vacuole.
Signaling Pathways and Biological Activity
Currently, there is no scientific literature describing specific signaling pathways in Gramineae that are directly triggered by this compound. The biological activity of benzoxazinoids is generally attributed to the aglucones, which are released upon tissue damage when glucosides come into contact with β-glucosidases located in the plastids. The resulting aglucones, including the presumed transient this compound, are reactive and can interact with various cellular targets in herbivores and pathogens. The primary known role of this compound is as a precursor in the biosynthesis of other benzoxazinoids.
Below is a diagram illustrating the position of this compound within the benzoxazinoid biosynthesis pathway.
Experimental Protocols
The following section details a synthesized experimental protocol for the extraction, identification, and potential quantification of this compound-glucoside from Gramineae seedlings. This protocol is based on established methods for the analysis of other unstable benzoxazinoids.[3][5][6]
Objective: To extract and analyze this compound-glucoside from young Gramineae seedlings.
Materials and Reagents:
-
Gramineae seeds (e.g., maize, wheat, rye)
-
Growth chamber or greenhouse facilities
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Refrigerated centrifuge
-
UHPLC-MS/MS system with a C18 reversed-phase column
-
Extraction Solvent: 70:30 Methanol (B129727):Water (v/v) with 0.1% formic acid (pre-chilled to -20°C)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Analytical standards for related benzoxazinoids (DIBOA-glucoside, DIMBOA-glucoside) for method validation (if this compound-glucoside standard is unavailable).
Experimental Workflow Diagram
Detailed Procedure:
-
Plant Growth and Harvest:
-
Grow Gramineae seedlings under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Harvest whole seedlings or specific tissues (e.g., leaves, roots) at a consistent developmental stage (e.g., 10-14 days after germination).
-
Immediately flash-freeze the harvested tissue in liquid nitrogen to halt enzymatic activity.[3]
-
-
Sample Homogenization:
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Store the powdered tissue at -80°C until extraction.
-
-
Extraction of this compound-glucoside:
-
Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.
-
Add 1 mL of the pre-chilled extraction solvent (70:30 Methanol:Water with 0.1% formic acid). The use of acidified methanol and low temperatures is crucial to prevent the degradation of unstable benzoxazinoids.[5]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the sample at 13,000 rpm for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube for analysis.
-
-
UHPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
System: Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Column Temperature: 40°C.
-
Mobile Phases: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of solvent B, increasing linearly to elute compounds of increasing hydrophobicity. An example gradient: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, re-equilibrate to 5% B.[3][5]
-
-
Mass Spectrometry Detection:
-
System: Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for benzoxazinoid glucosides.
-
Data Acquisition: Targeted analysis using Multiple Reaction Monitoring (MRM) for quantification or full scan and data-dependent MS/MS for identification.
-
Expected Ion Transitions for this compound-glucoside (C14H17NO10): The exact mass of this compound-glucoside is 359.0853 g/mol . In negative ion mode, the precursor ion would be [M-H]⁻ at m/z 358.0777. The major fragment ion would likely correspond to the this compound aglucone after the loss of the glucose moiety (162.05 Da), resulting in a fragment at m/z 196.0246. These transitions would need to be confirmed with an analytical standard if available.
-
-
-
Data Analysis and Identification:
-
Identification of this compound-glucoside will be based on its retention time and the specific precursor-to-product ion transition in the MS/MS analysis.
-
Relative quantification can be performed by comparing peak areas across different samples.
-
Absolute quantification would require a certified analytical standard of this compound-glucoside, which is not commercially readily available. In its absence, semi-quantification can be performed using a calibration curve of a structurally related and more accessible standard like DIMBOA-glucoside, with the acknowledgment that the ionization efficiencies may differ.
-
Conclusion
This compound is a confirmed, albeit elusive, natural product in the Gramineae family. Its role as a transient intermediate in the biosynthesis of DIMBOA-glucoside positions it as a key molecule in the chemical defense strategy of these important crop plants. The lack of quantitative data for this compound underscores the analytical challenges posed by its instability and likely low endogenous concentrations. The provided experimental protocol offers a robust framework for researchers aiming to investigate this and other unstable benzoxazinoids. Future research, contingent on the synthesis of a this compound-glucoside analytical standard, will be crucial to fully elucidate its quantitative occurrence and potential biological activities. Understanding the dynamics of such transient intermediates is vital for a complete picture of plant-environment interactions and may offer new avenues for crop improvement and the development of novel plant-derived compounds.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Hydroxamic acid content and toxicity of rye at selected growth stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one (TRIBOA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one, a naturally occurring benzoxazinoid. This document details its role as a key intermediate in the biosynthesis of defense compounds in plants, summarizes available data, and outlines relevant experimental methodologies.
Introduction
2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one, also known as TRIBOA, is a member of the benzoxazinoid family of compounds. These metabolites are primarily found in grasses (Gramineae) and play a crucial role in the plant's defense against herbivores and pathogens.[1] this compound serves as a critical biosynthetic precursor to more complex benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one). In nature, this compound is typically found as its glucoside, 2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glc (this compound-glc), which is a more stable form.[2] The aglycone, this compound, is believed to be unstable, which likely contributes to the limited availability of its specific physical and chemical data in the literature.[1]
Physical and Chemical Properties
Detailed experimental data for the physical and chemical properties of the aglycone 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one (this compound) are not extensively reported in the available scientific literature. However, information for its glucosylated form and related benzoxazinoids is more accessible.
Table 1: General Properties of 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one and its Glucoside
| Property | Value | Source |
| Chemical Name | 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one | - |
| Synonyms | This compound | [1] |
| Molecular Formula | C₈H₇NO₅ | - |
| Molecular Weight | 197.15 g/mol | - |
| Glucoside Form | 2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glc (this compound-glc) | [2] |
| Glucoside Molecular Formula | C₁₄H₁₇NO₁₀ | - |
| Glucoside Molecular Weight | 359.29 g/mol | - |
| Glucoside Mass Spec (M-H)⁻ | 358 m/z | [2] |
Note: Specific experimental values for melting point, boiling point, and solubility of this compound are not available in the searched literature.
Biosynthesis
This compound is a key intermediate in the biosynthetic pathway of DIMBOA-glc in plants such as maize. The pathway begins with the conversion of DIBOA-glc (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one-glc).
The biosynthesis of this compound-glc is catalyzed by the enzyme BENZOXAZINLESS6 (BX6) , a 2-oxoglutarate-dependent dioxygenase.[2] BX6 hydroxylates DIBOA-glc at the C-7 position to produce this compound-glc. Subsequently, the enzyme BENZOXAZINLESS7 (BX7) , an O-methyltransferase, catalyzes the methylation of the 7-hydroxyl group of this compound-glc to yield DIMBOA-glc.[2]
Synthesis and Experimental Protocols
Chemical Synthesis
The synthesis of 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one (this compound) has been reported and involves a selective reductive cyclization of a 7-benzyloxy-2-nitrophenol derivative.[3][4] While detailed, step-by-step protocols are not fully available in the abstracts, the general approach is outlined below.
Enzymatic Production of this compound-glc
As the aglycone is unstable, in vitro enzymatic synthesis of the more stable this compound-glc is a common approach for obtaining this compound for research purposes.[2]
Protocol for BX6 Enzyme Assay and this compound-glc Production:
This protocol is adapted from methodologies used to characterize the BX6 enzyme.[2]
Materials:
-
DIBOA-glc (substrate)
-
Recombinant BX6 enzyme (expressed in E. coli)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2-oxoglutarate, ascorbate, and FeSO₄)
-
Quenching solution (e.g., methanol (B129727) or acetonitrile)
-
HPLC system for analysis and purification
Procedure:
-
Prepare the reaction mixture by combining the assay buffer, DIBOA-glc, and recombinant BX6 enzyme in a microcentrifuge tube.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to confirm the production of this compound-glc and to quantify the conversion.
-
For preparative scale, the reaction can be scaled up, and the product purified from the reaction mixture using preparative HPLC.
Conclusion
2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one is a significant, albeit transient, molecule in the chemical defense strategy of certain plants. While the inherent instability of the aglycone has limited the availability of its detailed physicochemical data, its role as a biosynthetic intermediate is well-established. The enzymatic synthesis of its glucosylated form, this compound-glc, provides a viable route for obtaining this compound for further research into its biological activities and potential applications. Future studies focusing on the stabilization of the aglycone or the development of efficient synthetic routes will be crucial for a more comprehensive understanding of this important natural product.
References
An In-depth Technical Guide on the Biological Function of TRIBOA as an Allelochemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRIBOA (2-amino-3H-phenoxazin-3-one) is a potent allelochemical originating from the degradation of benzoxazinoids, a class of secondary metabolites prevalent in many gramineous plants. This technical guide provides a comprehensive overview of the biological functions of this compound, with a particular focus on its role in allelopathy. It delves into its mechanism of action as a histone deacetylase (HDAC) inhibitor, the downstream consequences on gene expression and plant growth, and the detoxification pathways employed by target organisms. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential applications in agriculture and drug development.
Introduction
Allelopathy, the chemical interaction between plants, plays a crucial role in shaping plant communities and ecosystem dynamics. Allelochemicals, the compounds responsible for these interactions, can have significant inhibitory or stimulatory effects on neighboring plants. This compound has emerged as a key player in the allelopathic interactions of several major crops, including wheat, maize, and rye. It is not directly exuded by the plants but is formed in the soil through the microbial degradation of benzoxazinoids like DIBOA (2,4-dihydroxy-1,4-benzoxazin-3(4H)-one) and DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one)[1][2]. Understanding the biological function of this compound is critical for harnessing its potential in sustainable agriculture as a natural herbicide and for exploring its pharmacological properties as an HDAC inhibitor.
Biosynthesis of this compound
This compound is a degradation product of benzoxazinoids, which are synthesized in plants from indole-3-glycerol phosphate. The biosynthesis of DIBOA, a primary precursor, involves a series of enzymatic reactions catalyzed by BX1 to BX5 enzymes[3]. DIBOA is then typically glucosylated to form DIBOA-glc for storage in the plant vacuole[3]. Upon release into the soil, DIBOA is rapidly degraded by soil microbes to form the more stable and potent allelochemical, 2-amino-3H-phenoxazin-3-one (APO), which is structurally analogous to this compound[2].
}
Caption: Biosynthetic pathway of this compound from Indole-3-glycerol Phosphate.Mechanism of Action: Histone Deacetylase Inhibition
The primary molecular mechanism underlying the allelopathic activity of this compound is the inhibition of histone deacetylases (HDACs)[4]. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound causes hyperacetylation of histones, which results in a more relaxed chromatin structure[4][5]. This "open" chromatin state allows for increased access of transcription factors to DNA, leading to widespread changes in gene expression[4][5][6].
This alteration of the histone acetylation landscape disrupts the normal regulation of gene expression, affecting a multitude of cellular processes, including cell cycle progression, development, and stress responses[5][7][8]. The pleiotropic effects on gene regulation ultimately lead to the observed phytotoxic effects, such as the inhibition of root growth and germination in susceptible plants[4][9].
}
Caption: Signaling pathway of this compound leading to growth inhibition.Quantitative Data on Allelopathic Effects
The phytotoxicity of this compound and its precursor, BOA, has been demonstrated in a dose-dependent manner on various plant species. The following tables summarize the quantitative data from studies on the inhibitory effects of these allelochemicals on seed germination and root growth.
| Plant Species | Allelochemical | Concentration | Inhibition (%) | Reference |
| Dactylis glomerata | BOA | 1.5 mM | >50% (Shoot Length) | [1] |
| Lolium perenne | BOA | 1.5 mM | >50% (Shoot Length) | [1] |
| Rumex acetosa | BOA | 1.5 mM | >50% (Shoot Length) | [1] |
| Dactylis glomerata | BOA | 1.5 mM | >60% (Root Length) | [1] |
| Lolium perenne | BOA | 1.5 mM | >60% (Root Length) | [1] |
| Rumex acetosa | BOA | 1.5 mM | >60% (Root Length) | [1] |
| Echinochloa crus-galli | MBOA | 1 mM | ~30% (Root & Shoot) | [10] |
| Lolium rigidum | MBOA | 1 mM | 60% (Root), 70% (Shoot) | [10] |
Note: Data for this compound (APO) is often inferred from studies on its analogue BOA and the related compound MBOA. More direct quantitative studies on this compound are needed.
Experimental Protocols
Phytotoxicity Bioassay: Seed Germination and Root Elongation
This protocol is adapted from standard methods for assessing allelopathic effects.
Objective: To determine the effect of this compound on the seed germination and root elongation of a model plant species (e.g., Lactuca sativa (lettuce) or Arabidopsis thaliana).
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in distilled water)
-
Seeds of the test plant
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Distilled water (control)
-
Incubator with controlled temperature and light conditions
-
Ruler or digital caliper
Procedure:
-
Prepare a series of this compound dilutions from the stock solution. The final concentrations should span a biologically relevant range (e.g., 0, 10, 50, 100, 200 µM). Ensure the final solvent concentration is the same across all treatments, including the control.
-
Place two layers of filter paper in each Petri dish.
-
Add 5 mL of the respective this compound solution or control solution to each Petri dish.
-
Place a defined number of seeds (e.g., 20) evenly spaced on the moist filter paper.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 72 hours).
-
After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged.
-
Measure the root length of each germinated seedling.
-
Calculate the germination percentage and the average root length for each treatment.
-
Express the results as a percentage of the control.
}
Caption: Experimental workflow for a phytotoxicity bioassay.In Vitro Histone Deacetylase (HDAC) Activity Assay
This protocol is a generalized fluorometric assay to measure HDAC inhibition by this compound.
Objective: To quantify the inhibitory effect of this compound on HDAC activity in vitro.
Materials:
-
This compound
-
HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HeLa or plant nuclear extract (as a source of HDACs)
-
Assay buffer (e.g., 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0)
-
Developer solution (containing a protease like trypsin and a known HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the this compound solution (or solvent control), and the nuclear extract.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution. The protease in the developer will cleave the deacetylated substrate, releasing a fluorescent product.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Calculate the percentage of HDAC inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value of this compound for HDAC inhibition.
Detoxification in Target Plants
Plants have evolved sophisticated detoxification mechanisms to cope with xenobiotics, including allelochemicals. This process typically occurs in three phases:
-
Phase I (Modification): The allelochemical is modified, often through oxidation, reduction, or hydrolysis, to introduce or expose functional groups. Cytochrome P450 monooxygenases are frequently involved in this phase.
-
Phase II (Conjugation): The modified compound is conjugated with a hydrophilic molecule, such as glucose or glutathione (B108866), to increase its water solubility. This reaction is catalyzed by enzymes like UDP-glucosyltransferases (UGTs) and glutathione S-transferases (GSTs)[11][12].
-
Phase III (Compartmentation): The conjugated and less toxic form of the allelochemical is transported into the vacuole or apoplast for sequestration, effectively removing it from the cytoplasm.
While the specific enzymes responsible for this compound detoxification are still under investigation, studies on the related compound BOA have shown that hydroxylation followed by glucosylation is a common detoxification pathway in many plant species[13][14]. It is likely that similar enzymatic machinery is involved in the detoxification of this compound.
}
Caption: General detoxification pathway for allelochemicals like this compound in plants.Conclusion and Future Directions
This compound is a significant allelochemical with a well-defined mechanism of action involving the inhibition of histone deacetylases. This leads to profound changes in gene expression and ultimately inhibits the growth of competing plants. The information presented in this guide provides a foundation for researchers and professionals to further explore the biological functions of this compound.
Future research should focus on:
-
Generating more specific quantitative data on the allelopathic effects of this compound on a wider range of plant species.
-
Identifying the specific HDAC isoforms targeted by this compound in different plant species.
-
Elucidating the precise downstream signaling events that follow HDAC inhibition and lead to growth arrest.
-
Characterizing the specific enzymes and genes involved in the detoxification of this compound in tolerant plant species.
A deeper understanding of these aspects will be crucial for the development of this compound-based bioherbicides and for exploring its potential as a therapeutic agent in drug development, given the importance of HDAC inhibitors in cancer therapy and other diseases.
References
- 1. Allelochemical stress inhibits growth, leaf water relations, PSII photochemistry, non-photochemical fluorescence quenching, and heat energy dissipation in three C3 perennial species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detoxification and Excretion of Trichothecenes in Transgenic Arabidopsis thaliana Expressing Fusarium graminearum Trichothecene 3-O-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plants Release Precursors of Histone Deacetylase Inhibitors to Suppress Growth of Competitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversible histone acetylation and deacetylation mediate genome-wide, promoter-dependent and locus-specific changes in gene expression during plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversible Histone Acetylation and Deacetylation Mediate Genome-Wide, Promoter-Dependent and Locus-Specific Changes in Gene Expression During Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. Histone Acetylation Changes in Plant Response to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocking histone deacetylation in Arabidopsis induces pleiotropic effects on plant gene regulation and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Exploiting Natural Variation of Secondary Metabolism Identifies a Gene Controlling the Glycosylation Diversity of Dihydroxybenzoic Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Survival of Plants During Short-Term BOA-OH Exposure: ROS Related Gene Expression and Detoxification Reactions Are Accompanied With Fast Membrane Lipid Repair in Root Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery, Isolation, and Biological Activities of Tribulosin from Tribulus terrestris
A Note on Nomenclature: The initial request specified "Triboa." Extensive database searches yielded no compound by this name, suggesting a possible typographical error. This document focuses on Tribulosin , a prominent and well-researched spirostanol (B12661974) saponin (B1150181) isolated from Tribulus terrestris, which aligns with the likely intent of the query.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the discovery, isolation, purification, and quantification of Tribulosin from its primary plant source, Tribulus terrestris. It includes comprehensive experimental protocols, quantitative data, and an overview of its known signaling pathways.
Introduction to Tribulosin and Tribulus terrestris
Tribulus terrestris L. (Zygophyllaceae family), a plant used for centuries in traditional Chinese and Indian medicine, is the source of a variety of medicinally important chemical constituents, including flavonoids, flavonol glycosides, and steroidal saponins (B1172615).[1][2][3] Among the numerous bioactive compounds, the steroidal saponins are considered largely responsible for the plant's pharmacological activities.[4][5] Tribulosin, a spirostanol-type saponin, is a key bioactive component of T. terrestris.[6][7] This compound, along with others, has been investigated for a range of biological activities, including anthelmintic, anti-inflammatory, and anticancer effects.[1][8][9] The concentration of Tribulosin and other saponins can vary significantly depending on the geographical origin of the plant, the part of the plant used (fruits, leaves, stems), and the harvest time.[10][11]
Extraction and Isolation of Tribulosin
The isolation of Tribulosin from T. terrestris involves a multi-step process beginning with the extraction of total saponins from the plant material, followed by purification to isolate the specific compound.
Extraction Methodologies
Several techniques have been developed for the extraction of steroidal saponins from T. terrestris, with the choice of method impacting the yield and purity of the extract.[5] Common methods include conventional heat reflux, Soxhlet extraction, and ultrasound-assisted extraction (UAE).[5][12] The solvent system is a critical parameter, with aqueous ethanol (B145695) or methanol (B129727) often being employed.[12][13]
Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Total Saponins
This protocol is based on an optimized method for extracting total saponins from the fruits of T. terrestris.[14]
-
Plant Material Preparation:
-
Dry the fruits of Tribulus terrestris and grind them into a fine powder.
-
-
Extraction:
-
Combine the powdered plant material with 99.8% absolute ethanol in a solvent-to-material ratio of 25:1 (mL/g).[14]
-
Perform the extraction using an ultrasonic bath at a temperature of 70°C for 40 minutes.[14]
-
After the initial extraction, filter the mixture to separate the extract from the plant residue.
-
To ensure a comprehensive extraction, the plant residue can be re-extracted two more times with fresh solvent under the same conditions.[15]
-
-
Concentration:
-
Combine the extracts from all extraction cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude saponin extract.
-
Purification of Tribulosin
The crude saponin extract is a complex mixture of different saponins and other phytochemicals. Further purification is necessary to isolate Tribulosin. This is typically achieved through chromatographic techniques.
Experimental Protocol: Chromatographic Purification
This protocol describes a general procedure for the purification of Tribulosin from a crude saponin extract.[13]
-
Macroporous Resin Chromatography:
-
Dissolve the crude saponin extract in an appropriate solvent and apply it to a macroporous resin column.
-
Wash the column with water to remove sugars and other highly polar impurities.
-
Elute the saponins with a stepwise gradient of ethanol in water.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the saponin-rich fractions.
-
-
Silica (B1680970) Gel Column Chromatography:
-
Combine and concentrate the saponin-rich fractions from the previous step.
-
Apply the concentrated fraction to a silica gel column.
-
Elute the column with a gradient of a suitable solvent system, such as a mixture of n-propanol, toluene, water, and glacial acetic acid.[16]
-
Collect the fractions and analyze them by TLC or HPLC to identify the fractions containing pure Tribulosin.
-
-
Crystallization:
-
Combine the pure Tribulosin fractions and concentrate them.
-
Dissolve the residue in a minimal amount of hot ethanol and allow it to cool slowly to induce crystallization.
-
Collect the crystals by filtration and dry them to obtain pure Tribulosin.[13]
-
Diagram of the Experimental Workflow for Tribulosin Isolation
Caption: Workflow for the isolation and purification of Tribulosin.
Quantitative Analysis of Tribulosin
Accurate quantification of Tribulosin in plant extracts and final products is crucial for quality control and standardization. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are commonly used methods.[16][17][18]
Experimental Protocol: HPTLC Quantification of Tribulosin
This protocol is based on a validated HPTLC method for the quantification of Tribulosin.[16]
-
Standard and Sample Preparation:
-
Prepare a stock solution of Tribulosin standard of known concentration.
-
Prepare the sample extract and dilute it to a suitable concentration.
-
-
Chromatography:
-
Detection and Quantification:
-
After development, dry the plate.
-
Visualize the spots by spraying with a suitable derivatizing agent (e.g., anisaldehyde-sulfuric acid) and heating.[17]
-
Scan the plate with a densitometer at the wavelength of maximum absorbance.
-
Quantify the amount of Tribulosin in the sample by comparing the peak area with that of the standard.
-
Quantitative Data Summary
The yield of Tribulosin and total saponins from T. terrestris is influenced by various factors. The following tables summarize key quantitative data from the literature.
Table 1: Yield of Total Saponins and Tribulosin from T. terrestris
| Plant Part | Extraction Method | Solvent | Yield | Reference |
| Fruits | Ultrasound-Assisted | 99.8% Ethanol | 2.95% (Total Saponins) | [14] |
| Fruits | Countercurrent Extraction | 50-85% Ethanol | Up to 2% (Total Saponins) | [13] |
| Butanol Fraction | - | - | 0.193 mg/100mg (Tribulosin) | [16] |
| Aerial Parts (Bulgaria) | - | - | 0.1-7.7% (Tribulosin) | [10] |
Table 2: Performance of Analytical Methods for Tribulosin and Related Saponins
| Parameter | HPTLC (for Tribulosin) | HPLC-DAD (for Protodioscin) | LC-MS/MS |
| Linearity Range | 200 - 1200 ng/spot[16] | 10.9 - 544.9 µg/mL | Method-dependent |
| Correlation Coefficient (r²) | 0.997[16] | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 72.50 ng/spot[16] | 16.0 µg/g plant material | High sensitivity (low ng/mL to pg/mL) |
| Limit of Quantitation (LOQ) | 219.70 ng/spot[16] | 48.6 µg/g plant material | High sensitivity (low ng/mL to pg/mL) |
| Accuracy (Recovery) | 96 - 98%[16] | Not Specified | Typically 95 - 105% |
Signaling Pathways and Biological Activities
Saponins from T. terrestris, including Tribulosin, have been shown to modulate several key signaling pathways, which underlies their observed pharmacological effects.
Anti-inflammatory Activity and the TLR4/NF-κB Pathway
Total saponins from T. terrestris have demonstrated significant anti-inflammatory effects.[19][20] One of the key mechanisms is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[21] In response to inflammatory stimuli like lipopolysaccharide (LPS), TLR4 activation triggers a downstream cascade that leads to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as IL-1β and IL-6.[21] T. terrestris saponins have been shown to inhibit this pathway, leading to a reduction in the production of these inflammatory mediators.[21]
Diagram of the TLR4/NF-κB Signaling Pathway Inhibition by T. terrestris Saponins
Caption: Inhibition of the TLR4/NF-κB pathway by T. terrestris saponins.
Other Biological Activities
-
Anthelmintic Activity: Tribulosin has demonstrated in vitro anthelmintic activity against the nematode Caenorhabditis elegans, with an ED50 of 76.25 µg/mL.[6][7][8]
-
Cardioprotective Effects: Tribulosin has been shown to protect the myocardium against ischemia/reperfusion injury, potentially through the activation of protein kinase C epsilon.[1]
-
Effects on Skin Cells: In normal human keratinocytes exposed to UVB radiation, T. terrestris saponins have been found to inhibit the intrinsic apoptotic pathway and block UVB-mediated NF-κB activation.[22][23]
-
Effects on the Nitric Oxide Synthase Pathway: Saponins from T. terrestris may upregulate nitric oxide synthesis, which can lead to endothelium-dependent relaxation.[24]
Conclusion
Tribulosin, a steroidal saponin from Tribulus terrestris, is a compound of significant interest due to its diverse pharmacological activities. This guide has provided a comprehensive overview of the methodologies for its extraction, purification, and quantification, along with insights into its mechanisms of action. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development. Further research is warranted to fully elucidate the therapeutic potential of Tribulosin and to optimize its production and application.
References
- 1. Phytopharmacological overview of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of traditional pharmacological uses, phytochemistry, and pharmacological activities of Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saponins from Tribulus terrestris L. Extract Down-regulate the Expression of ICAM-1, VCAM-1 and E-selectin in Human Endothelial Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tribulosin and beta-sitosterol-D-glucoside, the anthelmintic principles of Tribulus terrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Comprehensive Review of the Phytochemical, Pharmacological, and Toxicological Properties of Tribulus terrestris L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Comparison of Different Parts of Tribulus terrestris L. at Different Harvest Times and Comparison of Antihypertensive Effects at the Same Harvest Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijert.org [ijert.org]
- 13. CN103040880A - Separation and purification method of tribulus terrestris saponin - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. ViewArticleDetail [ijpronline.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of steroidal saponins in Tribulus terrestris by reversed-phase high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimization of ultrasound extraction of Tribulus terrestris L. leaves saponins and their HPLC-DAD-ESI-MSn profiling, anti-inflammatory activity and mechanism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. allsubjectjournal.com [allsubjectjournal.com]
- 21. The analgesic effect of total saponins of Tribulus terrestris on neuropathic pain was studied based on TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biomedres.us [biomedres.us]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
The Role of TRIBOA in Herbivore Resistance in Grasses: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Grasses (family Poaceae), which include major agricultural crops such as maize, wheat, and rye, have evolved a sophisticated chemical defense system to deter herbivores. Central to this defense are a class of indole-derived secondary metabolites known as benzoxazinoids (BXDs). These compounds are stored as stable glucosides in plant vacuoles and are activated upon tissue damage by herbivores, releasing toxic aglucones. This guide focuses on the role of a specific benzoxazinoid, 2-(2,4,7-trihydroxy-1,4-benzoxazin-3-one)-β-D-glucopyranose (TRIBOA-Glc), in the broader context of herbivore resistance in grasses. While research has extensively documented the defensive properties of related compounds like DIMBOA-Glc, the specific contributions of this compound-Glc are understood primarily through its pivotal role as an intermediate in the benzoxazinoid biosynthetic pathway.
The Benzoxazinoid Biosynthetic Pathway and the Position of this compound-Glc
The biosynthesis of benzoxazinoids in maize is a well-elucidated pathway involving a series of enzymes encoded by the Bx gene cluster. The pathway begins with indole-3-glycerol phosphate, an intermediate in tryptophan synthesis, and proceeds through several oxidative steps to produce 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA). DIBOA is then glucosylated to form the stable DIBOA-Glc.
In maize and some other grasses, the pathway continues with the hydroxylation of DIBOA-Glc at the C-7 position. This reaction is catalyzed by a 2-oxoglutarate-dependent dioxygenase known as BX6, yielding this compound-Glc. Subsequently, the O-methyltransferase BX7 catalyzes the methylation of the 7-hydroxyl group of this compound-Glc to produce the well-studied defense compound 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc). Therefore, this compound-Glc serves as a critical intermediate, linking the production of DIBOA-Glc to the more complex benzoxazinoid, DIMBOA-Glc.
Quantitative Data on Benzoxazinoid-Mediated Herbivore Resistance
Direct quantitative data on the effects of this compound-Glc on herbivore performance is limited in current literature. However, extensive research on its precursor (DIBOA-Glc) and downstream products (DIMBOA-Glc and HDMBOA-Glc) provides a strong framework for understanding its likely role. The toxicity and deterrence of benzoxazinoids are often concentration-dependent and vary between different herbivore species. The following table summarizes key quantitative findings for related benzoxazinoids.
| Benzoxazinoid | Herbivore Species | Bioassay Type | Concentration | Observed Effect | Reference |
| DIMBOA | Ostrinia nubilalis (European corn borer) | Artificial Diet | 0.5 mM | High toxicity | [1] |
| DIMBOA | Spodoptera exigua (Beet armyworm) | Artificial Diet | 2.37 mM (500 µg/g) | Increased mortality and reduced growth | [2] |
| DIMBOA-Glc | Rhopalosiphum maidis (Corn leaf aphid) | Artificial Diet | 2 mM | No significant effect on survival or progeny | [3] |
| HDMBOA-Glc | Rhopalosiphum maidis (Corn leaf aphid) | Artificial Diet | 2 mM | Significantly reduced progeny and survival | [3] |
| DIMBOA | Sitobion avenae (English grain aphid) | Artificial Diet | >0.5 mM | >50% mortality after 89 hours | [2] |
Given that this compound-Glc is an intermediate between DIBOA-Glc and DIMBOA-Glc, its activity is likely part of a synergistic defense profile. The hydroxylation at the 7-position to form this compound-Glc may alter the molecule's polarity and reactivity, potentially influencing its stability and interaction with herbivore digestive enzymes.
Experimental Protocols
Protocol 1: Extraction and Quantification of this compound-Glc from Grass Tissues
This protocol is adapted from established methods for benzoxazinoid analysis in maize.
1. Sample Preparation:
-
Collect fresh leaf or root tissue from grass seedlings.
-
Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue into a fine powder using a cryogenic grinder or a pre-chilled mortar and pestle.
-
Store the powdered tissue at -80°C until extraction.
2. Metabolite Extraction:
-
Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.
-
Prepare an extraction solvent of 70:30 (v/v) methanol:water with 0.1% formic acid. Pre-chill the solvent to -20°C.
-
Add 1 mL of the pre-chilled extraction solvent to the tissue powder.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube. For enhanced recovery, the pellet can be re-extracted with another 0.5 mL of extraction solvent, and the supernatants pooled.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
3. LC-MS/MS Quantification:
-
Chromatography System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable.
-
Mobile Phases:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start with a low percentage of Solvent B, increasing linearly to elute compounds of increasing hydrophobicity. An example gradient is: 0-1 min at 5% B, 1-8 min linear gradient to 95% B, 8-10 min hold at 95% B, followed by re-equilibration at 5% B.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor-product ion transition for this compound-Glc should be determined using a purified standard.
References
- 1. Impacts of Constitutive and Induced Benzoxazinoids Levels on Wheat Resistance to the Grain Aphid (Sitobion avenae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Localization of AUX/IAA Proteins in Plant Tissues
Disclaimer: The term "Triboa" does not correspond to a known protein in plant biology literature. This guide will therefore focus on the well-characterized Auxin/Indole-3-Acetic Acid (AUX/IAA) protein family as an exemplary subject for discussing cellular localization in plant tissues. This family of transcriptional repressors is central to the auxin signaling pathway, a critical regulatory network governing nearly every aspect of plant growth and development.
Introduction to AUX/IAA Proteins
The AUX/IAA proteins are a large family of short-lived nuclear proteins that act as key regulators of auxin-responsive gene expression.[1][2][3][4] In the absence or at low concentrations of the plant hormone auxin, AUX/IAA proteins form heterodimers with AUXIN RESPONSE FACTOR (ARF) transcription factors.[1][5] This interaction represses the transcriptional activity of ARFs, thereby switching off auxin-responsive genes.[5][6] When intracellular auxin levels rise, auxin acts as a "molecular glue," promoting the interaction between AUX/IAA proteins and the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[6][7][8] This interaction leads to the ubiquitination and subsequent degradation of the AUX/IAA repressors by the 26S proteasome, liberating ARFs to activate gene expression.[1][7][9] This mechanism allows for a rapid and sensitive response to changes in auxin levels.
Cellular Localization of AUX/IAA Proteins
The function of AUX/IAA proteins as transcriptional repressors necessitates their presence in the nucleus. Indeed, the majority of AUX/IAA proteins are localized predominantly to the nucleus, a feature conferred by conserved nuclear localization signals (NLS) within their protein structure.[2][10][11][12]
However, their localization is not exclusively static or confined to the nucleus. Studies have reported that some members of the AUX/IAA family exhibit dual localization in both the nucleus and the cytoplasm.[10][11][12] For instance, in maize, while ZmIAA2 and ZmIAA11 are exclusively nuclear, ZmIAA20 and ZmIAA33 are found in both compartments.[11][12] Similarly, in Arabidopsis, IAA12 and IAA19 have been observed in the cytoplasm of elongating root cells.[10]
This nucleo-cytoplasmic partitioning is dynamic and can be influenced by several factors, including:
-
Developmental Context: The localization of transcription factors can be cell-type specific. For example, some ARF proteins, which are interaction partners of AUX/IAAs, form cytoplasmic condensates in differentiated cells of the upper root, rendering those cells less sensitive to auxin.[10][13]
-
Environmental Conditions: Abiotic stress has been shown to cause a shift in the localization of IAA12 and IAA19 from being both nuclear and cytoplasmic to exclusively nuclear.[10]
-
Protein Stability: Mutations in a conserved degradation motif (Domain II) can increase the stability of AUX/IAA proteins, which may affect their steady-state distribution between cellular compartments.[2]
Quantitative Data on Subcellular Localization
The relative distribution of AUX/IAA proteins between the nucleus and cytoplasm can be quantified through methods such as fluorescence intensity analysis from confocal microscopy images or by quantitative western blotting of subcellular fractions. The following table summarizes representative localization patterns observed for different AUX/IAA proteins.
| Protein (Species) | Predominant Localization | Nuclear Fraction (%) | Cytoplasmic Fraction (%) | Reference |
| ZmIAA2 (Maize) | Exclusively Nuclear | ~100% | <1% | [12] |
| ZmIAA11 (Maize) | Exclusively Nuclear | ~100% | <1% | [12] |
| ZmIAA15 (Maize) | Exclusively Nuclear | ~100% | <1% | [12] |
| ZmIAA20 (Maize) | Nucleo-cytoplasmic | ~60% | ~40% | [12] |
| ZmIAA33 (Maize) | Nucleo-cytoplasmic | ~55% | ~45% | [12] |
| IAA17/AXR3 (Arabidopsis) | Exclusively Nuclear (in stable lines) | ~100% | <1% | [10] |
| IAA12 (Arabidopsis) | Nucleo-cytoplasmic (root elongation zone) | Variable | Variable | [10] |
| IAA19 (Arabidopsis) | Nucleo-cytoplasmic (root elongation zone) | Variable | Variable | [10] |
Experimental Protocols
Determining the subcellular localization of a protein is fundamental to understanding its function. Below are detailed protocols for two primary methods used in plant biology.
Method 1: Fluorescent Protein Tagging and Confocal Microscopy
This in vivo technique allows for the visualization of protein localization in living cells. It involves fusing the coding sequence of the protein of interest with that of a fluorescent protein (e.g., Green Fluorescent Protein, GFP).
Experimental Protocol:
-
Vector Construction:
-
Amplify the full-length coding sequence (CDS) of the target AUX/IAA gene from cDNA using PCR with primers that add suitable restriction sites.
-
Clone the AUX/IAA CDS in-frame with the GFP coding sequence in a plant expression vector. The vector should contain a suitable promoter for expression in plant tissues (e.g., the Cauliflower Mosaic Virus 35S promoter for constitutive expression). The fusion can be N-terminal (GFP-AUX/IAA) or C-terminal (AUX/IAA-GFP).[14]
-
Verify the final construct by restriction digest and Sanger sequencing.
-
-
Plant Transformation:
-
Transient Expression: Introduce the plasmid DNA into plant cells for short-term expression. A common method is Agrobacterium tumefaciens-mediated infiltration of Nicotiana benthamiana leaves or polyethylene (B3416737) glycol (PEG)-mediated transformation of Arabidopsis protoplasts.[15]
-
Stable Transformation: Generate transgenic plants for stable, heritable expression of the fusion protein. This is typically achieved via Agrobacterium-mediated floral dip for Arabidopsis.[14]
-
-
Confocal Laser Scanning Microscopy (CLSM):
-
Mount the tissue sample (e.g., a leaf disc, a whole root) on a microscope slide in a drop of water.[16]
-
Use a confocal microscope to visualize the fluorescence. For GFP, excite with a 488 nm laser and collect emission between 500-550 nm.[16][17]
-
Co-localization: To confirm nuclear localization, co-stain with a nuclear dye like DAPI (4',6-diamidino-2-phenylindole), which requires UV excitation, or express a nuclear-localized red fluorescent protein (RFP) as a marker.[14][18]
-
Image Acquisition: Adjust laser power and detector gain to obtain a clear signal with minimal background noise.[16] Capture single optical sections and Z-stacks to reconstruct a 3D view of the cell.
-
Method 2: Subcellular Fractionation and Western Blotting
This biochemical approach physically separates cellular compartments to determine the location of the target protein. It provides quantitative data that complements microscopy.
Experimental Protocol:
-
Tissue Homogenization:
-
Harvest ~1-2 g of plant tissue (e.g., Arabidopsis seedlings) and freeze immediately in liquid nitrogen.
-
Grind the tissue to a fine powder using a pre-chilled mortar and pestle.
-
Resuspend the powder in ice-cold Nuclei Isolation Buffer (NIB). The buffer composition is critical to maintain the integrity of the nuclei.[19]
-
-
Differential Centrifugation:
-
Filter the homogenate through layers of cheesecloth or Miracloth to remove large debris.
-
Centrifuge the filtrate at a low speed (e.g., 1,500 x g for 10 min at 4°C) to pellet the nuclei (crude nuclear fraction).[19]
-
Carefully collect the supernatant. Centrifuge this supernatant at a higher speed (e.g., 12,000 x g for 15 min at 4°C) to pellet mitochondria and other large organelles. The resulting supernatant is the cytosolic fraction .[19][20]
-
-
Nuclear Fraction Purification:
-
Western Blot Analysis:
-
Determine the protein concentration of the total, cytosolic, and nuclear fractions using a Bradford or BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.[21]
-
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the AUX/IAA protein.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Purity Controls: Probe separate blots with antibodies for known markers of each fraction: a histone protein (e.g., H3) as a nuclear marker and a cytosolic enzyme (e.g., UGPase) as a cytoplasmic marker.[22]
-
AUX/IAA Proteins in the Canonical Auxin Signaling Pathway
The primary role of AUX/IAA proteins is executed within the nucleus as part of the canonical auxin signaling pathway. This pathway provides a mechanism for auxin-regulated transcription.
Core Components:
-
AUX/IAA Repressors: Bind to and inhibit ARF transcription factors.
-
ARF Transcription Factors: Bind to Auxin Response Elements (AuxREs) in the promoters of target genes.
-
TIR1/AFB Co-receptors: F-box proteins that, in the presence of auxin, recognize and bind to AUX/IAA proteins, targeting them for degradation.[23]
Mechanism:
-
Low Auxin: AUX/IAA proteins are stable and bind to ARFs on target gene promoters. They often recruit co-repressors like TOPLESS (TPL), which induces a repressive chromatin state, turning gene expression OFF.[1][5]
-
High Auxin: Auxin binds to the TIR1/AFB receptor, enhancing its affinity for the degron motif (Domain II) of an AUX/IAA protein.[6] This forms a co-receptor complex.[5] The SCFTIR1/AFB complex ubiquitinates the AUX/IAA protein, marking it for degradation by the 26S proteasome.[7]
-
Gene Activation: With the AUX/IAA repressor removed, the ARF transcription factor is free to activate the expression of auxin-responsive genes, turning gene expression ON.[8][9]
References
- 1. Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses [mdpi.com]
- 2. Evolution Analysis of the Aux/IAA Gene Family in Plants Shows Dual Origins and Variable Nuclear Localization Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Unresolved roles of Aux/IAA proteins in auxin responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diversity of Stability, Localization, Interaction and Control of Downstream Gene Activity in the Maize Aux/IAA Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleo-cytoplasmic partitioning of ARF proteins controls auxin responses in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. agrisera.com [agrisera.com]
- 16. Subcellular Localization Experiments and FRET-FLIM Measurements in Plants [bio-protocol.org]
- 17. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 18. GFP - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 19. Fractionation and Extraction of Crude Nuclear Proteins From Arabidopsis Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Subcellular Protein Fractionation | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
In Vivo Stability and Degradation of "Triboa": A Review of Available Scientific Literature
Initial searches for a compound named "Triboa" in the context of drug development, pharmacology, or materials science did not yield specific results for a molecule with this designation. The term "this compound" is associated with a geographical location, this compound Bay, and related commercial entities[1][2][3][4]. However, the search query did return results for compounds with similar-sounding or abbreviated names, such as "l-TBOA" and benzoxazinoids like "DIBOA" and "DIMBOA," which are relevant to in vivo stability and degradation studies in biological and environmental systems.
This technical guide, therefore, summarizes the available data on these related compounds to provide a framework for understanding the potential in vivo behavior of a novel substance, provisionally referred to as "this compound," if it shares structural or functional similarities.
Benzoxazinoids: DIBOA and DIMBOA
Benzoxazinoids are a class of naturally occurring compounds found in certain plants, known for their allelopathic properties, including phytotoxic, fungistatic, and antifeedant activities[5][6]. Their stability and degradation have been studied, primarily in soil environments, which can provide insights into their metabolic pathways.
Quantitative Data on Degradation
| Compound | System | Half-life (t½) | Primary Degradation Product | Final Degradation Product | Reference |
| DIBOA | Wheat Crop Soil | 43 hours | BOA (2-benzoxazolinone) | APO (2-aminophenoxazin-3-one) | [6] |
| DIMBOA | Wheat Crop Soil | 31 ± 1 hours | MBOA (6-methoxybenzoxazolin-2(3H)-one) | AMPO (2-amino-7-methoxy-3H-phenoxazin-3-one) | [5] |
| BOA | Wheat Crop Soil | 2.5 days | APO (2-aminophenoxazin-3-one) | - | [6] |
| MBOA | Wheat Crop Soil | 5 ± 1 days | AMPO (2-amino-7-methoxy-3H-phenoxazin-3-one) | - | [5] |
Experimental Protocols
Soil Degradation Studies of DIBOA and DIMBOA:
-
Soil Samples: Soil was collected from fields cultivated with Triticum aestivum L. (wheat), specifically the Astron and Ritmo varieties[5][6].
-
Compound Application: The benzoxazinoids (DIBOA or DIMBOA) were added to the soil samples at specified concentrations[5][6].
-
Incubation: The treated soil samples were incubated under controlled laboratory conditions[5][6].
-
Extraction: At various time points, the compounds and their degradation products were extracted from the soil using appropriate solvents[5][6].
-
Analysis: The concentrations of the parent compound and its metabolites were quantified using high-pressure liquid chromatography (HPLC)[5][6].
-
Half-life Calculation: The degradation rate and half-life were determined from the concentration-time data[5][6].
Degradation Pathway
The degradation of these benzoxazinoids in soil involves a multi-step biotransformation process, likely mediated by soil microorganisms[5][6].
References
- 1. 松日玥海 - About [triboamajesticbay.com]
- 2. Taiwan firm unveils P2-B seafront condo project - Punto! Central Luzon [punto.com.ph]
- 3. m.youtube.com [m.youtube.com]
- 4. triboabayliving.com [triboabayliving.com]
- 5. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation studies on benzoxazinoids. Soil degradation dynamics of (2R)-2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Toxicological Profile of Triboa on Non-Target Organisms: A Technical Guide
Disclaimer: The substance "Triboa" is a fictional compound used in this document to demonstrate the structure and content of a technical toxicological profile. All data, experimental protocols, and mechanisms are hypothetical and based on established toxicological principles and regulatory guidelines for illustrative purposes.
Introduction
This compound is a hypothetical novel synthetic pyrethroid insecticide developed for broad-spectrum control of agricultural pests. Its proposed mechanism of action involves the disruption of sodium channels in the nervous systems of insects, leading to paralysis and death. While effective against target pests, the non-specific nature of this mechanism raises concerns about its potential impact on non-target organisms, including mammals, birds, fish, aquatic invertebrates, and beneficial insects.[1] This technical guide provides a comprehensive overview of the acute and chronic toxicity of this compound across a range of non-target species, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support environmental risk assessment.
Data Presentation: Quantitative Toxicity of this compound
The following tables summarize the acute and chronic toxicity of this compound to various non-target organisms, facilitating a comparative analysis of its effects.
Table 1: Acute Toxicity of this compound to Non-Target Organisms
| Category | Species | Endpoint | Value | Units |
| Mammals | Rattus norvegicus (Rat, oral) | LD50 | 150 | mg/kg |
| Rattus norvegicus (Rat, dermal) | LD50 | >2000 | mg/kg | |
| Avian | Anas platyrhynchos (Mallard Duck) | LD50 | 45 | mg/kg |
| Colinus virginianus (Bobwhite Quail) | LC50 | 350 | ppm in diet | |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | 0.8 | µg/L |
| Cyprinodon variegatus (Sheepshead Minnow) | 96-hr LC50 | 1.2 | µg/L | |
| Aquatic Invertebrates | Daphnia magna (Water Flea) | 48-hr EC50 | 0.15 | µg/L |
| Mysidopsis bahia (Mysid Shrimp) | 96-hr LC50 | 0.05 | µg/L | |
| Terrestrial Invertebrates | Apis mellifera (Honey Bee, contact) | LD50 | 0.02 | µ g/bee |
| Apis mellifera (Honey Bee, oral) | LD50 | 0.04 | µ g/bee | |
| Eisenia fetida (Earthworm) | 14-day LC50 | 120 | mg/kg soil |
Table 2: Chronic Toxicity of this compound to Non-Target Organisms
| Category | Species | Endpoint | Value | Units |
| Fish | Pimephales promelas (Fathead Minnow) | NOEC (28-day) | 0.05 | µg/L |
| LOEC (28-day) | 0.1 | µg/L | ||
| Aquatic Invertebrates | Daphnia magna (21-day reproduction) | NOEC | 0.01 | µg/L |
| LOEC | 0.02 | µg/L | ||
| Avian | Colinus virginianus (Bobwhite Quail, reproduction) | NOEC | 20 | ppm in diet |
| LOEC | 50 | ppm in diet |
-
LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of a test population.
-
LC50 (Lethal Concentration, 50%): The concentration of a substance in air or water that is lethal to 50% of a test population.[2]
-
EC50 (Effective Concentration, 50%): The concentration of a substance that causes a defined effect (e.g., immobilization) in 50% of a test population.[2]
-
NOEC (No Observed Effect Concentration): The highest concentration of a substance in a study that does not produce a statistically significant adverse effect.[2]
-
LOEC (Lowest Observed Effect Concentration): The lowest concentration of a substance in a study that produces a statistically significant adverse effect.[2]
Experimental Protocols
The data presented were generated using standardized methodologies, primarily based on the OECD Guidelines for the Testing of Chemicals.[3][4][5] These guidelines are internationally accepted for assessing the safety of chemical substances.[6]
Protocol 1: Fish, Acute Toxicity Test (Based on OECD TG 203)
-
Objective: To determine the acute lethal toxicity of this compound to fish.
-
Test Organism: Rainbow Trout (Oncorhynchus mykiss), juvenile stage.
-
Test Design: A semi-static test design is used, where the test solution is renewed every 24 hours to maintain exposure concentrations.
-
Procedure:
-
Groups of fish are exposed to at least five concentrations of this compound in water, arranged in a geometric series, and a control group (water only).
-
The exposure period is 96 hours.
-
Observations for mortality and sub-lethal clinical signs (e.g., loss of equilibrium, respiratory distress) are made at 24, 48, 72, and 96 hours.
-
Water quality parameters (pH, temperature, dissolved oxygen) are monitored throughout the test.
-
-
Endpoint: The primary endpoint is mortality. The 96-hour LC50 is calculated using appropriate statistical methods (e.g., probit analysis).
Protocol 2: Daphnia magna Reproduction Test (Based on OECD TG 211)
-
Objective: To assess the impact of this compound on the reproductive output of Daphnia magna.
-
Test Organism: Young female Daphnia magna (<24 hours old).
-
Test Design: A semi-static design with test solution renewal three times per week.
-
Procedure:
-
Individual daphnids are exposed to a range of this compound concentrations and a control.
-
The test duration is 21 days.
-
Daphnids are fed daily, and observations are made on adult survival and the number of offspring produced.
-
-
Endpoints: The primary endpoints are adult mortality and the total number of live offspring produced per surviving adult. From this data, the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) for reproduction are determined.
Protocol 3: Honey Bee, Acute Contact Toxicity Test (Based on OECD TG 214)
-
Objective: To determine the acute contact toxicity of this compound to adult honey bees.
-
Test Organism: Young adult worker honey bees (Apis mellifera).
-
Procedure:
-
Bees are anesthetized briefly with carbon dioxide.
-
A precise volume of this compound, dissolved in a suitable carrier solvent (e.g., acetone), is applied directly to the dorsal thorax of each bee using a micro-applicator. A control group is treated with the solvent only.
-
Bees are held in test cages with access to a sucrose (B13894) solution.
-
Mortality is recorded at 24 and 48 hours.
-
-
Endpoint: The LD50 value at 48 hours is calculated, expressed as micrograms of the test substance per bee.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of this compound action on a neuron's sodium channel.
Experimental Workflow
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. OECD and EU test guidelines - ECHA [echa.europa.eu]
- 4. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 6. Information on Ecotoxicity Tests (CSCL-related) | Health & Chemicals | Ministry of the Environment, Government of Japan [env.go.jp]
The Role of TRIBOA and its Glucosides in Plant Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRIBOA (2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one) and its glucosides are pivotal intermediates in the biosynthesis of DIMBOA-glucoside, a prominent benzoxazinoid defense compound in maize and other gramineous plants. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound, detailing its synthesis, degradation, and the enzymatic processes that govern its transformation. We present quantitative data on related benzoxazinoids, outline detailed experimental protocols for their analysis and the characterization of key enzymes, and visualize the associated metabolic and signaling pathways. This document serves as a critical resource for researchers investigating plant defense mechanisms, natural product biosynthesis, and the development of novel agrochemicals and pharmaceuticals.
Introduction to this compound in Plant Defense
Benzoxazinoids are a class of indole-derived secondary metabolites that play a crucial role in the defense of grasses against a wide array of herbivores and pathogens.[1][2] These compounds are stored in plant vacuoles as stable, inactive glucosides to prevent autotoxicity.[3][4] Upon tissue damage, such as from insect feeding or pathogen invasion, these glucosides come into contact with β-glucosidases located in the plastids and cell walls, leading to the release of unstable and biocidal aglycones.[2][3]
This compound-glucoside (2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glucoside) is a key intermediate in the biosynthesis of the well-studied benzoxazinoid, DIMBOA-glucoside, in maize (Zea mays).[5][6] Its formation and subsequent methylation are critical steps in the diversification of benzoxazinoid structures, which in turn influences the spectrum of their biological activity. Understanding the metabolism of this compound and its glucosides is therefore essential for a complete picture of benzoxazinoid-mediated plant defense.
Biosynthesis of this compound-glucoside
The biosynthesis of this compound-glucoside is an integral part of the DIMBOA-glucoside pathway in maize. The core pathway begins with the conversion of indole-3-glycerol phosphate (B84403) to indole, which is then sequentially oxidized to form DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one).[4][7] DIBOA is then stabilized by glucosylation to DIBOA-glucoside.[4][7]
The formation of this compound-glucoside from DIBOA-glucoside is catalyzed by the enzyme BENZOXAZINLESS6 (BX6) , a 2-oxoglutarate-dependent dioxygenase (2-ODD).[5][6] This enzyme hydroxylates DIBOA-glucoside at the C-7 position of the aromatic ring.[5][6]
Subsequently, this compound-glucoside is methylated by the O-methyltransferase BENZOXAZINLESS7 (BX7) to produce DIMBOA-glucoside.[5][6]
Metabolic Pathway Diagram
Quantitative Data
While extensive quantitative data exists for major benzoxazinoids like DIMBOA-glucoside and DIBOA-glucoside, specific quantitative data for the intermediate this compound-glucoside in various plant tissues is less commonly reported in metabolomic studies. The transient nature of this intermediate makes its detection and quantification challenging. However, studies on maize seedlings have provided valuable data on the concentrations of related benzoxazinoids, which are presented below.
Table 1: Concentration of Key Benzoxazinoids in Maize Seedlings.
| Maize Variety | Benzoxazinoid | Concentration (µg/g Fresh Weight) | Tissue | Reference |
| B73 | DIMBOA-Glc | Low to moderate | Seedling Leaves | [8] |
| B73 | HDMBOA-Glc | Low | Seedling Leaves | [8] |
| Mo17 | DIMBOA-Glc | High | Seedling Leaves | [8] |
| HKI 161 | DIMBOA | 0.94 (dark), 0.68 (light) | Seedlings | [9] |
| HKI 193-2 | DIMBOA | 1.53 (dark), 1.31 (light) | Seedlings | [9] |
Table 2: Kinetic Properties of Enzymes Involved in this compound-glucoside Metabolism.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | Reference |
| BX6 | DIBOA-glucoside | 0.373 ± 0.032 | 2.10 ± 0.1 | [10] |
| BX7 | This compound-glucsocide | 0.272 ± 0.012 | 0.249 ± 0.004 | [10] |
Experimental Protocols
Extraction and Quantification of Benzoxazinoids from Plant Material
This protocol outlines a general method for the extraction and quantification of benzoxazinoids, including this compound-glucoside, from plant tissues using LC-MS/MS.[8][11]
Materials:
-
Fresh or flash-frozen plant tissue (e.g., maize seedlings)
-
Liquid nitrogen
-
70:30 (v/v) methanol (B129727):water solution with 0.1% formic acid
-
Vortex mixer
-
Centrifuge
-
UHPLC system coupled to a tandem mass spectrometer
-
C18 reversed-phase column
Procedure:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of the extraction solution (70:30 methanol:water with 0.1% formic acid).
-
Vortex the mixture vigorously for 20 seconds.
-
Centrifuge at 13,000 rpm for 20 minutes at 10°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
If necessary, dilute the supernatant with the extraction solution to fall within the calibration range of the instrument.
-
Inject the sample into the LC-MS/MS system. A typical gradient elution is as follows:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 2% to 100% B over several minutes.
-
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using specific precursor-product ion transitions for each target benzoxazinoid.
In Vitro Enzyme Assay for BX6 (2-Oxoglutarate-Dependent Dioxygenase)
This protocol is a synthesized procedure for the in vitro activity assay of a 2-oxoglutarate-dependent dioxygenase like BX6, based on general protocols for this enzyme class.[1][12][13][14]
Materials:
-
Purified recombinant BX6 enzyme
-
DIBOA-glucoside (substrate)
-
2-oxoglutarate (co-substrate)
-
FeSO₄
-
L-ascorbic acid (L-ASC)
-
MES buffer (pH 6.5)
-
Ethyl acetate (B1210297)
-
HPLC system
Procedure:
-
Prepare a 200 µL reaction mixture containing:
-
200 mM MES buffer (pH 6.5)
-
200 µM 2-oxoglutarate
-
200 µM L-ascorbic acid
-
100 µM FeSO₄
-
Substrate (DIBOA-glucoside) at desired concentrations (e.g., for kinetic analysis, a range from 0.1 to 5 times the expected Km).
-
Purified recombinant BX6 protein (e.g., 100 µg).
-
-
Include a negative control reaction with a heat-inactivated enzyme or a preparation from an empty vector.
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction mixture at 20-30°C for a set period (e.g., 30 minutes), ensuring sufficient aeration.
-
Stop the reaction by adding 1 mL of ethyl acetate.
-
Vortex vigorously to extract the products.
-
Centrifuge to separate the phases and collect the ethyl acetate layer.
-
Repeat the extraction of the aqueous phase with another 1 mL of ethyl acetate.
-
Combine the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.
-
Analyze the formation of this compound-glucoside by HPLC, comparing the retention time and UV spectrum to an authentic standard.
In Vitro Enzyme Assay for BX7 (O-Methyltransferase)
This protocol is a synthesized procedure for the in vitro activity assay of an O-methyltransferase like BX7, based on general protocols for this enzyme class.[3][15][16][17]
Materials:
-
Purified recombinant BX7 enzyme
-
This compound-glucoside (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Tris-HCl buffer (pH 7.5)
-
Sodium ascorbate
-
Methanol
-
HPLC system
Procedure:
-
Prepare a 100 µL reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
25 mM sodium ascorbate
-
Substrate (this compound-glucoside) at desired concentrations.
-
1 mM SAM
-
Purified recombinant BX7 protein (e.g., 20 µg).
-
-
Include a negative control reaction without the enzyme or without SAM.
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction mixture at 30-37°C for 1 hour.
-
Terminate the reaction by adding an equal volume of methanol to precipitate the protein.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the formation of DIMBOA-glucoside by HPLC, comparing the retention time and UV spectrum to an authentic standard.
Allelopathy Bioassay using Cress (Lepidium sativum)
This protocol describes a seed germination and seedling growth bioassay to evaluate the allelopathic potential of this compound-glucoside.[5][14][18]
Materials:
-
This compound-glucoside
-
Cress (Lepidium sativum) seeds
-
Petri dishes (e.g., 9 cm diameter)
-
Filter paper
-
Distilled water or a weak buffer solution
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Prepare a series of concentrations of this compound-glucoside in distilled water or a suitable buffer. Include a solvent-only control.
-
Place two layers of sterile filter paper in each Petri dish.
-
Moisten the filter paper with a defined volume (e.g., 5 mL) of the respective test solution or control.
-
Evenly place a predetermined number of cress seeds (e.g., 20-30) on the moistened filter paper.
-
Seal the Petri dishes with parafilm to minimize evaporation.
-
Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod).
-
After a defined period (e.g., 3-5 days), count the number of germinated seeds.
-
Carefully remove the seedlings and measure the root and shoot length of each seedling.
-
Calculate the germination percentage, and the percentage of root and shoot growth inhibition relative to the control.
Signaling Pathways
While direct perception and signaling of this compound-glucoside have not been fully elucidated, its formation is a consequence of tissue damage, which triggers a cascade of plant defense responses. The released aglycones, such as DIMBOA, are known to act as signaling molecules, inducing further defense mechanisms like callose deposition.[7] It is plausible that the flux through the benzoxazinoid pathway, including the production of this compound-glucoside, is integrated into the broader plant defense signaling network. A representative plant defense signaling pathway initiated by herbivore damage is depicted below.
Representative Plant Defense Signaling Pathway
Insect Detoxification of Benzoxazinoids
Herbivorous insects that feed on benzoxazinoid-producing plants have evolved mechanisms to detoxify these defensive compounds. The general detoxification process occurs in three phases.
Experimental Workflow for Studying Insect Detoxification
Conclusion
This compound and its glucosides represent a critical juncture in the biosynthesis of benzoxazinoid defenses in maize and related species. While often viewed as a transient intermediate, its formation and subsequent modification are key determinants of the final benzoxazinoid profile of the plant, which has significant implications for resistance to pests and pathogens. Further research is needed to fully elucidate the quantitative dynamics of this compound-glucoside in different plant tissues and under various stress conditions, as well as to uncover any potential signaling roles it may play in the plant defense network. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further explore the multifaceted roles of these important plant secondary metabolites.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ocr.org.uk [ocr.org.uk]
- 6. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Developing a colorimetric assay for Fe(II)/2-oxoglutarate-dependent dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using Cress in the Lab - Science & Plants for Schools [saps.org.uk]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. maxapress.com [maxapress.com]
- 17. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. prensipjournals.com [prensipjournals.com]
The Central Role of BX6 and BX7 Enzymes in the Biosynthesis of TRIBOA-glc, a Key Intermediate in Maize Defense Compound Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the pivotal functions of the enzymes BENZOXAZINLESS6 (BX6) and BENZOXAZINLESS7 (BX7) in the formation and conversion of 2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glucoside (TRIBOA-glc), a critical intermediate in the biosynthesis of the defensive benzoxazinoid DIMBOA-glucoside in maize (Zea mays). Benzoxazinoids are a class of secondary metabolites in grasses that play a crucial role in resistance to pests and pathogens.[1][2]
The Biosynthetic Pathway of DIMBOA-glucoside: The Role of BX6 and BX7
The biosynthesis of DIMBOA-glucoside from its precursor DIBOA-glucoside involves a two-step enzymatic process orchestrated by BX6 and BX7.[3] BX6, a 2-oxoglutarate-dependent dioxygenase, catalyzes the hydroxylation of DIBOA-glucoside at the C-7 position to produce this compound-glc.[3][4] Subsequently, the O-methyltransferase BX7 mediates the methylation of the newly introduced hydroxyl group on this compound-glc to yield the final product, DIMBOA-glucoside.[3][5] Localization studies have indicated that while BX6 acts on a glucosylated substrate, the enzyme itself is located in the cytoplasm.[1][2] Both Bx6 and Bx7 genes are most highly expressed in seedling tissues and are located in the cluster of Bx genes on the short arm of chromosome 4 in maize.[1][2]
Quantitative Enzyme Kinetics
The enzymatic activities of BX6 and BX7 have been characterized, revealing moderate substrate affinity and catalytic rates.[1][2] A summary of the kinetic parameters is provided in the table below.
| Enzyme | Substrate | Km (mM) | kcat (s-1) |
| BX6 | DIBOA-glucoside | < 0.4 | 2.10 |
| BX7 | This compound-glucoside | < 0.4 | 0.25 |
Experimental Protocols
The characterization of BX6 and BX7 enzyme function was primarily achieved through heterologous expression of the enzymes in Escherichia coli followed by in vitro enzyme assays and product analysis using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3]
Heterologous Protein Expression and Purification
A general workflow for obtaining active recombinant BX6 and BX7 enzymes is outlined below.
Protocol:
-
Gene Cloning: The coding sequences for Bx6 and Bx7 are cloned into a suitable E. coli expression vector.
-
Transformation: The expression vector is transformed into a suitable E. coli strain.
-
Protein Expression: Bacterial cultures are grown to an optimal density, and protein expression is induced (e.g., with IPTG).
-
Cell Lysis: Cells are harvested and lysed to release the recombinant protein.
-
Purification: The recombinant BX6 or BX7 protein is purified from the cell lysate, often using affinity chromatography (e.g., His-tag purification).
In Vitro Enzyme Assays
BX6 Dioxygenase Assay:
-
Reaction Mixture: The assay mixture typically contains purified recombinant BX6 enzyme, the substrate DIBOA-glucoside, and co-factors required for 2-oxoglutarate-dependent dioxygenases, such as 2-oxoglutarate, Fe(II), and ascorbate, in a suitable buffer.
-
Incubation: The reaction is incubated at an optimal temperature for a defined period (e.g., 30 minutes).[1]
-
Termination: The reaction is stopped, for example, by adding a quenching agent or by heat inactivation.
-
Analysis: The reaction products are analyzed by HPLC to detect the formation of this compound-glucoside.[3]
BX7 Methyltransferase Assay:
-
Reaction Mixture: The assay mixture contains purified recombinant BX7 enzyme, the substrate this compound-glucoside, and the methyl donor S-adenosyl methionine (SAM) in an appropriate buffer.
-
Incubation: The reaction is incubated at an optimal temperature for a specified duration.
-
Termination: The reaction is terminated.
-
Analysis: The formation of DIMBOA-glucoside is monitored by HPLC.
Product Identification and Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the substrate and product of the enzymatic reactions. An overlay of HPLC traces from assays with and without the enzyme, and with different substrates (DIBOA vs. DIBOA-glucoside for BX6), is used to confirm enzyme activity and substrate specificity.[1][4] The appearance of a new peak corresponding to the expected product (this compound-glucoside for BX6, DIMBOA-glucoside for BX7) confirms enzymatic conversion.[1]
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the identity of the reaction products.[3] The observed mass-to-charge ratio of the product peak from the HPLC is compared with the theoretical mass of the expected product. For instance, this compound-glc has been identified by the presence of its (M-H)- ion at a mass-to-charge ratio of 358 D and an adduct ion (M-H + HOAc) at 418 D.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidation of the final reactions of DIMBOA-glucoside biosynthesis in maize: characterization of Bx6 and Bx7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants - PMC [pmc.ncbi.nlm.nih.gov]
The Allelopathic Potential of Mucuna pruriens in Weed Germination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allelopathy, the chemical interaction between plants, offers a promising avenue for the development of natural herbicides. Mucuna pruriens (L.) DC., commonly known as velvet bean, is a leguminous cover crop that has demonstrated significant allelopathic potential, primarily attributed to its high concentration of the non-protein amino acid L-3,4-dihydroxyphenylalanine (L-DOPA).[1][2] This technical guide provides an in-depth analysis of the allelopathic effects of Mucuna pruriens on weed germination, consolidating quantitative data from various studies, detailing experimental protocols for bioassays, and illustrating the proposed molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers in the fields of agronomy, plant science, and natural product development.
Introduction
The increasing demand for sustainable agricultural practices has spurred research into biological alternatives to synthetic herbicides. Allelopathy presents a natural and ecologically sound approach to weed management. Mucuna pruriens has been identified as a plant with strong allelopathic characteristics, capable of suppressing the growth of neighboring weeds.[1][3] The primary allelochemical responsible for this activity is L-DOPA, which is released into the rhizosphere through root exudates and the decomposition of plant residues.[1][2] This guide will explore the quantitative effects of Mucuna pruriens on weed germination and provide detailed methodologies for replicating and expanding upon this research.
Quantitative Allelopathic Effects on Weed Germination
The inhibitory effects of Mucuna pruriens extracts have been quantified in numerous studies against a variety of plant species. The following tables summarize the key findings, providing a comparative overview of the allelopathic potency of M. pruriens.
Table 1: Effect of Mucuna pruriens Aqueous Extracts on Amaranthus cruentus Seed Germination
| Extract Source | Concentration (%) | Germination Percentage (%) | Inhibition (%) |
| Control | 0 | 68.3 ± 1.67 | 0 |
| Aqueous Shoot Extract (ASE) | 25 | 31.7 ± 1.67 | 53.6 |
| 50 | 20.0 ± 2.89 | 70.7 | |
| 75 | 16.7 ± 1.67 | 75.5 | |
| 100 | 13.3 ± 1.67 | 80.5 | |
| Aqueous Root Extract (ARE) | 25 | 26.7 ± 3.33 | 60.9 |
| 50 | 28.3 ± 1.67 | 58.6 | |
| 75 | 18.3 ± 1.67 | 73.2 | |
| 100 | 13.3 ± 3.33 | 80.5 |
Data adapted from a study on the allelopathic effects of 8-week-old Mucuna pruriens extracts on Amaranthus cruentus germination after seven days.[4]
Table 2: Effect of Mucuna pruriens Leaf Leachates and Root Exudates on Lettuce (Lactuca sativa) Radicle Elongation
| Bioassay Method | Mucuna pruriens Genotype | Radicle Elongation (% of Control) | Inhibition (%) |
| Sandwich Method (Leaf Leachates) | var. utilis cv. cinza | 12.0 | 88.0 |
| var. utilis cv. preta | 13.5 | 86.5 | |
| var. utilis cv. hassjo | 14.2 | 85.8 | |
| var. utilis cv. fvb | 15.8 | 84.2 | |
| Plant-Box Method (Root Exudates) | var. utilis cv. cinza | 5.7 | 94.3 |
| var. utilis cv. preta | 4.8 | 95.2 | |
| var. utilis cv. hassjo | 4.2 | 95.8 | |
| var. utilis cv. fvb | 1.5 | 98.5 |
Data adapted from a study on the allelopathic activities of selected Mucuna pruriens genotypes on the initial growth of lettuce.[5]
Proposed Mechanism of Action: The Role of L-DOPA
The primary mechanism underlying the allelopathic effects of Mucuna pruriens is the phytotoxicity of L-DOPA. The proposed signaling pathway involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress in the target plant cells.
Caption: Proposed signaling pathway of L-DOPA phytotoxicity.
Experimental Protocols
This section provides detailed methodologies for conducting allelopathy bioassays with Mucuna pruriens.
Preparation of Aqueous Extracts
This protocol describes the preparation of aqueous shoot and root extracts for use in germination bioassays.
Caption: Workflow for preparing aqueous extracts.
Seed Germination Bioassay (Petri Dish Method)
This protocol outlines a standard method for assessing the allelopathic effect of Mucuna pruriens extracts on seed germination.
-
Sterilization: Surface sterilize weed seeds by immersing them in a 1% sodium hypochlorite (B82951) solution for 1-2 minutes, followed by three rinses with sterile distilled water.
-
Plating: Place a sterile Whatman No. 1 filter paper in a sterile 9 cm Petri dish.
-
Treatment Application: Moisten the filter paper with 5 mL of the desired concentration of Mucuna pruriens aqueous extract. For the control group, use 5 mL of distilled water.
-
Seeding: Arrange a predetermined number of sterilized seeds (e.g., 20-50) evenly on the moistened filter paper.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber or incubator under controlled conditions (e.g., 25 ± 2°C, 12h/12h light/dark cycle).
-
Data Collection: After a specified period (e.g., 7 days), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged.
-
Analysis: Calculate the germination percentage and inhibition percentage relative to the control.
Seedling Growth Bioassay (Plant-Box Method)
This method is used to evaluate the effect of root exudates on seedling growth.
-
Donor Plant Preparation: Grow a Mucuna pruriens seedling in a pot with sterilized sand or soil.
-
Recipient Plant Preparation: Germinate lettuce seeds in a separate container.
-
Plant-Box Assembly:
-
Use a transparent plastic box.
-
Prepare a 0.75% agar (B569324) medium and pour it into the box.
-
Carefully transplant the Mucuna pruriens seedling into one side of the box.
-
Place pre-germinated lettuce seedlings at varying distances from the Mucuna pruriens roots.
-
-
Incubation: Place the plant-box in a growth chamber under controlled conditions.
-
Data Collection: After a set period (e.g., 3-5 days), measure the radicle and hypocotyl length of the lettuce seedlings.
-
Analysis: Analyze the correlation between the distance from the Mucuna pruriens roots and the inhibition of lettuce seedling growth.
Logical Relationships in Allelopathy Research
The study of allelopathy involves a logical progression from observation to the identification of active compounds and their mechanisms of action.
Caption: Logical workflow in allelopathy research.
Conclusion
Mucuna pruriens demonstrates significant potential as a source of natural herbicides due to its strong allelopathic properties, primarily mediated by L-DOPA. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into its practical applications in sustainable agriculture. Future studies should focus on field trials to validate laboratory findings and explore the formulation of L-DOPA-based bioherbicides. Understanding the intricate mechanisms of allelopathy will be crucial in harnessing the full potential of plants like Mucuna pruriens for effective and environmentally sound weed management.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Benzoxazinoids (Triboa) from Wheat Seedlings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), often referred to as Triboa, from wheat seedlings (Triticum aestivum). Benzoxazinoids are a class of naturally occurring compounds in grasses that play a significant role in plant defense and have potential applications in agriculture and pharmacology.
Introduction
Benzoxazinoids are a class of indole-derived secondary metabolites found in various members of the grass family (Poaceae), including wheat, maize, and rye.[1] The most abundant benzoxazinoid in wheat is typically DIMBOA.[2] These compounds and their derivatives are involved in plant defense against herbivores, pathogens, and weeds.[2][3] Their biological activity has garnered interest for potential applications in drug development and as natural pesticides. Accurate and efficient extraction and quantification of these compounds are crucial for research and development in these fields.
This document outlines a robust methodology for the extraction and analysis of benzoxazinoids from wheat seedlings, employing solid-phase extraction for purification and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for sensitive and specific quantification.
Data Presentation
The concentration of benzoxazinoids in wheat seedlings can vary depending on the cultivar, growth stage, and environmental conditions.[1] The following table summarizes representative concentrations of major benzoxazinoids found in wheat seedlings, as reported in scientific literature.
| Compound Name | Abbreviation | Concentration Range (µg/g Dry Weight) | Plant Part | Reference |
| 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | DIMBOA | Variable, can be a major metabolite | Foliage, Roots, Seeds | [4] |
| 2-Hydroxy-7-methoxy-1,4-benzoxazin-3-one Glucoside | DIMBOA-Glc | Up to ~26 µg/g | Foliage | [5] |
| 6-Methoxy-2-benzoxazolinone | MBOA | Up to ~10 µg/g | Foliage, Roots, Seeds | [4][5] |
| Total Benzoxazinoids | - | 12.94 - 52.46 µg/g | Aerial Parts | [5] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the extraction, purification, and analysis of benzoxazinoids from wheat seedling tissues.
Sample Preparation
Proper sample collection and preparation are critical to prevent the degradation of benzoxazinoids, which can be unstable.[2]
Materials:
-
Wheat seedlings
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Lyophilizer (freeze-dryer)
-
-80°C freezer
Protocol:
-
Harvest wheat seedlings at the desired growth stage.
-
Immediately flash-freeze the collected tissue in liquid nitrogen to quench enzymatic activity.[2]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
For long-term storage, store the powdered tissue at -80°C.
-
To remove water, lyophilize the powdered tissue until a constant weight is achieved.[4]
Extraction of Benzoxazinoids
This protocol utilizes an acidified methanol-water mixture for efficient extraction of benzoxazinoids.
Materials:
-
Lyophilized and powdered wheat seedling tissue
-
Extraction Solvent: 70:30 methanol (B129727):water (v/v) with 0.1% formic acid[6]
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Refrigerated centrifuge (4°C)
Protocol:
-
Weigh approximately 100 mg of the lyophilized powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of the Extraction Solvent to the tube.[6]
-
Vortex the mixture vigorously for 20 seconds to ensure thorough mixing.[6]
-
Centrifuge the sample at 13,000 x g for 20 minutes at 4°C.[6]
-
Carefully collect the supernatant, which contains the extracted benzoxazinoids, and transfer it to a new tube.
-
The extract is now ready for purification or direct analysis. If concentrations are expected to be high, the extract can be diluted with the extraction solvent.[6]
Purification by Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to remove interfering compounds from the crude extract, leading to a cleaner sample for UPLC-MS/MS analysis.[4][7]
Materials:
-
C18 SPE cartridges (e.g., 100 mg)[8]
-
SPE vacuum manifold
-
Milli-Q water
-
Methanol
-
Acidified water (1% acetic acid)
-
Acidified methanol/water (60:40 v/v with 1% acetic acid)
Protocol:
-
Conditioning: Condition the C18 SPE cartridge by passing 4 mL of methanol followed by 4 mL of Milli-Q water through the cartridge. Do not allow the cartridge to dry out.
-
Loading: Dilute the crude extract with water (e.g., 1:9 extract:water) and load the diluted sample onto the conditioned SPE cartridge.[8]
-
Washing: Wash the cartridge with 4 mL of acidified water (1% acetic acid) to remove polar impurities.[4]
-
Elution: Elute the benzoxazinoids from the cartridge with 2 mL of acidified methanol/water (60:40 v/v with 1% acetic acid).[4][8]
-
Collect the eluate. This purified fraction is now ready for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Ultra-performance liquid chromatography coupled with tandem mass spectrometry provides high sensitivity and selectivity for the quantification of individual benzoxazinoids.
Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC system or equivalent[5]
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[5]
-
Column Temperature: 40°C[5]
-
Mobile Phase A: Water with 0.1% formic acid[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[5]
-
Flow Rate: 0.4 mL/min[5]
-
Injection Volume: 2.5 - 5 µL
-
Gradient:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the target analytes.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the extraction and analysis of benzoxazinoids from wheat seedlings.
Caption: Experimental workflow for benzoxazinoid extraction.
Benzoxazinoid Biosynthesis Pathway
This diagram outlines the key steps in the biosynthesis of major benzoxazinoids in wheat.
Caption: Key steps in benzoxazinoid biosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Impacts of Constitutive and Induced Benzoxazinoids Levels on Wheat Resistance to the Grain Aphid (Sitobion avenae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Exudation of DIMBOA and MBOA by Wheat Seedlings Alone and in Proximity to Wild Oat (Avena fatua) and Flixweed (Descurainia sophia) | Weed Science | Cambridge Core [cambridge.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt (Triticum spelta) - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one: Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one, also known as TRIBOA, is a significant member of the benzoxazinoid family of natural products. These compounds are primarily found in gramineous plants like maize and wheat, where they act as defense chemicals against herbivores and pathogens.[1][2] The core structure, a 2H-1,4-benzoxazin-3(4H)-one skeleton, is a privileged scaffold in medicinal chemistry, exhibiting a range of biological activities. The synthesis of this compound and its analogs is crucial for further investigation into their biological mechanisms and potential therapeutic applications.
The first synthesis of 2,4,7-trihydroxy-2H-1,4-benzoxazin-3(4H)-one has been reported to proceed through a selective reductive cyclization of a 7-benzyloxy-2-nitrophenol precursor.[1] This general approach forms the basis of the detailed protocol presented below. The overall strategy involves the initial preparation of a suitably protected and functionalized benzene (B151609) ring, followed by the key cyclization to form the heterocyclic core, and final deprotection to yield the target molecule.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process beginning with commercially available starting materials. The key steps include:
-
Protection of a phenolic hydroxyl group.
-
Nitration of the aromatic ring.
-
Alkylation to introduce the side chain necessary for the heterocyclic ring.
-
Reductive Cyclization to form the 1,4-benzoxazin-3-one core.
-
N-Hydroxylation to install the N-OH group.
-
Deprotection to yield the final product.
References
Application of Tithonia diversifolia as a Natural Pesticide in Agriculture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tithonia diversifolia, commonly known as the Mexican sunflower, is a rapidly growing perennial shrub belonging to the Asteraceae family.[1] Traditionally utilized in various regions for its medicinal properties, recent scientific inquiry has focused on its potential as a source of natural pesticides for agricultural applications.[2][3] This document provides detailed application notes and experimental protocols based on current research to guide scientists and researchers in the evaluation and potential development of Tithonia diversifolia-based biopesticides. The plant's insecticidal, acaricidal, and repellent properties are attributed to a rich diversity of phytochemicals.[2][4][5]
Active Compounds and Mechanism of Action
The pesticidal efficacy of Tithonia diversifolia is primarily linked to its complex mixture of secondary metabolites.[2] Key bioactive compounds include sesquiterpene lactones (such as tagitinin A and C), diterpenoids, alkaloids, flavonoids, and phenolic compounds.[2][6][7]
The proposed mechanisms of action for these compounds are multifaceted and include:
-
Antifeedant Activity: Compounds like tagitinin A and C have demonstrated significant antifeedant effects against various insect larvae, deterring them from feeding on treated crops.[6]
-
Insecticidal Toxicity: Several compounds isolated from T. diversifolia have been shown to increase insect mortality.[6][8] For instance, tagitinin A has been identified as toxic to the cowpea beetle (Callosobruchus maculatus).[6][9]
-
Enzyme Inhibition: Dihydro-p-coumaric acid, another compound found in the plant, has been shown to inhibit acetylcholinesterase (AChE) in insects like Sitophilus oryzae, Rhyzopertha dominica, and Tribolium castaneum, leading to disruption of the central nervous system.[6] Dichloromethane extracts have also shown acetylcholinesterase inhibition against Atta cephalotes.[10]
-
Repellency: Essential oils extracted from the leaves of T. diversifolia, rich in α-pinene, ß-pinene, and limonene, have demonstrated significant repellent activity against pests such as the maize weevil (Sitophilus zeamais).[11]
Data Presentation: Efficacy of Tithonia diversifolia Extracts
The following tables summarize the quantitative data on the efficacy of Tithonia diversifolia extracts against various agricultural pests.
Table 1: Insecticidal Activity of Tithonia diversifolia Extracts
| Target Pest | Extract Type | Concentration | Mortality Rate (%) | Exposure Time | Reference |
| Callosobruchus maculatus (Cowpea Weevil) | Methanol | Not Specified | Toxic | Not Specified | [6][8] |
| Sitophilus zeamais (Maize Weevil) | n-Hexane | 15% | 90 | 7 days | [5] |
| Spodoptera frugiperda (Fall Armyworm) | Soxhlet | 0.5% | 92.5 | 8 days | |
| Tetranychus urticae (Two-spotted Spider Mite) | Essential Oil (Fumigant) | 80 µL/L air | 96 | Not Specified | [11] |
| Atta cephalotes (Leaf-cutter Ant) | Dichloromethane | 1000 ppm | 90 | 7 days | [10] |
| Sesamia calamistis (Pink Stem Borer) | 20% Aqueous | Not Specified | Significant reduction in damage | Not Specified | [12][13] |
Table 2: Repellent Activity of Tithonia diversifolia Essential Oil
| Target Pest | Concentration | Repellency (%) | Reference |
| Sitophilus zeamais (Maize Weevil) | 10 µL/L air | ~100 | [11] |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity
| Extract/Compound | Target Pest | IC50 Value | Reference |
| Dihydro-p-coumaric acid | Sitophilus oryzae, Rhyzopertha dominica, Tribolium castaneum | Not Specified | [6] |
| Dichloromethane Extract | Atta cephalotes | 73.9 ± 11.06 μg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of Tithonia diversifolia Aqueous Extract
Objective: To prepare a simple aqueous extract for preliminary screening of pesticidal activity.
Materials:
-
Fresh or air-dried leaves of Tithonia diversifolia
-
Distilled water
-
Blender or mortar and pestle
-
Cheesecloth or filter paper
-
Beakers and storage bottles
Procedure:
-
Collect fresh, healthy leaves of Tithonia diversifolia.
-
Wash the leaves thoroughly with clean water to remove any dirt or debris.
-
Air-dry the leaves in a shaded, well-ventilated area for 10-14 days or until brittle.[14]
-
Grind the dried leaves into a fine powder using a blender or mortar and pestle.
-
To prepare a 20% (w/v) aqueous extract, suspend 200g of the leaf powder in 1 liter of distilled water.[12][13]
-
Macerate the mixture by letting it stand for 10-15 days for use as a liquid manure with pesticidal properties.[14] For a quicker preparation, blend the mixture for 5-10 minutes.
-
Filter the mixture through several layers of cheesecloth or filter paper to separate the solid residue from the liquid extract.
-
The resulting filtrate is the aqueous extract. Store it in a cool, dark place. For application, it can be diluted, for instance, to 50% with water.[14]
Protocol 2: Solvent-Based Extraction of Bioactive Compounds
Objective: To obtain crude extracts using different solvents for phytochemical analysis and bioassays.
Materials:
-
Dried, powdered leaves of Tithonia diversifolia
-
Solvents: n-hexane, dichloromethane, methanol, ethanol
-
Soxhlet apparatus or maceration setup
-
Rotary evaporator
-
Filter paper
-
Erlenmeyer flasks
Procedure:
-
Prepare dried, powdered leaf material as described in Protocol 1.
-
Maceration Method: a. Soak a known quantity of the leaf powder (e.g., 100g) in a suitable volume of the chosen solvent (e.g., 500ml) in a sealed container. b. Keep the mixture at room temperature for 48-72 hours with occasional shaking. c. Filter the mixture to separate the extract from the plant material. d. Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Soxhlet Extraction Method: a. Place a known quantity of the leaf powder into a thimble. b. Place the thimble into the main chamber of the Soxhlet extractor. c. Fill the distilling flask with the chosen solvent. d. Heat the flask. The solvent will vaporize, condense, and drip into the chamber with the thimble, extracting the desired compounds. The solvent is then returned to the flask. e. Continue the extraction for several hours until the solvent in the extraction chamber is clear. f. Concentrate the extract in the distilling flask using a rotary evaporator.
Protocol 3: Insecticidal Bioassay (Contact Toxicity)
Objective: To determine the contact toxicity of Tithonia diversifolia extracts against a target insect pest.
Materials:
-
Tithonia diversifolia extract
-
Target insects (e.g., Sitophilus zeamais)
-
Petri dishes or vials
-
Filter paper discs
-
Micropipette
-
Acetone or other suitable solvent (as a control and for dissolving the extract)
-
Incubator or controlled environment chamber
Procedure:
-
Prepare serial dilutions of the crude extract in a suitable solvent (e.g., acetone).
-
Apply a known volume (e.g., 1 µL) of each dilution onto a filter paper disc placed at the bottom of a petri dish.
-
Allow the solvent to evaporate completely, leaving a thin film of the extract.
-
A control disc should be treated with the solvent only.
-
Introduce a known number of adult insects (e.g., 10) into each petri dish.
-
Seal the petri dishes and place them in an incubator under controlled conditions (e.g., 28 ± 2°C, 70 ± 5% RH).
-
Record insect mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Calculate the percentage mortality for each concentration and the control. Correct for control mortality using Abbott's formula if necessary.
-
Determine the LC50 (lethal concentration required to kill 50% of the test population) using probit analysis.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and evaluation of T. diversifolia extracts.
Caption: Logical relationships of active compounds to their biological effects.
Toxicity and Safety Considerations
While Tithonia diversifolia presents a promising natural alternative to synthetic pesticides, it is crucial to consider its potential toxicity to non-target organisms. Studies have indicated that extracts of T. diversifolia can exhibit dose- and time-dependent toxic effects on the liver and kidneys of rats.[8][15][16] Specifically, sesquiterpene lactones and chlorogenic acid derivatives have been implicated in these toxic effects with prolonged use at higher doses.[17] Therefore, further research is necessary to establish safe application rates and to evaluate the ecotoxicological impact on beneficial insects and other non-target species. When handling and applying plant materials, it is advisable to use gloves and protective clothing to avoid skin contact.[3]
References
- 1. nation.africa [nation.africa]
- 2. researchgate.net [researchgate.net]
- 3. options.nri.org [options.nri.org]
- 4. researchgate.net [researchgate.net]
- 5. api-kwasuspace.kwasu.edu.ng [api-kwasuspace.kwasu.edu.ng]
- 6. Defensive Compounds Involved in the Invasiveness of Tithonia diversifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prospective Bioactive Compounds from Vernonia amygdalina, Lippia javanica, Dysphania ambrosioides and Tithonia diversifolia in Controlling Legume Insect Pests [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Insecticidal and Cholinesterase Activity of Dichloromethane Extracts of Tithonia diversifolia on Atta cephalotes Worker Ants (Formicidae: Myrmicinae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 12. ejesm.org [ejesm.org]
- 13. ejesm.org [ejesm.org]
- 14. Tithonia diversifolia – Transjardins – Transgardens [transjardins.org]
- 15. researchgate.net [researchgate.net]
- 16. Toxicity studies of Tithonia diversifolia A. Gray (Asteraceae) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Repeated-dose toxicological studies of Tithonia diversifolia (Hemsl.) A. gray and identification of the toxic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Triboa in Human Plasma by HPLC-MS/MS
Introduction
Triboa is a novel small molecule inhibitor with potential therapeutic applications in oncology. This application note describes a sensitive, selective, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of this compound in human plasma. The method has been validated according to the latest FDA guidelines and is suitable for use in pharmacokinetic studies and therapeutic drug monitoring.
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Internal Standard (IS), e.g., a stable isotope-labeled version of this compound or a structurally similar compound.
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Instrumentation An Agilent 1290 Infinity II LC system coupled to an Agilent 6495 Triple Quadrupole LC/MS system was used for this analysis.
Chromatographic Conditions A summary of the HPLC parameters is provided in Table 1.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 5.0 min |
Mass Spectrometric Conditions The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for this compound and the IS are listed in Table 2.
Table 2: MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| This compound | 450.2 | 250.1 | 200 | 135 | 25 |
| IS | 455.2 | 255.1 | 200 | 135 | 25 |
Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Stock solutions of this compound and IS were prepared in methanol at a concentration of 1 mg/mL.
-
Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration standards were prepared by spiking blank human plasma with the working standard solutions to achieve concentrations ranging from 1 to 2000 ng/mL.
-
QC samples were prepared in the same manner at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
2. Sample Preparation Protocol A protein precipitation method was employed for sample preparation.[1][2][3]
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
Method Validation
The method was validated according to FDA guidelines for bioanalytical method validation.[4]
Linearity and Range The calibration curve was linear over the concentration range of 1-2000 ng/mL with a correlation coefficient (r²) > 0.99.
Precision and Accuracy Intra- and inter-day precision and accuracy were evaluated by analyzing six replicates of QC samples at four concentration levels on three different days.[4][5][6] The results are summarized in Table 3.
Table 3: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 105.2 | 8.5 | 103.8 |
| LQC | 3 | 4.5 | 98.7 | 6.2 | 101.5 |
| MQC | 100 | 3.1 | 102.1 | 4.8 | 99.6 |
| HQC | 1500 | 2.5 | 99.3 | 3.9 | 100.4 |
Recovery The extraction recovery of this compound was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent across the QC levels, ranging from 88% to 95%.
Stability this compound was found to be stable in human plasma under various storage conditions, including short-term bench-top (4 hours), long-term storage at -80°C (30 days), and after three freeze-thaw cycles.
Visualizations
Experimental Workflow
Caption: Sample preparation and analysis workflow for this compound.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical mechanism of action for this compound.
Conclusion
This application note details a validated HPLC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, specific, and reliable, making it well-suited for supporting clinical and preclinical studies of this compound. The simple sample preparation procedure allows for high-throughput analysis.
References
- 1. agilent.com [agilent.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. "Development and validation of an UPLC-MS/MS assay for quantitative ana" by Mwlod Ghareeb, Lorenzo Leggio et al. [digitalcommons.uri.edu]
- 4. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UHPLC-MS/MS Determination, Pharmacokinetic, and Bioavailability Study of Taxifolin in Rat Plasma after Oral Administration of its Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols for Bioassay Development: Insecticidal Activity of Triboa
For: Researchers, scientists, and drug development professionals.
Introduction
The exploration of plant-derived compounds as alternatives to synthetic insecticides is a rapidly growing field of research. Botanical insecticides can offer novel modes of action, reduced environmental impact, and may be effective against pests resistant to conventional agents.[1][2] Triboa is a plant genus that has not been extensively studied for its insecticidal properties. These application notes provide a comprehensive framework for the initial evaluation of this compound extracts for insecticidal activity. The protocols outlined below describe methods for extract preparation and a suite of bioassays to determine contact toxicity, fumigant toxicity, and antifeedant effects.
The primary objective of these protocols is to establish a reproducible methodology to screen this compound extracts, identify the most potent fractions, and generate quantitative data to guide further research and development. The described bioassays are standard methods in entomology and toxicology for evaluating the efficacy of potential insecticides.[3][4][5]
Preparation of this compound Extracts
The initial step in assessing the insecticidal potential of this compound is the preparation of extracts. The choice of solvent will influence the types of compounds extracted.[6][7] A general protocol for preparing an aqueous extract is provided below, which is often a good starting point due to its simplicity and use of a non-toxic solvent.[8]
Protocol 1: Preparation of Aqueous this compound Extract
-
Plant Material Collection and Preparation:
-
Collect fresh, healthy leaves of this compound.
-
Wash the leaves thoroughly with tap water to remove any debris.
-
Dry the leaves in a stove at 50°C for 2-3 days until they are brittle.[8]
-
Grind the dried leaves into a fine powder using a laboratory blender.
-
-
Extraction:
-
Clarification and Sterilization:
-
Centrifuge the mixture at 3220 x g for 30 minutes at 20°C.[8]
-
Carefully collect the supernatant.
-
Perform a second centrifugation at 20817 x g for 30 minutes at room temperature to remove finer particles.[8]
-
Sterilize the final aqueous extract by passing it through a 0.22 µm syringe filter in a laminar flow hood.[8]
-
-
Storage:
Insect Rearing
A consistent and healthy supply of test insects is crucial for obtaining reliable and reproducible bioassay results.
Protocol 2: General Insect Rearing
-
Establish a Laboratory Colony:
-
Obtain a starter colony of the desired insect species (e.g., Spodoptera litura, Tribolium castaneum, Acyrthosiphon pisum) from a reputable supplier.
-
Maintain the colony in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).[10]
-
-
Diet and Maintenance:
-
Selection for Bioassays:
Bioassay Protocols
The following protocols describe three common methods to assess the different modes of insecticidal action of the this compound extract.
Contact Toxicity: Leaf Dip Bioassay
This method is used to determine the toxicity of the extract when it comes into direct contact with the insect.[12]
Protocol 3: Leaf Dip Bioassay
-
Preparation of Test Solutions:
-
Prepare a series of dilutions of the this compound aqueous extract (e.g., 1%, 2.5%, 5%, 10% v/v) in sterile distilled water.
-
Use sterile distilled water with the same concentration of any surfactant used (e.g., Tween-80 at 0.1%) as a negative control.[12]
-
-
Leaf Treatment:
-
Experimental Setup:
-
Place a piece of moistened filter paper in the bottom of a petri dish to maintain humidity.[11]
-
Place one treated or control leaf disc in the center of each petri dish.
-
Introduce a single, healthy larva into each petri dish.
-
Seal the petri dishes with parafilm.
-
Set up at least 10-20 replicates for each concentration and the control.[11]
-
-
Data Collection:
-
Record insect mortality at 24, 48, and 72-hour intervals.
-
Consider insects that are moribund or unable to move when prodded as dead.
-
Fumigant Toxicity Bioassay
This assay assesses the toxicity of volatile compounds in the this compound extract.[13][14]
Protocol 4: Fumigant Toxicity Bioassay
-
Experimental Setup:
-
Use airtight glass jars or flasks (e.g., 250 mL) as fumigation chambers.
-
Place a specific number of insects (e.g., 10-20 adult Tribolium castaneum) in each chamber.
-
Apply a known volume of the this compound extract to a filter paper strip (e.g., 2x2 cm).
-
Suspend the filter paper inside the chamber, ensuring no direct contact with the insects.[14]
-
A control chamber should contain a filter paper treated only with the solvent.
-
-
Exposure and Data Collection:
-
Seal the chambers and maintain them at a constant temperature.
-
Record mortality at regular intervals (e.g., 6, 12, 24, 48 hours).
-
Antifeedant Bioassay: Leaf Disc No-Choice Method
This bioassay determines if the this compound extract deters insects from feeding.[11][15][16]
Protocol 5: Leaf Disc No-Choice Antifeedant Bioassay
-
Preparation and Treatment:
-
Follow the same procedure for preparing test solutions and treating leaf discs as in the Leaf Dip Bioassay (Protocol 3).
-
-
Experimental Setup:
-
The experimental setup is identical to the Leaf Dip Bioassay.[11]
-
-
Data Collection:
-
Allow the larvae to feed for a predetermined period (typically 24 hours).[11]
-
After the feeding period, remove the larvae and any remaining leaf disc fragments.
-
Measure the area of the unconsumed portion of each leaf disc using a leaf area meter or by scanning and analyzing the images with software.[11]
-
-
Calculation of Antifeedant Index:
-
Calculate the percentage of feeding inhibition using the following formula:
-
Antifeedant Index (%) = [(C - T) / (C + T)] x 100
-
Where C is the area of leaf consumed in the control discs and T is the area of leaf consumed in the treated discs.
-
-
Data Presentation
Quantitative data from the bioassays should be summarized in tables for clear comparison and analysis. The primary endpoint for toxicity assays is often the LC50 (the concentration of the extract that causes 50% mortality).[10][17]
Table 1: Contact Toxicity of this compound Extract against 3rd Instar S. litura Larvae
| Concentration (% v/v) | No. of Insects | Mortality after 24h (%) | Mortality after 48h (%) | Mortality after 72h (%) |
| Control (0) | 20 | 0 | 5 | 5 |
| 1.0 | 20 | 15 | 25 | 30 |
| 2.5 | 20 | 30 | 45 | 55 |
| 5.0 | 20 | 50 | 70 | 85 |
| 10.0 | 20 | 80 | 95 | 100 |
Table 2: Fumigant Toxicity of this compound Extract against T. castaneum Adults
| Concentration (µL/L air) | No. of Insects | Mortality after 24h (%) | Corrected Mortality (%)* |
| Control (0) | 20 | 5 | - |
| 10 | 20 | 20 | 15.8 |
| 25 | 20 | 45 | 42.1 |
| 50 | 20 | 70 | 68.4 |
| 100 | 20 | 95 | 94.7 |
*Corrected mortality is calculated using Abbott's formula if control mortality is between 5% and 20%.
Table 3: Antifeedant Activity of this compound Extract against 3rd Instar S. litura Larvae
| Concentration (% v/v) | Mean Leaf Area Consumed (mm²) ± SE | Feeding Inhibition (%) |
| Control (0) | 150.5 ± 10.2 | - |
| 1.0 | 110.2 ± 8.5 | 26.8 |
| 2.5 | 75.8 ± 6.1 | 49.6 |
| 5.0 | 30.1 ± 4.3 | 80.0 |
| 10.0 | 10.7 ± 2.9 | 92.9 |
Visualizations
Diagrams are provided to illustrate key pathways and workflows.
Caption: Putative neurotoxic mechanisms of action for compounds within this compound extract.
Caption: Overall experimental workflow for assessing this compound's insecticidal activity.
Caption: Workflow for contact toxicity and antifeedant leaf disc bioassays.
References
- 1. Botanical Insecticides | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 2. Tri-trophic insecticidal effects of African plants against cabbage pests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. journals.rdagriculture.in [journals.rdagriculture.in]
- 5. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]
- 6. Preparation of Botanical Samples for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of aqueous extracts of plants [protocols.io]
- 9. plant extract preparation protocol [greenskybio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. entomoljournal.com [entomoljournal.com]
- 14. Fumigant Toxicity and Oviposition Deterrent Activity of Volatile Constituents from Asari Radix et Rhizoma against Phthorimaea operculella (Lepidoptera: Gelechiidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journalspress.com [journalspress.com]
- 17. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Plant Defense: The Role of Triboa in Plant-Pathogen Interactions
The compound known as Triboa has not been identified in publicly available scientific literature as a recognized agent in the study of plant-pathogen interactions. Therefore, detailed application notes and protocols for its use cannot be provided at this time.
Extensive searches of scientific databases and research publications have yielded no specific information regarding a compound or gene named "this compound" and its role in plant defense mechanisms. This suggests that "this compound" may be a novel or proprietary compound not yet described in peer-reviewed literature, or the term may be inaccurate.
For researchers, scientists, and drug development professionals interested in the broader field of plant-pathogen interactions, this document outlines the general principles and experimental approaches commonly employed. This information can serve as a foundational guide for investigating the potential effects of any new compound, such as one hypothetically named "this compound," on plant immunity.
Core Concepts in Plant-Pathogen Interactions
Plants have evolved a sophisticated, multi-layered immune system to defend against a wide array of pathogens, including fungi, bacteria, viruses, and nematodes. Understanding these defense pathways is crucial for developing novel strategies to protect crops and enhance agricultural productivity.
The plant immune system is broadly categorized into two main branches:
-
Pattern-Triggered Immunity (PTI): This is the first line of defense and is activated upon the recognition of conserved microbial molecules known as Microbe-Associated Molecular Patterns (MAMPs) or Pathogen-Associated Molecular Patterns (PAMPs). These molecules are essential for the microbe's survival and include components like flagellin (B1172586) from bacteria or chitin (B13524) from fungi. Recognition of MAMPs by plant cell-surface receptors, called Pattern Recognition Receptors (PRRs), triggers a cascade of downstream signaling events.
-
Effector-Triggered Immunity (ETI): Pathogens have evolved effector proteins that can be delivered into the plant cell to suppress PTI and facilitate infection. In response, plants have evolved intracellular resistance (R) proteins that can directly or indirectly recognize these specific pathogen effectors. This recognition triggers a more rapid and robust defense response, often culminating in a localized cell death known as the hypersensitive response (HR), which restricts pathogen growth.
These two layers of immunity are interconnected and involve a complex network of signaling molecules, including phytohormones, reactive oxygen species (ROS), and mitogen-activated protein kinases (MAPKs).
Key Signaling Pathways in Plant Defense
A hypothetical compound like "this compound" could potentially modulate plant immunity by influencing one or more of the key signaling pathways. The diagram below illustrates a simplified overview of these interconnected pathways.
Protocol for Evaluating the Antimicrobial Properties of Triboa
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Natural products, such as plant-derived compounds, represent a promising reservoir of new antimicrobial leads. "Triboa" is a novel (or hypothetical) natural product with potential antimicrobial activity. This document provides a comprehensive set of protocols for the systematic evaluation of the antimicrobial properties of this compound, from initial screening to preliminary mechanism of action studies. The methodologies are designed to be robust and reproducible, providing a framework for researchers in the field of natural product drug discovery.
Preparation of this compound Extract
A crucial first step is the preparation of a standardized this compound extract. The choice of solvent will determine the types of compounds extracted.[1][2] A common starting point is a methanolic or ethanolic extraction, as these solvents can extract a broad range of phytochemicals.[1][3]
Protocol 1.1: Methanolic Extraction of this compound
-
Sample Preparation: Air-dry the relevant parts of the this compound plant (e.g., leaves, stem, or root) at room temperature under shade to preserve thermolabile compounds.[3] Once dried, grind the plant material into a fine powder using a sterile blender or grinder.[4]
-
Maceration: Weigh 100 g of the powdered this compound material and place it in a sterile Erlenmeyer flask. Add 500 mL of 80% methanol.[1][3]
-
Extraction: Seal the flask and keep it at room temperature for 72 hours with occasional shaking.[1][3]
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.[1]
-
Concentration: Concentrate the filtrate using a rotary evaporator at 40-50°C to remove the methanol.[1][2]
-
Drying and Storage: The resulting crude extract should be dried completely, weighed, and stored in a sterile, airtight container at 4°C until further use.[1]
-
Stock Solution Preparation: Prepare a stock solution of the extract (e.g., 100 mg/mL) by dissolving a known weight of the dry extract in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[2][5] Ensure the final concentration of DMSO in the assays does not inhibit microbial growth.
Preliminary Antimicrobial Screening
The initial screening aims to qualitatively assess if this compound possesses antimicrobial activity against a panel of clinically relevant bacteria. The agar (B569324) well diffusion method is a widely used and effective technique for this purpose.[1]
Protocol 2.1: Agar Well Diffusion Assay
-
Bacterial Strains: Use standard reference strains such as Staphylococcus aureus (ATCC 25923) as a Gram-positive representative and Escherichia coli (ATCC 25922) and Pseudomonas aeruginosa (ATCC 27853) as Gram-negative representatives.[6]
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate into sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1][6]
-
Plate Inoculation: Uniformly swab the surface of Mueller-Hinton Agar (MHA) plates with the prepared bacterial inoculum.[7]
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Application of Extract: Add a defined volume (e.g., 100 µL) of the this compound extract stock solution into the wells.[1]
-
Controls:
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[3][5]
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.[2]
Data Presentation: Table 1 - Preliminary Antimicrobial Activity of this compound
| Test Microorganism | Gram Stain | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Negative Control (Solvent) |
| Staphylococcus aureus | Positive | |||
| Escherichia coli | Negative | |||
| Pseudomonas aeruginosa | Negative |
Quantitative Antimicrobial Assays
Following a positive preliminary screening, quantitative methods are employed to determine the minimum concentration of this compound required to inhibit or kill the microorganisms.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The broth microdilution method is a standard technique for determining MIC.[8][9]
Protocol 3.1.1: Broth Microdilution Assay
-
Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to all wells.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells.[5][10]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum (adjusted to approximately 5 x 10⁵ CFU/mL in MHB) to each well.[10]
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the extract where no visible turbidity is observed.[6] A growth indicator like p-Iodonitrotetrazolium violet (INT) can be used to aid visualization; a color change indicates bacterial growth.[9][10]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11]
Protocol 3.2.1: MBC Assay
-
Subculturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth (the MIC well and the more concentrated wells) in the microtiter plate.[5][12]
-
Plating: Spread the aliquot onto a fresh MHA plate.[12]
-
Incubation: Incubate the plates at 37°C for 24 hours.[5]
-
MBC Determination: The MBC is the lowest concentration of the extract that results in no bacterial growth on the MHA plate, indicating a 99.9% kill of the initial inoculum.[5][11]
Data Presentation: Table 2 - MIC and MBC of this compound
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ||||
| Escherichia coli | ||||
| Pseudomonas aeruginosa |
Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 is considered bacteriostatic.[12]
Preliminary Investigation of Mechanism of Action
Understanding how this compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. A common mechanism for natural antimicrobials is the disruption of the bacterial cell membrane.
Protocol 4.1: Cell Membrane Integrity Assay
This assay measures the leakage of intracellular components, such as nucleic acids, which absorb light at 260 nm, as an indicator of cell membrane damage.[13]
-
Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase.
-
Cell Preparation: Harvest the bacterial cells by centrifugation, wash them with a suitable buffer (e.g., phosphate-buffered saline), and resuspend them in the same buffer.
-
Treatment: Treat the bacterial suspension with this compound extract at concentrations corresponding to the MIC and 2x MIC.
-
Controls:
-
Positive Control: A known membrane-disrupting agent.
-
Negative Control: An untreated bacterial suspension.
-
-
Incubation and Sampling: Incubate the suspensions at 37°C. At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots and centrifuge to pellet the bacterial cells.
-
Measurement: Measure the absorbance of the supernatant at 260 nm using a spectrophotometer.[13]
-
Data Analysis: An increase in absorbance at 260 nm over time in the treated samples compared to the negative control indicates leakage of nucleic acids and thus, compromised cell membrane integrity.
Data Presentation: Table 3 - Effect of this compound on Cell Membrane Integrity (OD at 260 nm)
| Time (minutes) | Negative Control | This compound (MIC) | This compound (2x MIC) | Positive Control |
| 0 | ||||
| 30 | ||||
| 60 | ||||
| 120 |
Visualizations
Caption: Experimental workflow for antimicrobial testing of this compound.
Caption: Hypothetical signaling pathway targeted by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preliminary Screening of Antibacterial Activity Using Crude Extracts of Hibiscus rosa sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activities evaluation and phytochemical screening of some selected medicinal plants: A possible alternative in the treatment of multidrug-resistant microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
- 6. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asm.org [asm.org]
- 8. Unlocking the Power of Nature: The Importance of MIC Protocol in Plant Extract Research [greenskybio.com]
- 9. A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.4. Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) [bio-protocol.org]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Estimation of MBC: MIC Ratio of Herbal Extracts against Common Endodontic Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for TRIBOA (2,4,7-Trihydroxy-2H-1,4-benzoxazin-3(4H)-one)
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRIBOA, chemically identified as 2,4,7-Trihydroxy-2H-1,4-benzoxazin-3(4H)-one, is a cyclic hydroxamic acid belonging to the benzoxazinoid class of compounds. Benzoxazinoids are a group of natural products found in various plants, where they play a crucial role in defense against herbivores and pathogens. Due to their range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer effects, this compound and related benzoxazinoids are of significant interest to researchers in drug discovery and development.
These application notes provide essential information on the safe handling, storage, and potential experimental applications of this compound. The provided protocols are representative examples for investigating the biological activity of this compound.
Physicochemical and Safety Data
Table 2.1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇NO₅ |
| Molecular Weight | 197.14 g/mol |
| IUPAC Name | 2,4,7-trihydroxy-1,4-benzoxazin-3-one |
| Appearance | Solid (predicted) |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. |
Table 2.2: General Hazard Profile (Based on Related Compounds)
| Hazard | Description |
| Acute Toxicity | Data not available. Handle with caution. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Sensitization | Avoid inhalation of dust/powder. May cause respiratory irritation. |
| Carcinogenicity | Data not available. |
| Mutagenicity | Data not available. |
Safe Handling and Storage Procedures
Personal Protective Equipment (PPE)
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling as a powder or if aerosolization is possible, use a certified respirator.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin and eyes.
-
Avoid inhalation of dust or aerosols.
-
Minimize dust generation when working with the solid form.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
Protocol: Investigation of this compound's Effect on the Nrf2-HO-1 Signaling Pathway in vitro
This protocol describes a general method to determine if this compound can activate the Nrf2-HO-1 pathway in a human cell line (e.g., HaCaT or HepG2), which is a key pathway in the cellular response to oxidative stress.
Materials:
-
This compound compound
-
Human cell line (e.g., HaCaT keratinocytes)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent for RNA extraction
-
cDNA synthesis kit
-
qPCR master mix and primers for Nrf2, HO-1, and a housekeeping gene (e.g., GAPDH)
-
Lysis buffer for protein extraction
-
Primary antibodies against Nrf2 and HO-1
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Seed HaCaT cells in appropriate culture plates. Once they reach 70-80% confluency, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
RNA Extraction and qPCR:
-
Lyse the cells with TRIzol reagent and extract total RNA according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR (qPCR) to measure the relative mRNA expression levels of Nrf2 and HO-1. Normalize the expression to the housekeeping gene.
-
-
Protein Extraction and Western Blot:
-
Lyse the cells in a suitable lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2 and HO-1, followed by the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Visualizations
Caption: Experimental workflow for investigating the effect of this compound.
Caption: Proposed Nrf2-HO-1 signaling pathway modulated by this compound.
Application of Triboa in Crop Protection Research: A Hypothetical Framework
Disclaimer: Extensive research did not yield specific information on a compound or product named "Triboa" for crop protection. The following application notes and protocols are presented as a hypothetical framework for a novel crop protection agent, hereafter referred to as "Compound X (e.g., this compound)," based on established principles of plant protection research. This document is intended to serve as a template for researchers, scientists, and drug development professionals.
Introduction
Compound X is a novel synthetic compound with potential applications in crop protection. Its purported mechanism of action involves the induction of systemic acquired resistance (SAR) in plants, a long-lasting, broad-spectrum defense response against a variety of pathogens. This document outlines the application of Compound X in crop protection research, providing detailed protocols for efficacy testing and mechanistic studies.
Data Presentation: Efficacy of Compound X
The following tables summarize hypothetical quantitative data on the efficacy of Compound X against common plant pathogens.
Table 1: In Vitro Antifungal Activity of Compound X
| Fungal Pathogen | Compound X Concentration (µg/mL) | Mycelial Growth Inhibition (%) |
| Botrytis cinerea | 10 | 35.2 |
| 50 | 68.4 | |
| 100 | 92.1 | |
| Magnaporthe oryzae | 10 | 28.9 |
| 50 | 59.7 | |
| 100 | 85.3 | |
| Fusarium oxysporum | 10 | 15.6 |
| 50 | 42.8 | |
| 100 | 73.5 |
Table 2: Disease Severity Reduction by Compound X in Greenhouse Trials
| Crop | Pathogen | Treatment | Application Rate (g/ha) | Disease Severity Index (DSI) | Efficacy (%) |
| Tomato | Phytophthora infestans | Control | 0 | 85.4 | - |
| Compound X | 100 | 32.1 | 62.4 | ||
| 200 | 18.7 | 78.1 | |||
| Wheat | Puccinia triticina | Control | 0 | 76.2 | - |
| Compound X | 100 | 41.5 | 45.5 | ||
| 200 | 25.9 | 66.0 | |||
| Rice | Xanthomonas oryzae | Control | 0 | 68.9 | - |
| Compound X | 100 | 38.2 | 44.6 | ||
| 200 | 21.4 | 69.0 |
Experimental Protocols
Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Objective: To determine the direct antifungal activity of Compound X against various plant pathogenic fungi.
Materials:
-
Compound X stock solution (10 mg/mL in DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Cultures of test fungi (Botrytis cinerea, Magnaporthe oryzae, Fusarium oxysporum)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare PDA medium and autoclave.
-
Cool the medium to approximately 50-60°C.
-
Add appropriate volumes of Compound X stock solution to the molten PDA to achieve final concentrations of 10, 50, and 100 µg/mL. Add an equivalent volume of DMSO to the control plates.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Seal the plates with parafilm and incubate at 25 ± 2°C in the dark.
-
Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.
-
Protocol 2: Greenhouse Efficacy Trial
Objective: To evaluate the protective efficacy of Compound X against specific plant diseases under controlled greenhouse conditions.
Materials:
-
Healthy, susceptible seedlings of the host plant (e.g., tomato, wheat, rice)
-
Compound X formulation for spraying
-
Pathogen inoculum (e.g., spore suspension of Phytophthora infestans)
-
Greenhouse with controlled temperature, humidity, and lighting
-
Spray equipment
-
Disease assessment scale (0-9)
Procedure:
-
Grow seedlings to the 3-4 leaf stage.
-
Prepare different concentrations of Compound X in water with a suitable surfactant.
-
Apply the Compound X solutions to the foliage of the plants until runoff. Control plants are sprayed with water and surfactant only.
-
Allow the treated plants to dry for 24 hours.
-
Inoculate the plants with a standardized concentration of the pathogen inoculum.
-
Maintain the plants in a high-humidity environment for 48-72 hours to promote infection.
-
Transfer the plants back to standard greenhouse conditions and monitor for disease development.
-
Assess disease severity on each plant 7-14 days post-inoculation using a disease severity index (DSI).
-
Calculate the protective efficacy using the following formula:
-
Efficacy (%) = [(DSI_control - DSI_treatment) / DSI_control] x 100
-
Signaling Pathways and Workflows
The following diagrams illustrate the hypothetical signaling pathway induced by Compound X and a general experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway of Compound X inducing Systemic Acquired Resistance.
Caption: General experimental workflow for the evaluation of a novel crop protection compound.
Application Notes: Dissolving Triboa for In Vitro Experiments
Introduction
Triboa (2,4,7-Trihydroxy-2H-1,4-benzoxazin-3(4H)-one) is a cyclic hydroxamic acid belonging to the benzoxazine (B1645224) class of compounds.[1] The effective dissolution of test compounds is a critical first step for accurate and reproducible in vitro experiments.[2] Like many small organic molecules, this compound exhibits poor solubility in aqueous solutions, which necessitates the use of an organic solvent to prepare concentrated stock solutions for use in cell-based and biochemical assays.[2][3][4][5]
These application notes provide a detailed framework and validated protocols for the solubilization and handling of this compound. The primary objective is to achieve a homogeneous solution of the compound in the final assay medium at the desired concentration, while minimizing any potential artifacts from the solvent.[3]
Physicochemical Properties and Solubility Data
Properly preparing stock solutions requires accurate compound information. The fundamental properties of this compound are listed below.
The solubility of this compound was determined in several common laboratory solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its broad solubilizing power and compatibility with most cell-based assays at low final concentrations.[2][5][6][7][8]
Table 1: Solubility Profile of this compound
| Solvent | Recommended Max. Concentration | Molar Concentration | Notes |
| DMSO | ≥ 20 mg/mL | ≥ 100 mM | Preferred solvent for primary stock solutions.[2][6] |
| Ethanol (Absolute) | ~1 mg/mL | ~5 mM | Limited solubility. May require warming. Can be toxic to cells at higher concentrations.[2][9] |
| PBS (pH 7.4) | <0.1 mg/mL | <0.5 mM | Practically insoluble. Not recommended for stock solutions. |
| Water | <0.1 mg/mL | <0.5 mM | Practically insoluble. Do not use for initial reconstitution. |
Experimental Protocols
Adherence to the following protocols is crucial for consistency and reproducibility. Always handle the compound and solvents using appropriate personal protective equipment (PPE) in a certified fume hood or biological safety cabinet.
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in anhydrous, cell culture-grade DMSO. High-concentration stock solutions are essential for minimizing the final solvent concentration in the assay medium.[3]
Materials:
-
This compound (crystalline solid, MW: 197.14 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials
-
Sterile, filtered pipette tips
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 1.97 mg of this compound powder.
-
Calculation: 197.14 ( g/mol ) x 0.010 (mol/L) x 0.001 (L) = 0.00197 g = 1.97 mg
-
-
Weighing: Carefully weigh 1.97 mg of this compound and transfer it to a sterile amber vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 2-3 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.[3]
-
Aiding Dissolution (if necessary): If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes or gently warm the solution to 37°C for a brief period, followed by vortexing.[3][7][10]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][7] Store aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to one year).[10]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the 10 mM DMSO stock solution into an aqueous cell culture medium for treating cells. It is critical to add the DMSO stock to the medium (not the other way around) and mix rapidly to prevent precipitation.[11]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium (with serum, if applicable)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature and briefly vortex to ensure homogeneity.[3]
-
Prepare Intermediate or Final Dilution:
-
Dispense the required volume of pre-warmed cell culture medium into a sterile tube.
-
Add the calculated volume of the 10 mM stock solution directly into the medium while vortexing or swirling the tube. This rapid dilution is crucial to prevent the hydrophobic compound from precipitating.[11]
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (1:1000 dilution).
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.[3][11] For a 1:1000 dilution, the final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.[3][5]
-
Application: Use the freshly prepared working solutions immediately to treat cells. Do not store aqueous working solutions.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the complete workflow from receiving the lyophilized this compound powder to its final application in a cell-based assay.
Hypothetical Signaling Pathway
This compound, as a benzoxazinone (B8607429) derivative, may act as an inhibitor of specific cellular signaling pathways. While its precise molecular target is under investigation, a plausible mechanism of action could involve the inhibition of stress-activated protein kinase (SAPK) pathways, such as the JNK and p38 MAPK cascades, which are critical in inflammation and cellular stress responses.
References
- 1. This compound | C8H7NO5 | CID 10965465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Creating DIBOA-Enriched Plant Extracts for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to creating plant extracts enriched with 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and related benzoxazinoids for subsequent bioactivity screening. The protocols outlined below are based on the initial query for "Triboa," for which the plausible scientific analog is DIBOA, a naturally occurring benzoxazinone (B8607429) found in various grasses, notably Tripsacum dactyloides (Eastern Gamagrass). DIBOA and its derivatives are known for their diverse biological activities, including allelopathic (herbicidal), antimicrobial, and cytotoxic effects.
This document details two primary methods for enriching DIBOA in plant extracts: a general methanol-based extraction and a more specific solid-phase extraction. Furthermore, it provides standardized protocols for three key bioassays to evaluate the biological efficacy of the prepared extracts: a phytotoxicity assay using the etiolated wheat coleoptile method, a cytotoxicity assay against the HeLa human cancer cell line, and a general antimicrobial assay.
Data Presentation: Quantitative Analysis of DIBOA-Enriched Extracts
The following tables summarize representative quantitative data for DIBOA and related compounds in the context of extraction and bioactivity.
| Plant Source | Extraction Method | Compound | Typical Yield | Reference |
| Tripsacum dactyloides (roots) | 90% Aqueous Methanol (B129727) followed by HPLC | DIBOA-Glc | 542 mg from a bulk extraction | [1] |
| Triticum aestivum (Wheat) | Diethyl Ether Extraction | DIBOA | Not specified | [2] |
| Zea mays (Maize) | Not specified | DIMBOA | 10-30 mM in shoot (4-11 days after imbibition) | [3] |
Table 1: Representative Extraction Yields of Benzoxazinoids. DIBOA-Glc is the glycoside form of DIBOA, which is often the form present in the plant tissue. The yield can vary significantly based on plant age, growing conditions, and the specific cultivar.
| Bioassay | Test Organism/Cell Line | Compound | IC50/MIC | Reference |
| Phytotoxicity | Triticum aestivum (Wheat) coleoptile | Compound 5 (a flavonol) | 0.22 mM | [4] |
| Phytotoxicity | Triticum aestivum (Wheat) coleoptile | Compound 11 (a flavonol) | 0.28 mM | [4] |
| Antimicrobial | Ralstonia solanacearum | DIMBOA | 200 mg/L | [1][5] |
| Antimicrobial | Ralstonia solanacearum | BOA (a DIBOA derivative) | 300 mg/L | [1][5] |
| Cytotoxicity | HeLa (Human cervical cancer) | DBF1 (a dibenzofuran) | 42.08 µg/mL | [6] |
| Cytotoxicity | HeLa (Human cervical cancer) | DBF2 (a dibenzofuran) | 39.74 µg/mL | [6] |
Experimental Protocols
Protocol 1: Methanol-Based Extraction of DIBOA-Enriched Plant Material
This protocol describes a general method for extracting benzoxazinoids from plant tissue using methanol.
Materials:
-
Fresh or lyophilized plant material (e.g., roots of Tripsacum dactyloides)
-
Methanol (analytical grade)
-
Deionized water
-
Waring blender or mortar and pestle
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
-
Glass vials for storage
Procedure:
-
Sample Preparation:
-
For fresh plant material, wash thoroughly with deionized water to remove any soil or debris.
-
For lyophilized material, proceed directly to the next step.
-
Finely grind the plant material using a blender or a mortar and pestle with liquid nitrogen to increase the surface area for extraction.
-
-
Extraction:
-
Transfer the ground plant material to a suitable flask.
-
Add 90% aqueous methanol (90:10 methanol:water v/v) to the flask at a ratio of 10 mL of solvent per gram of plant material.
-
Macerate the mixture by stirring or shaking at room temperature for 24-48 hours. For a faster extraction, sonication for 30-60 minutes can be employed.
-
-
Filtration and Centrifugation:
-
Filter the mixture through filter paper to remove the bulk of the plant debris.
-
Collect the filtrate and centrifuge it at 4000 rpm for 15 minutes to pellet any remaining fine particles.
-
-
Solvent Evaporation:
-
Carefully decant the supernatant.
-
Concentrate the supernatant using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
-
Storage:
-
Transfer the crude extract to a pre-weighed glass vial.
-
Dry the extract completely under a stream of nitrogen or in a vacuum desiccator.
-
Store the dried extract at -20°C until further use.
-
Protocol 2: Solid-Phase Extraction (SPE) for DIBOA Enrichment
This protocol provides a method for further purifying and enriching DIBOA from the crude methanol extract using an Amberlite XAD resin.
Materials:
-
Crude methanol extract from Protocol 1
-
Amberlite XAD-7 or a similar non-ionic polymeric adsorbent resin
-
Glass chromatography column or SPE cartridge
-
Methanol (analytical grade)
-
Acetone (B3395972) (analytical grade)
-
Deionized water
-
Rotary evaporator
-
Glass vials for storage
Procedure:
-
Column/Cartridge Preparation:
-
If using a glass column, prepare a slurry of Amberlite XAD-7 resin in methanol and pour it into the column, allowing it to settle into a packed bed.
-
If using a pre-packed SPE cartridge, condition the cartridge by washing it with 3-5 bed volumes of methanol followed by 3-5 bed volumes of deionized water.
-
-
Sample Loading:
-
Redissolve the crude methanol extract in a minimal amount of deionized water.
-
Load the aqueous extract onto the prepared Amberlite XAD-7 column/cartridge.
-
-
Washing:
-
Wash the column/cartridge with several bed volumes of deionized water to remove highly polar compounds such as sugars and salts.
-
-
Elution:
-
Elute the DIBOA-enriched fraction from the resin using acetone. Collect the eluate.
-
-
Solvent Evaporation and Storage:
-
Concentrate the acetone eluate to dryness using a rotary evaporator at a temperature below 40°C.
-
Transfer the enriched extract to a pre-weighed glass vial and store at -20°C.
-
Protocol 3: Etiolated Wheat Coleoptile Bioassay for Phytotoxicity
This bioassay is a classic and sensitive method to assess the plant growth-inhibitory (phytotoxic) effects of plant extracts.
Materials:
-
Wheat seeds (Triticum aestivum)
-
Petri dishes
-
Filter paper
-
Test tubes
-
DIBOA-enriched plant extract
-
Solvent for dissolving the extract (e.g., ethanol (B145695) or DMSO)
-
Distilled water
-
Incubator or dark room at 25°C
-
Ruler or digital caliper
Procedure:
-
Seed Germination:
-
Sterilize wheat seeds by soaking them in a 1% sodium hypochlorite (B82951) solution for 10 minutes, followed by thorough rinsing with sterile distilled water.
-
Place the sterilized seeds on moist filter paper in Petri dishes and incubate them in the dark at 25°C for 3-4 days until the coleoptiles are approximately 2-3 cm long.
-
-
Preparation of Coleoptile Segments:
-
Under dim light, cut 1 cm segments from the coleoptiles, starting 3 mm below the tip.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of the DIBOA-enriched extract in a suitable solvent.
-
Prepare a serial dilution of the stock solution in distilled water to obtain the desired test concentrations. Ensure the final solvent concentration in all test solutions, including the control, is the same and non-phytotoxic (typically ≤ 1%).
-
Prepare a control solution containing only the solvent at the same concentration as the test solutions.
-
-
Incubation:
-
Place 10 coleoptile segments in each test tube containing 2 mL of the respective test or control solution.
-
Incubate the test tubes in the dark at 25°C for 24 hours.
-
-
Data Collection and Analysis:
-
After incubation, measure the final length of each coleoptile segment.
-
Calculate the percentage of inhibition for each concentration using the following formula:
-
% Inhibition = [1 - (L_test - L_initial) / (L_control - L_initial)] * 100
-
Where L_test is the final length of the coleoptiles in the test solution, L_initial is the initial length of the coleoptiles, and L_control is the final length of the coleoptiles in the control solution.
-
-
Determine the IC50 value (the concentration that causes 50% inhibition of coleoptile elongation) by plotting the percentage of inhibition against the extract concentration.
-
Protocol 4: Cytotoxicity Bioassay using HeLa Cells
This protocol describes the use of the MTT assay to determine the cytotoxic effects of the DIBOA-enriched extract on the HeLa human cervical cancer cell line.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well cell culture plates
-
DIBOA-enriched plant extract
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in DMEM until they reach 70-80% confluency.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Treatment with Extract:
-
Prepare a stock solution of the DIBOA-enriched extract in DMSO.
-
Prepare serial dilutions of the extract in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the extract.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Collection and Analysis:
-
Measure the absorbance of each well at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance_test / Absorbance_control) * 100
-
-
Determine the IC50 value (the concentration that causes a 50% reduction in cell viability) by plotting the percentage of cell viability against the extract concentration.
-
Protocol 5: Antimicrobial Bioassay (Agar Well Diffusion Method)
This is a common method to screen for the antimicrobial activity of plant extracts against a range of bacteria and fungi.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient agar (B569324) or Mueller-Hinton agar for bacteria, and Sabouraud dextrose agar for fungi
-
Sterile Petri dishes
-
Sterile cotton swabs
-
DIBOA-enriched plant extract
-
Solvent for dissolving the extract (e.g., DMSO)
-
Positive control (standard antibiotic or antifungal)
-
Negative control (solvent)
-
Sterile cork borer or pipette tip
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Grow the test microorganisms in a suitable broth medium overnight.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the microbial suspension and streak it evenly over the entire surface of the agar plate to create a lawn of microbial growth.
-
-
Preparation of Wells and Application of Extract:
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Prepare different concentrations of the DIBOA-enriched extract in a suitable solvent.
-
Add a fixed volume (e.g., 50-100 µL) of each extract concentration, the positive control, and the negative control to the respective wells.
-
-
Incubation:
-
Allow the plates to stand for about 30 minutes to allow for diffusion of the extracts.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Data Collection and Analysis:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
-
The size of the inhibition zone is indicative of the antimicrobial activity. A larger zone of inhibition corresponds to higher activity.
-
The Minimum Inhibitory Concentration (MIC) can be determined by testing a range of extract concentrations and identifying the lowest concentration that shows a clear zone of inhibition.
-
Mandatory Visualizations
Caption: Experimental workflow for creating and testing DIBOA-enriched plant extracts.
Caption: Simplified biosynthetic pathway of DIBOA and related benzoxazinoids in plants.
Caption: Proposed mechanism of DIBOA's biological activity through enzyme inhibition.
References
- 1. Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Genetic Engineering of Plants for Increased Triboa Production
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the genetic engineering of plants for the enhanced production of Triboa, a novel secondary metabolite with significant therapeutic potential. Detailed protocols for gene discovery, vector construction, plant transformation, and metabolite analysis are presented. Furthermore, this guide outlines strategies for pathway elucidation and metabolic engineering to optimize this compound yields, supported by clear data presentation and visual diagrams of key processes.
Introduction to this compound and its Biosynthesis
This compound is a putative plant-derived secondary metabolite that has demonstrated promising bioactivity in preliminary studies. The biosynthetic pathway of this compound is hypothesized to originate from the shikimate pathway, leading to the formation of a core aromatic scaffold that undergoes subsequent modifications by enzymes such as cytochrome P450s (CYPs), methyltransferases (MTs), and glycosyltransferases (GTs). Increasing the in-planta production of this compound is a key objective for enabling sustainable and scalable manufacturing for therapeutic applications.
Strategies for Increasing this compound Production
Several genetic engineering strategies can be employed to enhance the biosynthesis of this compound in a target plant species. These approaches can be broadly categorized as:
-
Overexpression of Key Biosynthetic Genes: Introducing additional copies of genes encoding rate-limiting enzymes in the this compound pathway can significantly boost production.
-
Upregulation of Pathway Regulators: Overexpressing transcription factors that positively regulate the entire this compound biosynthetic pathway can lead to a coordinated increase in the expression of all necessary genes.
-
Downregulation of Competing Pathways: Utilizing gene silencing technologies (e.g., RNAi, CRISPRi) to reduce the flux through metabolic pathways that compete for the same precursor molecules can divert more resources towards this compound synthesis.
-
Metabolic Engineering of Precursor Supply: Enhancing the production of primary metabolites that serve as precursors for the this compound pathway can alleviate potential bottlenecks in the supply chain.
A logical workflow for implementing these strategies is illustrated below.
Experimental Protocols
The following sections provide detailed protocols for the key experiments involved in the genetic engineering of plants for increased this compound production.
This protocol describes the process of isolating and cloning a putative cytochrome P450 gene (CYP78A1) involved in this compound biosynthesis.
-
RNA Extraction: Extract total RNA from plant tissues known to produce this compound using a commercial kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase and an oligo(dT) primer.
-
PCR Amplification: Design primers based on a putative CYP78A1 sequence. Perform PCR using the synthesized cDNA as a template.
-
Gel Electrophoresis: Run the PCR product on an agarose (B213101) gel to verify the size of the amplicon.
-
Gene Purification and Cloning: Purify the PCR product and clone it into a suitable entry vector (e.g., pENTR/D-TOPO).
-
Sequence Verification: Sequence the cloned gene to confirm its identity.
This protocol details the construction of a plant expression vector for the overexpression of CYP78A1 under the control of a strong constitutive promoter (CaMV 35S).
-
Gateway LR Reaction: Perform a Gateway LR recombination reaction to transfer the CYP78A1 gene from the entry vector to a plant destination vector containing the CaMV 35S promoter and a selectable marker (e.g., kanamycin (B1662678) resistance).
-
Transformation of E. coli: Transform the reaction mixture into competent E. coli cells and select for colonies on LB agar (B569324) plates containing the appropriate antibiotic.
-
Plasmid DNA Extraction: Isolate plasmid DNA from overnight cultures of positive colonies.
-
Restriction Digest Analysis: Verify the integrity of the final expression vector by restriction digest and gel electrophoresis.
This protocol describes the transformation of Nicotiana benthamiana leaf discs with the CYP78A1 overexpression vector.
-
Agrobacterium Transformation: Introduce the expression vector into a suitable Agrobacterium tumefaciens strain (e.g., GV3101) by electroporation.
-
Culture Preparation: Grow the transformed Agrobacterium in liquid culture to an OD600 of 0.6-0.8.
-
Leaf Disc Inoculation: Inoculate sterile leaf discs from 4-week-old N. benthamiana plants with the Agrobacterium culture for 30 minutes.
-
Co-cultivation: Transfer the leaf discs to co-cultivation medium and incubate in the dark for 48 hours.
-
Selection and Regeneration: Move the leaf discs to a selection medium containing antibiotics to kill the Agrobacterium and select for transformed plant cells. Subculture every 2 weeks until shoots regenerate.
-
Rooting and Acclimatization: Transfer regenerated shoots to a rooting medium and then acclimatize the plantlets to soil.
An overview of the experimental workflow is presented below.
This protocol is for quantifying the expression level of the CYP78A1 transgene in transformed plants.
-
RNA Extraction and cDNA Synthesis: Follow steps 1 and 2 from Protocol 3.1.
-
qRT-PCR Reaction: Set up a qRT-PCR reaction using a SYBR Green master mix, gene-specific primers for CYP78A1, and a reference gene (e.g., Actin).
-
Data Analysis: Analyze the amplification data to determine the relative expression of CYP78A1 in transgenic lines compared to wild-type plants using the 2-ΔΔCt method.
This protocol outlines the extraction and quantification of this compound from plant tissues.
-
Sample Preparation: Freeze-dry and grind plant leaf tissue to a fine powder.
-
Extraction: Extract the powdered tissue with a suitable solvent (e.g., 80% methanol) with sonication.
-
Centrifugation and Filtration: Centrifuge the extract to pellet cell debris and filter the supernatant through a 0.22 µm filter.
-
LC-MS Analysis: Inject the filtered extract into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. Separate the metabolites on a C18 column and detect this compound based on its specific mass-to-charge ratio (m/z) and retention time.
-
Quantification: Quantify the amount of this compound by comparing the peak area to a standard curve generated with a purified this compound standard.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments aimed at increasing this compound production.
Table 1: Relative Gene Expression of CYP78A1 in Transgenic Lines
| Plant Line | Relative CYP78A1 Expression (Fold Change vs. WT) | Standard Deviation |
| Wild-Type (WT) | 1.0 | 0.2 |
| Transgenic Line 1 | 25.4 | 2.1 |
| Transgenic Line 2 | 42.8 | 3.5 |
| Transgenic Line 3 | 31.5 | 2.8 |
Table 2: this compound Production in Transgenic Lines
| Plant Line | This compound Concentration (µg/g Dry Weight) | Standard Deviation |
| Wild-Type (WT) | 15.2 | 1.8 |
| Transgenic Line 1 | 152.5 | 12.3 |
| Transgenic Line 2 | 245.7 | 20.1 |
| Transgenic Line 3 | 198.3 | 15.6 |
Hypothetical this compound Biosynthetic Pathway
The proposed biosynthetic pathway for this compound starts from the precursor chorismate and involves several enzymatic steps. A diagram of this hypothetical pathway is provided below, highlighting the step catalyzed by the engineered enzyme, CYP78A1.
Conclusion
The protocols and strategies outlined in this document provide a robust framework for the genetic engineering of plants to enhance the production of the novel secondary metabolite, this compound. By following these detailed methodologies, researchers can effectively identify and engineer key biosynthetic genes, leading to significant increases in this compound yield. The presented data illustrates the potential for substantial improvements in production, paving the way for the sustainable and cost-effective manufacturing of this promising therapeutic compound.
Troubleshooting & Optimization
Troubleshooting low yield in Triboa chemical synthesis
<Technical Support Center: Triboa Chemical Synthesis >
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments, particularly concerning low reaction yields.
For the context of this guide, we will assume the synthesis of "this compound" is a multi-step process involving:
-
Suzuki-Miyaura Cross-Coupling: To form a key carbon-carbon bond.
-
Protecting Group Removal (Deprotection): To unmask a reactive functional group.
-
Intramolecular Cyclization: To form the final ring structure of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Low Yield in Suzuki-Miyaura Cross-Coupling Step
Q1: My Suzuki coupling reaction is resulting in a low or no yield of the desired biphenyl (B1667301) intermediate. What are the primary factors I should investigate?
A1: Low or no product formation is a common challenge in Suzuki coupling. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. Key areas to investigate include:
-
Catalyst Activity: The palladium catalyst is central to the reaction. Its deactivation or insufficient activity is a frequent cause of low yields.[1][2] Ensure you are using a fresh, properly stored catalyst, as Pd(0) species can be sensitive to air and moisture.[1]
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation.[1][2] Inadequate degassing of solvents and reagents or a failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation.[1]
-
Reagent Quality: The purity and stability of your reagents are critical. Boronic acids can degrade over time, particularly when exposed to air and moisture, leading to a side reaction known as protodeborylation.[1][3] It is advisable to use fresh or properly stored boronic acid. The quality of the base is also important; it should be finely powdered and dry to ensure reproducibility.[1]
-
Reaction Conditions: Temperature and reaction time are crucial parameters.[4] Insufficient temperature may lead to a sluggish reaction, while excessive heat can cause decomposition of reactants or the catalyst.
Q2: I am observing significant amounts of homocoupling products from my boronic acid. How can I suppress this side reaction?
A2: Homocoupling is a common side reaction in Suzuki coupling. To minimize it, focus on the following:
-
Rigorous Inert Atmosphere: Ensure that your reaction setup is thoroughly purged with an inert gas and that all solvents are properly degassed.[1] Maintaining a positive pressure of nitrogen or argon throughout the reaction is crucial.
-
Controlled Addition of Reagents: Adding the boronic acid slowly to the reaction mixture can sometimes reduce the prevalence of homocoupling.
-
Choice of Catalyst and Ligands: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Consider screening different catalyst systems.
Data Presentation: Impact of Reaction Parameters on Suzuki Coupling Yield
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos | 45% |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ | 65% |
| Solvent | Toluene/H₂O | THF/H₂O | Dioxane/H₂O | 70% |
| Temperature | 80°C | 100°C | 120°C | 85% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization: Troubleshooting Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
Section 2: Incomplete Deprotection of a Functional Group
Q3: I am observing incomplete removal of the protecting group (e.g., Boc, TBDMS) from my intermediate. What should I do?
A3: Incomplete deprotection can be caused by several factors.[5] Consider the following troubleshooting steps:
-
Reagent Stoichiometry and Quality: Ensure you are using a sufficient excess of the deprotecting agent. The reagent should be fresh and of high quality.
-
Reaction Time and Temperature: Deprotection reactions can sometimes be sluggish.[5] Increase the reaction time or temperature as appropriate for the specific protecting group and substrate. However, be cautious as harsh conditions can lead to side reactions.
-
Solvent Choice: The solvent can play a crucial role in the efficiency of deprotection. Ensure the chosen solvent is appropriate for the reaction and that your starting material is fully dissolved.
-
Steric Hindrance: If the protecting group is in a sterically hindered position, it may be more difficult to remove. In such cases, a different deprotection strategy or a more reactive reagent might be necessary.
Data Presentation: Comparison of Deprotection Conditions
| Protecting Group | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Boc | TFA | DCM | 1 | 25 | 95% |
| TBDMS | TBAF | THF | 2 | 25 | 92% |
| Benzyl | H₂, Pd/C | EtOH | 4 | 25 | 98% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocol: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected compound in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
Caption: Concentration's effect on cyclization pathways.
References
Technical Support Center: Optimizing Triboacide Concentration for Effective Pest Control
Disclaimer: The following information is provided for a hypothetical insecticide termed "Triboacide." The term "Triboa" did not correspond to a specific, identifiable pesticide in available resources. This guide is intended to serve as a template for researchers, scientists, and drug development professionals working on the concentration optimization of novel pest control agents.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a novel insecticide like Triboacide?
A1: The precise mechanism of action for a new compound like Triboacide would be determined through extensive toxicological research.[1][2] Generally, insecticides act on specific biochemical targets within the pest.[1] Common targets include the nervous system, such as acetylcholinesterase or GABA receptors, which are crucial for insect survival.[1][3] Another mode of action could involve the disruption of vital physiological processes like metamorphosis, regulated by hormonal signaling pathways.[4]
Q2: How do I determine the optimal concentration of Triboacide for my experiments?
A2: The optimal concentration is typically determined through dose-response bioassays.[5] These experiments involve exposing the target pest to a range of Triboacide concentrations to determine the lethal concentration (LC50) or lethal dose (LD50) that causes 50% mortality in the test population.[6] The optimal concentration for effective pest control will likely be higher than the LC50/LD50 value to ensure high efficacy in field conditions.
Q3: What are the key factors to consider when preparing Triboacide solutions for bioassays?
A3: Several factors are critical for preparing accurate and effective Triboacide solutions. Ensure the use of a high-purity solvent in which Triboacide is readily soluble.[7] Prepare a high-concentration stock solution and then perform serial dilutions to obtain the desired range of concentrations for your bioassay.[8] It is crucial to label all solutions clearly with the compound name, concentration, and preparation date and store them under appropriate conditions (e.g., refrigerated at 4°C in amber vials) to prevent degradation.[8]
Q4: What are common signs of Triboacide toxicity in target pests?
A4: Signs of toxicity will depend on the mechanism of action. If Triboacide is a neurotoxin, you might observe symptoms such as tremors, paralysis, and uncoordinated movement.[1] If it affects development, you may see morphological abnormalities in larval or pupal stages, or a failure to molt.[9] For compounds affecting the midgut, you might observe a cessation of feeding and subsequent starvation.[10][11]
Troubleshooting Guides
Issue 1: High variability in mortality rates across replicates at the same Triboacide concentration.
| Possible Cause | Troubleshooting Step |
| Inconsistent Application | Ensure uniform application of Triboacide. For topical applications, calibrate your microapplicator. For residual assays, ensure even coating of the substrate.[7] |
| Variable Insect Health | Use insects of a consistent age, developmental stage, and from a healthy, non-stressed colony.[5][7] |
| Incomplete Dissolution | Ensure Triboacide is fully dissolved in the solvent before preparing dilutions. Vortex or sonicate if necessary. |
| Solution Degradation | Prepare fresh stock and working solutions for each experiment.[8] |
Issue 2: Lower than expected mortality even at high Triboacide concentrations.
| Possible Cause | Troubleshooting Step |
| Insect Resistance | The target pest population may have developed resistance. Use a known susceptible strain as a control to verify.[7] |
| Compound Degradation | Verify the purity and storage conditions of your Triboacide stock. |
| Sub-lethal Exposure | Ensure the bioassay design allows for sufficient exposure time and contact with the insecticide. |
| Incorrect Dilution Series | Double-check all calculations for your serial dilutions. Run a standard curve with a known positive control if possible.[12] |
Issue 3: High mortality in the control group.
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | If using a solvent, ensure it fully evaporates before introducing the insects. Run a solvent-only control to assess its toxicity.[7] |
| Contamination | Ensure all equipment and rearing containers are thoroughly cleaned and free from any residual pesticides or contaminants. |
| Unhealthy Insect Colony | Assess the overall health of your insect colony. High mortality in controls can indicate underlying disease or stress. |
| Environmental Stress | Maintain consistent and optimal environmental conditions (temperature, humidity, photoperiod) throughout the experiment.[7] |
Quantitative Data Summary
The following tables present hypothetical efficacy data for Triboacide against the model pest, Tribolium castaneum (Red Flour Beetle).
Table 1: Lethal Concentration (LC50) of Triboacide against T. castaneum Larvae in a Residual Bioassay
| Time Point | LC50 (µg/cm²) | 95% Confidence Interval |
| 24 hours | 1.25 | 0.98 - 1.52 |
| 48 hours | 0.78 | 0.61 - 0.95 |
| 72 hours | 0.45 | 0.32 - 0.58 |
Table 2: Lethal Dose (LD50) of Triboacide against T. castaneum Adults in a Topical Bioassay
| Time Point | LD50 (ng/insect) | 95% Confidence Interval |
| 24 hours | 5.2 | 4.1 - 6.3 |
| 48 hours | 3.1 | 2.5 - 3.7 |
Experimental Protocols
Protocol 1: Determining the LC50 of Triboacide using a Residual Bioassay
-
Preparation of Triboacide Solutions:
-
Prepare a 1 mg/mL stock solution of Triboacide in an appropriate solvent (e.g., acetone).
-
Perform serial dilutions to create a range of 5-7 concentrations expected to cause mortality between 10% and 90%.
-
Include a solvent-only control.
-
-
Treatment of Surfaces:
-
Pipette 1 mL of each concentration onto the inner surface of a Petri dish (9 cm diameter).
-
Gently swirl the dish to ensure an even coating.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Insect Exposure:
-
Introduce 20 healthy, third-instar larvae of T. castaneum into each treated Petri dish.
-
Provide a small amount of standard diet (e.g., flour).
-
Seal the dishes with parafilm containing small perforations for ventilation.
-
-
Incubation and Data Collection:
-
Incubate the Petri dishes at standard rearing conditions (e.g., 30°C, 70% RH).
-
Record mortality at 24, 48, and 72-hour intervals. Consider larvae that are unable to move when prodded as dead.
-
Repeat the experiment three times.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform probit analysis on the mortality data to calculate the LC50 values and their 95% confidence intervals.[13]
-
Visualizations
References
- 1. Pest toxicology: the primary mechanisms of pesticide action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drosophila melanogaster as a powerful tool for studying insect toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TGFß/activin-dependent activation of Torso controls the timing of the metamorphic transition in the red flour beetle Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.rdagriculture.in [journals.rdagriculture.in]
- 6. Lethal Dose 50 (LD50) - everything you need to know [bpca.org.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Morphological abnormalities in Tribolium castaneum Herbst (Coleoptera: Tenebrionidae) treated with eight toxic compounds [redalyc.org]
- 10. Mode of action of mosquitocidal Bacillus thuringiensis toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mode of action of Bacillus thuringiensis Cry and Cyt toxins and their potential for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Prevention of Triboa Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of the hypothetical small molecule, Triboa, in aqueous solutions. For the purpose of this guide, this compound is considered to possess an ester linkage and a phenolic moiety, making it susceptible to hydrolysis and oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound degradation in my aqueous experimental setup?
A1: The degradation of this compound in aqueous solutions is most likely attributable to two main chemical processes:
-
Hydrolysis: As this compound contains an ester functional group, it is prone to cleavage by water. This reaction can be significantly accelerated by either acidic or basic conditions in your buffer.
-
Oxidation: The phenolic group in this compound is electron-rich and therefore susceptible to oxidation. This can be initiated by dissolved oxygen in the solution, exposure to light, or the presence of trace metal ions.
Q2: How can I best prepare and store my this compound stock solutions to ensure their stability?
A2: To maintain the integrity of your this compound stock solutions, proper storage is critical. It is recommended to dissolve this compound in an anhydrous organic solvent like DMSO for your stock solution. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation. These aliquots should be stored at -20°C or -80°C in a desiccated environment and protected from light.
Q3: Is there a quick method to determine if this compound is degrading in my specific buffer?
A3: A preliminary stability assessment can be performed by incubating a solution of this compound in your buffer at the experimental temperature. At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution and analyze it using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent this compound compound over time is indicative of degradation.
Troubleshooting Guides
Issue 1: this compound is rapidly degrading in my aqueous buffer.
This is a common issue and can often be resolved by addressing the chemical environment of the solution.
dot
Caption: Troubleshooting workflow for addressing this compound degradation.
Solutions:
-
pH Adjustment: The rate of hydrolysis is highly dependent on pH. For ester-containing compounds, a neutral to slightly acidic pH is often optimal for stability.[1] Conduct a pH stability study to determine the ideal pH for your experiments (see Experimental Protocol 1).
-
Control Dissolved Oxygen: To minimize oxidation, degas your aqueous buffers by sparging with an inert gas like nitrogen or argon, or by using a sonication bath.
-
Use of Antioxidants: The addition of antioxidants can effectively prevent oxidative degradation.[2] Common choices include ascorbic acid or butylated hydroxytoluene (BHT). See Experimental Protocol 3 for details on their use.
-
Light Protection: Store and handle all this compound solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
Issue 2: Inconsistent experimental results with this compound.
Variability in your results can often be traced back to the stability and handling of your this compound solutions.[3]
dot
Caption: Logic for troubleshooting inconsistent experimental data.
Solutions:
-
Fresh Preparations: Always prepare fresh working solutions of this compound immediately before each experiment. Avoid using solutions that have been stored for extended periods, even at 4°C.
-
Minimize Freeze-Thaw Cycles: Aliquot your concentrated stock solution into single-use volumes to prevent degradation from repeated temperature changes.
-
Use Low-Adhesion Plasticware: Hydrophobic compounds like this compound can adsorb to the surface of standard plastics. Utilize low-adhesion polypropylene tubes and pipette tips to ensure accurate concentrations.
Quantitative Data Summary
Table 1: Effect of pH on the Rate of Hydrolysis of a Model Ester Compound
The following table illustrates the significant impact of pH on the hydrolysis rate of a model ester compound, which can be considered analogous to the ester linkage in this compound. The data shows that the rate of hydrolysis increases dramatically in both acidic and basic conditions compared to a neutral pH.[4]
| pH | Relative Rate of Hydrolysis |
| 2.0 | 100 |
| 4.0 | 10 |
| 6.0 | 1 |
| 7.0 | 1.2 |
| 8.0 | 15 |
| 10.0 | 1500 |
Table 2: Efficacy of Common Antioxidants in Preventing Oxidation of Phenolic Compounds
This table presents a comparison of the antioxidant capacity of common antioxidants used to stabilize phenolic compounds, like the one present in this compound. The values are expressed as Trolox equivalents, a common benchmark for antioxidant activity.[5][6]
| Antioxidant | Antioxidant Capacity (Trolox Equivalents) |
| Ascorbic Acid (Vitamin C) | 0.95 ± 0.05 |
| Butylated Hydroxytoluene (BHT) | 0.85 ± 0.07 |
| Trolox (Vitamin E analog) | 1.00 (by definition) |
| Gallic Acid | 1.95 ± 0.10 |
Experimental Protocols
dot
Caption: Experimental workflow for assessing pH stability.
Protocol 1: pH Stability Assessment of this compound
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Reagents for preparing buffers at various pH values (e.g., phosphate, acetate, and borate (B1201080) buffers)[7][8]
-
Calibrated pH meter[9]
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
Procedure:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare a series of aqueous buffers covering a range of pH values (e.g., pH 3, 5, 7, 9).[10]
-
Dilute the this compound stock solution into each buffer to the final working concentration.
-
Incubate the solutions at the desired experimental temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.[11]
-
Immediately analyze the aliquots by HPLC or LC-MS to quantify the concentration of intact this compound.
-
Plot the percentage of remaining this compound against time for each pH to determine the pH at which degradation is minimized.
Protocol 2: Preventing Hydrolysis via pH Control
Objective: To prepare a stable aqueous solution of this compound by using an optimized buffer system.
Materials:
-
This compound
-
Anhydrous DMSO
-
Reagents for the optimal buffer identified in Protocol 1
-
Calibrated pH meter[9]
-
Volumetric flasks and pipettes
Procedure:
-
Prepare the aqueous buffer at the predetermined optimal pH for this compound stability.
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Add the required volume of the buffer to a volumetric flask.
-
While gently vortexing the buffer, add the required volume of the this compound stock solution drop-wise to the buffer.
-
Bring the solution to the final volume with the buffer. This solution should be used for experiments promptly.
Protocol 3: Preventing Oxidation using Antioxidants
Objective: To prepare a stable aqueous solution of this compound by incorporating an antioxidant.
Materials:
-
This compound
-
Anhydrous DMSO
-
Optimal aqueous buffer
-
Antioxidant (e.g., Ascorbic Acid or BHT)
Procedure:
-
Prepare the optimal aqueous buffer for this compound.
-
Dissolve the antioxidant in the buffer. The final concentration will depend on the antioxidant and the susceptibility of this compound to oxidation, but a starting point is typically in the range of 0.01-0.1% (w/v).
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Add the required volume of the antioxidant-containing buffer to a volumetric flask.
-
While gently vortexing the buffer, add the required volume of the this compound stock solution drop-wise.
-
Bring the solution to the final volume with the antioxidant-containing buffer.
Protocol 4: Stabilization of this compound using Cyclodextrin (B1172386) Encapsulation
Objective: To enhance the stability of this compound in aqueous solution by forming an inclusion complex with a cyclodextrin.[12][13]
dot
Caption: Encapsulation of this compound within a cyclodextrin molecule.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)[12]
-
Deionized water
-
Stir plate and magnetic stir bar
-
Lyophilizer (optional)
Procedure:
-
Determine the appropriate molar ratio of this compound to cyclodextrin (a 1:1 molar ratio is a common starting point).[13]
-
Prepare an aqueous solution of the cyclodextrin in deionized water. Gentle heating may be required to fully dissolve the cyclodextrin.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone).
-
Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the organic solvent by evaporation under reduced pressure (if applicable).
-
The resulting aqueous solution containing the this compound-cyclodextrin complex can be used directly, or the complex can be isolated as a solid by lyophilization (freeze-drying).
Protocol 5: Stabilization of this compound using Liposomal Encapsulation
Objective: To protect this compound from degradation in aqueous environments by encapsulating it within liposomes.[14][15][16]
dot
Caption: Workflow for liposomal encapsulation via thin-film hydration.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC) and cholesterol[16]
-
Organic solvent (e.g., chloroform)[16]
-
Aqueous buffer
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids (e.g., DSPC and cholesterol) and this compound in chloroform (B151607) in a round-bottom flask.[16]
-
Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To create uniformly sized liposomes, subject the MLV suspension to extrusion. This involves passing the suspension through polycarbonate membranes with a defined pore size multiple times.[14]
-
The resulting suspension will contain unilamellar liposomes with this compound encapsulated within the lipid bilayer.
References
- 1. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 2. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of buffers, Stability of Buffers - Pharmacy Infoline [pharmacyinfoline.com]
- 8. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 9. mt.com [mt.com]
- 10. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. benchchem.com [benchchem.com]
- 12. ulprospector.com [ulprospector.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 15. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 16. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
Technical Support Center: Overcoming Solubility Challenges of Triboa in Polar Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Triboa (2,4,7-trihydroxy-1,4-benzoxazin-3-one) and other benzoxazinoids in polar solvents during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in polar solvents a concern?
A1: this compound is a naturally occurring benzoxazinoid, a class of secondary metabolites found in various grasses.[1] Structurally, it is a polar molecule and is generally soluble in polar solvents such as water, methanol (B129727), ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO).[2] However, achieving a sufficiently high concentration for in vitro assays or other experiments can be challenging due to its limited solubility, which can lead to compound precipitation and inaccurate results.
Q2: In which solvents is this compound expected to be soluble?
-
Water
-
Methanol
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
For extraction from plant materials, a mixture of methanol and water, sometimes with a small amount of formic acid to improve stability, is often used.[2][3]
Q3: My this compound is not dissolving completely in my chosen polar solvent. What are the initial troubleshooting steps?
A3: If you are facing difficulty dissolving this compound, consider the following initial steps:
-
Increase Solvent Volume: The concentration you are trying to achieve may exceed the solubility limit of the solvent. Try increasing the volume of the solvent.
-
Gentle Heating: Gently warming the solution in a water bath can help increase the solubility of many compounds. However, be cautious about potential degradation of this compound at high temperatures.
-
Vortexing and Sonication: Vigorous vortexing or sonication can provide the energy needed to break down the crystal lattice and promote dissolution.[4]
Q4: Can I use a co-solvent to improve the solubility of this compound?
A4: Yes, using a co-solvent is a highly effective method. A small amount of a water-miscible organic solvent can significantly enhance the solubility of polar compounds in aqueous solutions. For this compound, consider adding a small percentage of DMSO or ethanol to your aqueous buffer. It is crucial to determine the maximum final concentration of the organic solvent that is tolerated by your experimental system (e.g., cells in a cell-based assay) to avoid toxicity.[4][5]
Q5: How does pH affect the solubility of this compound?
A5: The solubility of ionizable compounds can be significantly influenced by the pH of the solution. This compound contains hydroxyl groups and can likely be deprotonated under basic conditions, which may increase its solubility in aqueous solutions. You can try adjusting the pH of your buffer to see if it improves solubility. Start with small adjustments and monitor for any signs of compound degradation.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter while working with this compound in polar solvents.
Issue 1: this compound Precipitates Out of Solution When Added to Aqueous Buffer
-
Problem: You have prepared a concentrated stock solution of this compound in an organic solvent like DMSO, but it precipitates when you dilute it into your aqueous assay buffer or cell culture medium.
-
Cause: This is a common issue when a compound is much less soluble in the final aqueous solution than in the concentrated organic stock. The sudden change in solvent polarity causes the compound to crash out of solution.
-
Solution:
-
Reduce the Stock Solution Concentration: Prepare a less concentrated stock solution in your organic solvent. This will result in a lower final concentration of the organic solvent when you dilute it into the aqueous phase.
-
Use an Intermediate Dilution Step: Instead of diluting the stock solution directly into the final buffer, perform an intermediate dilution in a small volume of the buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Increase the Final Volume: By increasing the total volume of your final solution, you decrease the final concentration of this compound, which may keep it below its solubility limit in the aqueous buffer.
-
Incorporate a Surfactant: A small amount of a non-ionic surfactant, such as Tween 20 or Pluronic F-68, in your aqueous buffer can help to stabilize the compound and prevent precipitation.
-
Issue 2: Low and Inconsistent Results in Biological Assays
-
Problem: You are observing low potency or high variability in your in vitro assay results with this compound.
-
Cause: This can be due to the compound not being fully dissolved in the assay medium. Undissolved particles will not be available to interact with the biological target, leading to an underestimation of its activity.
-
Solution:
-
Visually Inspect Your Solutions: Before adding the compound to your assay, visually inspect the solution for any signs of precipitation. If you see any, you need to address the solubility issue using the techniques mentioned above.
-
Prepare Fresh Solutions: Do not use old stock solutions, as the compound may have precipitated over time. Prepare fresh dilutions for each experiment.
-
Optimize Your Dissolution Protocol: Experiment with different solvents, co-solvents, and dissolution techniques (heating, sonication) to find the optimal conditions for your specific assay.
-
Filter Your Final Solution: To ensure you are working with a truly dissolved compound, you can filter your final diluted solution through a 0.22 µm filter before adding it to your assay. Be aware that this may remove some of the compound if it is not fully dissolved.
-
Data Presentation
| Solvent | Qualitative Solubility | Estimated Solubility Range (mg/mL) | Notes |
| Water | Sparingly Soluble | 0.1 - 1 | Solubility is expected to be low but can be enhanced by pH adjustment. |
| Methanol | Soluble | 1 - 10 | A good solvent for initial stock solution preparation. |
| Ethanol | Soluble | 1 - 10 | Another suitable solvent for stock solutions; may be less toxic than methanol for some cell lines. |
| DMSO | Highly Soluble | > 20 | A very effective solvent for achieving high concentration stock solutions.[2] |
| Acetonitrile | Moderately Soluble | 0.5 - 5 | Can be used as an alternative to alcohols. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | < 0.1 | Co-solvents or other solubilization techniques are typically required. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution Using a Co-Solvent
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Initial Dissolution: Add a small volume of a suitable organic solvent (e.g., DMSO or ethanol) to the this compound powder.
-
Vortexing/Sonication: Vortex the mixture vigorously until the solid is completely dissolved. If necessary, place the vial in a sonicator water bath for 5-10 minutes.
-
Final Volume Adjustment: Add more of the organic solvent to reach the desired final stock concentration (e.g., 10 mM).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Modification to Enhance Aqueous Solubility
-
Prepare a Suspension: Suspend a known amount of this compound in your desired aqueous buffer (e.g., PBS).
-
pH Adjustment: While stirring, slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise to increase the pH.
-
Monitor Dissolution: Visually monitor the solution for the dissolution of the suspended this compound.
-
Measure pH: Once the compound is dissolved, measure the final pH of the solution.
-
Neutralization (Optional): If required for your experiment, you can carefully back-titrate the solution with a dilute acid (e.g., 0.1 M HCl) to a more neutral pH. Be aware that this may cause the compound to precipitate out again.
Protocol 3: Solid Dispersion Preparation by Solvent Evaporation Method
-
Dissolve Components: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) - PVP K30) in a suitable organic solvent (e.g., methanol).
-
Mix Solutions: Combine the two solutions and mix thoroughly.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film under vacuum to remove any residual solvent.
-
Grinding: Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle. This powder should have improved dissolution properties in aqueous media.
Mandatory Visualization
Signaling Pathway: Benzoxazinoid-Induced Callose Deposition in Plant Defense
Benzoxazinoids like this compound and the closely related DIMBOA play a role in plant defense signaling. Upon herbivore attack or pathogen infection, these compounds can act as signaling molecules to induce downstream defense responses, such as the deposition of callose to reinforce the plant cell wall.
Caption: this compound-mediated plant defense signaling pathway.
Experimental Workflow: Troubleshooting this compound Solubility for In Vitro Assays
This workflow outlines a logical progression of steps to address solubility issues with this compound in a typical in vitro experiment.
Caption: Workflow for addressing this compound solubility issues.
References
- 1. Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), two naturally occurring benzoxazinones contained in sprouts of Gramineae are potent aneugens in human-derived liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Minimizing off-target effects of Triboa in ecological studies
Technical Support Center: Triboa
Disclaimer: The following information is based on a hypothetical small molecule inhibitor, "this compound," designed to target the fictional "EcoKinase." The principles and methodologies described are broadly applicable to minimizing off-target effects of chemical probes in ecological and biological research.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of this compound in experimental settings. Our focus is on ensuring target specificity and minimizing unintended biological consequences.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a competitive inhibitor of EcoKinase, a key enzyme in the primary metabolic pathway of [Model Organism Name]. It binds to the ATP-binding pocket of EcoKinase, preventing the phosphorylation of its downstream substrates.
Q2: What are the known off-targets of this compound?
While designed for EcoKinase, in vitro screening has shown that this compound can exhibit inhibitory activity against other kinases, particularly those with a high degree of structural similarity in the ATP-binding domain. Refer to the "Quantitative Data on this compound Specificity" table for a summary of known off-target interactions.
Q3: What is the recommended concentration range for this compound in my experiments?
The optimal concentration of this compound is highly dependent on the experimental system, including the specific organism, cell density, and treatment duration. It is crucial to perform a dose-response curve to determine the minimal effective concentration that elicits the desired phenotype while minimizing off-target effects. As a starting point, concentrations ranging from 0.1 µM to 10 µM are often used in initial characterization studies.
Q4: How can I confirm that the observed phenotype is due to the inhibition of EcoKinase and not an off-target effect?
Several strategies can be employed to validate the on-target activity of this compound. These include, but are not limited to:
-
Using a structurally distinct inhibitor: A second inhibitor with a different chemical scaffold that also targets EcoKinase should produce the same phenotype.
-
Rescue experiments: If the downstream product of EcoKinase is known and can be exogenously supplied, it should rescue the phenotype induced by this compound.
-
Genetic knockdown/knockout: Using techniques like RNAi or CRISPR/Cas9 to reduce the expression of EcoKinase should phenocopy the effects of this compound treatment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent compound solubility or degradation. | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Ensure thorough mixing and vortexing before dilution into the final experimental medium. |
| No observable phenotype at expected concentrations | Poor cell permeability or active efflux of the compound. | Co-administer with a non-toxic permeabilizing agent (after validation) or use a system with known transporter inhibitors. Verify the compound's stability in your experimental medium over the time course of the experiment. |
| Unexpected or contradictory phenotypes | Off-target effects are dominating the biological response. | Lower the concentration of this compound. Perform a comprehensive dose-response analysis to identify a concentration that is effective on-target with minimal off-target engagement. Cross-validate findings with a structurally unrelated EcoKinase inhibitor or genetic controls. |
| Cellular toxicity or organism mortality | Off-target effects, solvent toxicity, or excessively high concentration. | Reduce the concentration of this compound. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxicity threshold for your model organism (typically <0.1%). Perform a viability assay (e.g., using a fluorescent live/dead stain) across a range of this compound concentrations. |
Quantitative Data on this compound Specificity
The following table summarizes the in vitro binding affinities of this compound against its primary target, EcoKinase, and a panel of related kinases.
| Target Kinase | IC50 (nM) | Ki (nM) | Notes |
| EcoKinase (On-Target) | 50 | 25 | Primary target |
| Kinase A | 1,200 | 650 | Structurally similar ATP-binding pocket. |
| Kinase B | 5,500 | 2,800 | Potential for off-target effects at high concentrations. |
| Kinase C | > 20,000 | > 10,000 | Unlikely to be a significant off-target. |
| Kinase D | 8,000 | 4,100 | Shows moderate inhibition at micromolar concentrations. |
Experimental Protocols
Protocol 1: Determining the Minimal Effective Concentration of this compound
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in your experimental medium to create a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only) at the highest equivalent concentration.
-
Treatment: Expose your model organism to the different concentrations of this compound for a predetermined duration relevant to your biological question.
-
Phenotypic Analysis: Measure the desired phenotype (e.g., growth inhibition, developmental changes, biomarker expression) at each concentration.
-
Data Analysis: Plot the phenotypic response against the this compound concentration and fit a dose-response curve to determine the EC50 (half-maximal effective concentration). The minimal effective concentration should be the lowest concentration that produces a significant and reproducible effect.
Protocol 2: Validating On-Target Effects using a Rescue Experiment
-
Determine this compound Concentration: Use the minimal effective concentration of this compound determined in Protocol 1.
-
Prepare Rescue Agent: Prepare a stock solution of the known downstream product of EcoKinase (Product-X).
-
Experimental Groups:
-
Vehicle Control (DMSO)
-
This compound alone
-
This compound + Product-X (co-treatment)
-
Product-X alone
-
-
Treatment and Analysis: Treat the organisms as per your standard protocol and measure the phenotype of interest.
-
Interpretation: If the phenotype induced by this compound is reversed or significantly mitigated by the co-administration of Product-X, it strongly suggests that the effect of this compound is due to the inhibition of EcoKinase.
Visualizations
Caption: Simplified signaling pathway showing this compound's inhibition of EcoKinase.
Caption: Logical workflow for validating the on-target effects of this compound.
Technical Support Center: Improving the Reproducibility of Triboa Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Tribbles (Triboa) bioassays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound pseudokinases.
1. Co-Immunoprecipitation (Co-IP) Issues
Co-IP is a fundamental technique to study this compound's function as a scaffold protein.[1] However, several factors can lead to inconsistent results.
Problem: Low or no detection of interacting proteins.
| Possible Cause | Recommended Solution |
| Inefficient Cell Lysis | Use a lysis buffer compatible with maintaining protein-protein interactions (e.g., non-denaturing buffers like RIPA with care, or buffers with milder detergents like NP-40 or Triton X-100).[2] Ensure complete cell lysis by optimizing sonication or mechanical disruption on ice. |
| Antibody Issues | Use an antibody validated for immunoprecipitation. The antibody's epitope may be masked within the protein complex. Test different antibodies targeting various protein regions. Determine the optimal antibody concentration through titration.[3] |
| Weak or Transient Interaction | Perform cross-linking of interacting proteins within the cell before lysis. Optimize washing steps with less stringent buffers to avoid disrupting the complex. |
| Low Protein Expression | Confirm the expression of both bait and prey proteins by Western blot before starting the Co-IP.[4] If necessary, transiently overexpress the proteins of interest. |
| Protein Degradation | Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice or at 4°C throughout the procedure.[5] |
Problem: High background or non-specific binding.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of washing steps (3-5 times) after antibody incubation. Optimize the stringency of the wash buffer by adjusting salt and detergent concentrations. |
| Non-specific Antibody Binding | Pre-clear the cell lysate by incubating it with beads (without the specific antibody) before the IP step to remove proteins that non-specifically bind to the beads.[6] |
| High Antibody Concentration | Use the lowest effective concentration of the antibody, as determined by titration, to minimize non-specific interactions. |
2. Protein Expression and Purification Issues
Reproducible functional assays depend on the quality of the recombinant this compound protein.
Problem: Low yield or insoluble expression of recombinant this compound protein.
| Possible Cause | Recommended Solution |
| Codon Bias | If expressing in a heterologous system (e.g., E. coli), optimize the codon usage of the this compound gene to match the expression host.[7] |
| Expression Conditions | Lower the induction temperature (e.g., 16-20°C) and reduce the concentration of the inducing agent (e.g., IPTG) to slow down protein expression and promote proper folding.[7][8] |
| Fusion Tags | Utilize solubility-enhancing fusion tags (e.g., MBP, GST) and consider the position of the tag (N- or C-terminus). |
| Lysis Conditions | Use appropriate lysis buffers containing detergents and additives that favor protein solubility. Include DNase/RNase to reduce viscosity from nucleic acids. |
Problem: Protein instability and degradation.
| Possible Cause | Recommended Solution |
| Protease Contamination | Add a cocktail of protease inhibitors during purification. Perform all purification steps at 4°C. |
| Buffer Composition | Optimize the buffer pH and salt concentration. The addition of glycerol (B35011) (5-10%) can help stabilize the purified protein. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound bioassays.
Q1: Why are my results for this compound-mediated protein degradation inconsistent?
A1: The reproducibility of degradation assays is highly sensitive to several factors. Ensure consistent cell passage number and confluency, as the cellular ubiquitination machinery can vary with cell state. The half-life of your target protein can also influence the assay window, so it's crucial to perform a time-course experiment to determine the optimal duration of the assay. Additionally, verify the efficiency of your method for inhibiting protein synthesis (e.g., cycloheximide (B1669411) treatment) or for inducing protein degradation.
Q2: How can I confirm that the observed effect is specific to the this compound protein I am studying?
A2: To ensure specificity, it is essential to include proper controls. In knockdown or knockout experiments, a rescue experiment where you reintroduce the wild-type this compound protein should reverse the observed phenotype. Additionally, expressing a catalytically inactive or mutant version of this compound that is unable to bind to its known partners (e.g., a mutant that cannot bind to the E3 ligase COP1) can serve as a valuable negative control.
Q3: What are the key considerations for a successful in vitro ubiquitination assay with this compound?
A3: A successful in vitro ubiquitination assay requires purified and active components. This includes the E1 activating enzyme, an appropriate E2 conjugating enzyme, the E3 ligase (e.g., COP1), ubiquitin, and your this compound protein and its substrate.[9][10] It is crucial to titrate the concentrations of each component to find the optimal ratio. Including a negative control without the E3 ligase or this compound can help confirm that the ubiquitination is dependent on the complete complex.
Q4: How do I choose the right cell line for my this compound functional assay?
A4: The choice of cell line is critical and should be based on the biological question you are addressing. It is important to select a cell line where the signaling pathway of interest is active and where the endogenous levels of the this compound protein and its interacting partners are well-characterized. If you are studying a specific cancer, using a cell line derived from that cancer type is recommended.
Experimental Protocols
1. Co-Immunoprecipitation of this compound and Interacting Partners
This protocol is adapted for the study of this compound protein interactions.
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing (Optional but Recommended):
-
Transfer the supernatant to a new tube and add protein A/G beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to your bait protein (e.g., anti-Triboa) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and expected interacting proteins.
-
2. In Vitro Ubiquitination Assay
This protocol outlines the steps to reconstitute this compound-mediated ubiquitination in a test tube.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5a/b/c)
-
E3 ligase (e.g., COP1)
-
Ubiquitin
-
Purified this compound protein
-
Purified substrate protein
-
-
-
Incubation:
-
Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blotting using an antibody against the substrate protein to detect ubiquitinated forms (which will appear as a ladder of higher molecular weight bands). An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
Visualizations
Caption: this compound as a central regulator of signaling pathways.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: A logical approach to troubleshooting irreproducibility.
References
- 1. Tribbles Pseudokinase 2 (TRIB2) Regulates Expression of Binding Partners in Bovine Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 3. researchgate.net [researchgate.net]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. Competition between members of the tribbles pseudokinase protein family shapes their interactions with mitogen activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in the purification of Triboa from plant extracts
Welcome to the technical support center for the purification of Triboa from plant extracts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the extraction and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to purify?
A1: this compound is a fictional moderately polar, medium-sized bioactive compound found in a specific plant genus. Its purification can be challenging due to its sensitivity to pH and temperature, and its tendency to co-extract with structurally similar compounds and pigments like chlorophyll (B73375).[1][2] The complex nature of plant extracts, which contain numerous compounds with varying polarities, further complicates the isolation of pure this compound.[1]
Q2: What are the initial steps I should take before starting the extraction of this compound?
A2: Before extraction, it is crucial to properly prepare your plant material. This includes:
-
Authentication: Verifying the correct plant species and plant part.
-
Drying: Properly drying the plant material to prevent microbial growth and improve extraction efficiency.[3]
-
Grinding: Grinding the dried material to a fine, consistent powder to maximize the surface area for solvent penetration.[4][5]
Q3: Which solvent should I choose for the initial extraction of this compound?
A3: The choice of solvent is critical and depends on the polarity of this compound.[3] Since this compound is a moderately polar compound, a solvent of intermediate polarity or a mixture of polar and non-polar solvents is recommended.[1] Preliminary small-scale extractions with different solvents, followed by Thin Layer Chromatography (TLC) analysis, can help determine the optimal solvent system.[6]
Q4: How can I remove chlorophyll from my extract?
A4: Chlorophyll is a common contaminant in plant extracts.[6] It can be removed by performing an initial extraction with a non-polar solvent like hexane (B92381), in which this compound has low solubility.[1] Alternatively, a liquid-liquid extraction with hexane can be performed on the crude extract.
Q5: What are the most common reasons for low this compound yield?
A5: Low yields of this compound can be attributed to several factors:
-
Suboptimal Extraction: Inefficient extraction due to incorrect solvent choice, insufficient extraction time, or an inappropriate extraction method.[3][4]
-
Compound Degradation: this compound is sensitive to high temperatures and extreme pH levels, which can lead to its degradation during extraction and purification.[2][7]
-
Losses During Purification: Multiple purification steps, such as column chromatography and recrystallization, can lead to a cumulative loss of the compound.[8]
-
Variability in Plant Material: The concentration of this compound in the plant can vary depending on the geographical source, harvest time, and storage conditions.[9][10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
Low Yield of Crude this compound Extract
Problem: The yield of the initial crude extract is lower than expected.
| Possible Cause | Troubleshooting Action |
| Improper Sample Preparation | Ensure the plant material is finely and uniformly ground to maximize surface area for extraction.[4] |
| Incorrect Solvent Choice | Test a range of solvents with varying polarities to find the most effective one for this compound. A mixture of solvents can also be more effective.[1][3] |
| Insufficient Extraction Time or Temperature | Optimize the extraction time and temperature. For heat-sensitive compounds like this compound, consider non-thermal methods like ultrasound-assisted extraction.[3][11] |
| Inadequate Solvent-to-Sample Ratio | Increase the solvent-to-sample ratio to ensure complete extraction. A common starting ratio is 10:1 (solvent volume to sample weight).[12] |
Poor Separation During Column Chromatography
Problem: The fractions collected from the column show poor separation of this compound from other compounds.
| Possible Cause | Troubleshooting Action |
| Inappropriate Solvent System | Optimize the mobile phase using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for this compound for good separation. |
| Column Overloading | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad, overlapping peaks. |
| Improper Column Packing | Ensure the column is packed uniformly to avoid channeling of the solvent and sample. |
| Incorrect Stationary Phase | Consider using a different stationary phase with a different selectivity, such as reverse-phase silica (B1680970) gel if normal-phase is not effective.[6] |
Degradation of this compound During Purification
Problem: The bioactivity or concentration of this compound decreases throughout the purification process.
| Possible Cause | Troubleshooting Action |
| Temperature Sensitivity | Avoid high temperatures during solvent evaporation by using a rotary evaporator at a low temperature or by freeze-drying.[13] |
| pH Instability | Buffer your solutions to maintain a pH where this compound is stable. Avoid strongly acidic or basic conditions. |
| Oxidation | Store extracts and purified fractions under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to prevent oxidation.[13] |
| Light Sensitivity | Protect the sample from light by using amber-colored glassware or by wrapping containers in aluminum foil.[2] |
Experimental Protocols
Protocol 1: Extraction of this compound using Ultrasound-Assisted Extraction (UAE)
This method is suitable for the extraction of heat-sensitive compounds like this compound.
-
Preparation: Weigh 10 g of finely powdered, dried plant material.
-
Extraction: Place the powder in a 250 mL flask and add 100 mL of a 1:1 mixture of methanol (B129727) and dichloromethane.[6]
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Re-extraction: Repeat the extraction process on the plant residue with another 100 mL of the solvent mixture to ensure complete extraction.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Drying: Dry the resulting crude extract in a vacuum desiccator to a constant weight.
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes the purification of the crude this compound extract.
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).[1]
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 10 mL) in separate test tubes.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Challenges in phytotherapy research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masi.eu [masi.eu]
- 11. chemmethod.com [chemmethod.com]
- 12. static.adenuniv.com [static.adenuniv.com]
- 13. benchchem.com [benchchem.com]
Enhancing the stability of Triboa for commercial formulation
Technical Support Center: Enhancing the Stability of Triboa
Introduction to this compound
This compound is a novel small-molecule inhibitor of the Stab-X signaling pathway, a critical mediator in inflammatory diseases. While demonstrating significant therapeutic potential, this compound's commercial formulation is challenged by its inherent instability in aqueous solutions, primarily due to hydrolysis and oxidation.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the stability of this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are hydrolysis and oxidation.[1][3] Hydrolysis occurs due to the presence of a labile ester functional group, which reacts with water, leading to the formation of inactive acidic and alcohol metabolites.[2] Oxidation of the molecule's tertiary amine group can also occur, particularly in the presence of oxygen and trace metal ions.[4]
Q2: What is the optimal pH range for this compound stability in aqueous solutions?
A2: this compound exhibits its greatest stability in a slightly acidic pH range of 4.0-5.5. In more acidic or alkaline conditions, the rate of hydrolysis increases significantly.[5] Therefore, maintaining the pH within this optimal range is crucial for liquid formulations.[4]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, this compound should be stored as a lyophilized powder at 2-8°C and protected from light.[6][7] Aqueous formulations should be stored at 2-8°C, protected from light, and ideally in an environment with minimal oxygen exposure, such as packaging with an inert gas like nitrogen.[4][8]
Q4: Can excipients be used to improve this compound's stability?
A4: Yes, the careful selection of excipients is critical for enhancing this compound's stability.[9][10] Antioxidants like ascorbic acid can be added to mitigate oxidative degradation.[5] Buffering agents such as citrate (B86180) or acetate (B1210297) are essential for maintaining the optimal pH.[4] Furthermore, complexing agents like cyclodextrins can form inclusion complexes with this compound, protecting the labile ester group from hydrolysis.[4][5]
Q5: Is lyophilization a suitable strategy for improving this compound's stability?
A5: Lyophilization, or freeze-drying, is a highly effective strategy for enhancing the long-term stability of this compound.[6][11] By removing water, the primary reactant in hydrolysis, the degradation rate is significantly reduced.[7] This process is particularly beneficial for creating a stable solid form for long-term storage and subsequent reconstitution.[12]
Troubleshooting Guides
Problem 1: Rapid loss of this compound potency in a newly developed aqueous formulation.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Incorrect pH | 1. Measure the pH of the formulation. 2. Compare the measured pH to the optimal range of 4.0-5.5. | Adjust the pH using a suitable buffering agent (e.g., citrate or acetate buffer) to maintain it within the 4.0-5.5 range.[4] |
| Oxidative Degradation | 1. Assess the formulation for exposure to oxygen and light. 2. Analyze for the presence of trace metal ions. | 1. Prepare and store the formulation under an inert atmosphere (e.g., nitrogen). 2. Incorporate an antioxidant such as ascorbic acid or a chelating agent like EDTA.[5] 3. Use amber vials or other light-protective packaging.[8] |
| Excipient Incompatibility | 1. Review the excipients used in the formulation. 2. Conduct compatibility studies between this compound and each excipient. | Replace any incompatible excipients that may be accelerating degradation.[13][14] |
Problem 2: Precipitation or cloudiness observed in the this compound liquid formulation over time.
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Poor Solubility | 1. Determine the solubility of this compound at the formulation's pH and temperature. 2. Assess if the concentration of this compound exceeds its solubility limit. | 1. Adjust the pH to the optimal range of 4.0-5.5 where solubility is also favorable. 2. Consider adding a solubilizing agent, such as a cyclodextrin, to enhance solubility.[5][15] |
| Formation of Insoluble Degradants | 1. Analyze the precipitate to identify its composition. 2. Use a stability-indicating HPLC method to check for degradation products. | If the precipitate is a degradant, address the root cause of instability (e.g., pH, oxidation) as outlined in Problem 1. |
| Temperature Effects | 1. Evaluate the storage temperature of the formulation. 2. Determine if temperature fluctuations are occurring. | Ensure the formulation is stored consistently at the recommended 2-8°C. Avoid freeze-thaw cycles for liquid formulations. |
Experimental Protocols & Data
This compound Stability Under Various pH and Temperature Conditions
The following table summarizes the percentage of this compound remaining after 30 days of storage in aqueous solutions under different conditions.
| Temperature | pH 3.0 | pH 4.5 | pH 7.0 | pH 9.0 |
| 4°C | 92.1% | 98.5% | 91.3% | 85.4% |
| 25°C | 85.6% | 94.2% | 82.1% | 70.8% |
| 40°C | 70.3% | 88.7% | 65.4% | 45.2% |
Protocol: Forced Degradation Study of this compound
Objective: To identify the potential degradation products and pathways for this compound under stress conditions, which is essential for developing a stability-indicating analytical method.[16][17]
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.[18]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 8 hours.[18]
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.[19]
-
Thermal Degradation: Expose solid this compound powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to a calibrated light source (ICH Q1B conditions) for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a high-performance liquid chromatography (HPLC) system with UV detection.[20][21] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[16][18]
Protocol: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of accurately quantifying this compound in the presence of its impurities and degradation products.[22][23]
Methodology:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 4.5) and an organic solvent (e.g., acetonitrile).
-
Detection: Set the UV detector at the wavelength of maximum absorbance for this compound.
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation between the this compound peak and all peaks from the forced degradation study samples.[24]
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[23]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Inhibition of the Stab-X signaling pathway by this compound.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Degradation process of pharmaceutical product | PPTX [slideshare.net]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. bdmai.org [bdmai.org]
- 7. pci.com [pci.com]
- 8. prescouter.com [prescouter.com]
- 9. colorcon.com [colorcon.com]
- 10. pharmafocuseurope.com [pharmafocuseurope.com]
- 11. international-biopharma.com [international-biopharma.com]
- 12. curirx.com [curirx.com]
- 13. jocpr.com [jocpr.com]
- 14. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. ijisrt.com [ijisrt.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ijpsr.com [ijpsr.com]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. web.vscht.cz [web.vscht.cz]
Dealing with interference in the spectroscopic analysis of Triboa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to interference in the spectroscopic analysis of Triboa, a novel therapeutic agent.
Troubleshooting Guides
This section addresses specific issues that may arise during the spectroscopic analysis of this compound.
Issue 1: Inconsistent UV-Vis Absorbance Readings
Question: Why are my UV-Vis absorbance readings for this compound inconsistent across different sample preparations?
Answer: Inconsistent UV-Vis absorbance readings for this compound can stem from several sources of interference. A common issue is the presence of impurities or excipients in the sample that also absorb in the same UV range as this compound. Solvent effects can also play a significant role; changes in solvent polarity or pH can alter the absorption spectrum of this compound. Additionally, instrumental factors such as lamp fluctuations or cuvette mismatch can contribute to variability.
To troubleshoot this, first, ensure the purity of your this compound sample using a validated chromatographic method like HPLC. Prepare a blank solution containing all components of your sample matrix except for this compound to properly zero the spectrophotometer. It is also crucial to use high-purity solvents and maintain consistent pH across all samples. If the problem persists, perform a wavelength scan to check for unexpected peaks that might indicate the presence of contaminants.
Issue 2: Fluorescence Quenching of this compound
Question: I am observing a significant decrease in the fluorescence intensity of this compound. What could be causing this quenching?
Answer: Fluorescence quenching of this compound can be caused by a variety of factors, including the presence of quenchers in the sample matrix, high concentrations of this compound leading to self-quenching, or photobleaching. Common quenchers include halide ions, heavy metals, and certain organic molecules that may be present as impurities.
To address this, it is recommended to meticulously purify the this compound sample to remove any potential quenchers. Analyzing the sample in a deoxygenated solvent can also be beneficial as dissolved oxygen is a known quencher. If self-quenching is suspected, diluting the sample is a straightforward solution. To mitigate photobleaching, reduce the excitation light intensity or the sample's exposure time.
Issue 3: Unexplained Peaks in the NMR Spectrum
Question: My ¹H NMR spectrum of this compound shows several unidentifiable peaks. How can I determine their origin?
Answer: The presence of extraneous peaks in the ¹H NMR spectrum of this compound is a common issue that can complicate structural elucidation. These peaks often arise from residual solvents in the sample, impurities from the synthesis or extraction process, or the presence of water. Plasticizers, such as phthalates, can also leach from plastic labware and appear in the spectrum.
To identify the source of these peaks, start by checking the chemical shifts of common NMR solvents. Running a blank spectrum with just the deuterated solvent can help identify solvent-related impurities. To remove water, ensure your sample is thoroughly dried before analysis. Using high-quality glassware and avoiding plastic containers can prevent contamination from plasticizers.
Issue 4: Suppression of this compound's Signal in Mass Spectrometry
Question: The signal intensity for this compound is significantly lower than expected in my LC-MS analysis. What could be causing this ion suppression?
Answer: Ion suppression in LC-MS analysis of this compound is often due to matrix effects. Components of the sample matrix, such as salts, detergents, or endogenous molecules from biological samples, can co-elute with this compound and interfere with its ionization process in the mass spectrometer's source. This leads to a reduced signal intensity and can affect the accuracy of quantification.
To mitigate ion suppression, optimize the chromatographic separation to ensure this compound elutes in a region free from interfering matrix components. A thorough sample preparation, including solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove many of these interfering substances. It is also advisable to use an internal standard that is structurally similar to this compound to compensate for any remaining matrix effects.
Frequently Asked Questions (FAQs)
Q1: How can I select the optimal excitation and emission wavelengths for this compound fluorescence analysis?
A1: To determine the optimal excitation and emission wavelengths for this compound, you should run an excitation and emission scan. First, set a reasonable emission wavelength and scan through a range of excitation wavelengths to find the peak excitation. Then, with the excitation wavelength set at this peak, scan through a range of emission wavelengths to find the peak emission. This pair of wavelengths will provide the maximum fluorescence signal for your analysis.
Q2: What is the best way to prepare a baseline correction for my UV-Vis spectra of this compound?
A2: The most effective way to perform a baseline correction is to use a blank sample that contains all the components of your sample matrix except for this compound. This includes the solvent, buffer, and any excipients. By measuring the absorbance of this blank and subtracting it from your sample's spectrum, you can effectively remove background interference.
Q3: Can I use a different deuterated solvent for my NMR analysis of this compound?
A3: Yes, but the choice of deuterated solvent can affect the chemical shifts of your compound. It is important to choose a solvent that completely dissolves this compound and does not have signals that overlap with key this compound peaks. Always report the solvent used in your analysis, as this is crucial for the reproducibility of the results.
Q4: How do I confirm that the peak in my mass spectrum corresponds to this compound?
A4: To confirm the identity of the peak corresponding to this compound, you can use high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement, which can then be compared to the calculated exact mass of this compound. Additionally, performing tandem mass spectrometry (MS/MS) will generate a fragmentation pattern that is unique to the structure of this compound and can serve as a definitive confirmation.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the impact of interference and the effectiveness of troubleshooting measures.
Table 1: Effect of Sample Purification on UV-Vis Absorbance of this compound
| Sample Preparation Method | Absorbance at λmax (AU) | Standard Deviation |
| Crude Extract | 0.852 | 0.098 |
| After Solid-Phase Extraction (SPE) | 0.915 | 0.021 |
| After HPLC Purification | 0.921 | 0.005 |
Table 2: Impact of Degassing on Fluorescence Intensity of this compound
| Sample Condition | Relative Fluorescence Intensity (%) | Standard Deviation |
| Standard Sample | 100 | 5.2 |
| Degassed with Nitrogen | 145 | 2.1 |
Experimental Protocols
Protocol 1: Standard Operating Procedure for UV-Vis Analysis of this compound
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Cuvette Selection: Use a matched pair of quartz cuvettes for the blank and sample.
-
Blank Preparation: Prepare a blank solution containing the exact same solvent and matrix components as your sample, but without this compound.
-
Baseline Correction: Fill a cuvette with the blank solution, place it in the spectrophotometer, and perform a baseline correction across the desired wavelength range.
-
Sample Preparation: Prepare your this compound sample in the same matrix as the blank, ensuring the concentration is within the linear range of the instrument.
-
Sample Measurement: Rinse the sample cuvette with a small amount of the sample solution before filling it. Place the cuvette in the sample holder and acquire the absorbance spectrum.
Protocol 2: Mitigating Matrix Effects in LC-MS Analysis of this compound using SPE
-
Sample Pre-treatment: Dilute the biological fluid sample containing this compound with an appropriate buffer.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with the sample buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Elution: Elute this compound from the cartridge using a strong organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting interference in the spectroscopic analysis of this compound.
Caption: Experimental workflow for LC-MS analysis of this compound with a focus on interference removal.
Caption: A hypothetical signaling pathway illustrating the mechanism of action of this compound.
How to control for the instability of Triboa in soil
Welcome to the technical support center for Triboa, a novel benzimidazole-derived fungicide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in soil-based experiments by providing guidance on controlling its inherent instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a systemic, broad-spectrum fungicide belonging to the benzimidazole (B57391) class of compounds. Its primary mechanism of action is the inhibition of fungal microtubule assembly, making it a potent agent against a wide range of ascomycetes and basidiomycetes. In research and drug development, this compound is investigated for its potential in agriculture to control soil-borne and foliar fungal diseases in various crops.
Q2: What are the main factors contributing to the instability of this compound in soil?
A2: The instability of this compound in soil is primarily driven by two factors:
-
Microbial Degradation: Soil microorganisms can utilize this compound as a carbon and nitrogen source, breaking it down into inactive metabolites.[1][2]
-
Alkaline Hydrolysis: this compound contains an ester linkage that is susceptible to hydrolysis, a chemical reaction with water that cleaves this bond. This process is significantly accelerated in alkaline soil conditions (pH > 7.5).[3]
Q3: What is the expected half-life of this compound in soil?
A3: The half-life of this compound in soil is highly variable and depends on soil properties. As a benzimidazole fungicide, its persistence is significantly influenced by pH and microbial activity. For instance, the half-life of a similar benzimidazole, carbendazim (B180503), can range from a few weeks to several months. In alkaline conditions, the half-life can be considerably shorter due to accelerated hydrolysis.[3][4][5]
Q4: How does soil pH affect this compound stability?
A4: Soil pH is a critical factor. In acidic to neutral soils (pH 5-7), the rate of chemical hydrolysis is slow. However, as the pH increases above 7.5, the rate of hydrolysis of the ester linkage in this compound increases, leading to rapid degradation.[3]
Q5: How can I control the instability of this compound in my experiments?
A5: Several strategies can be employed to control the instability of this compound:
-
pH Management: Adjusting the soil pH to a neutral or slightly acidic range (pH 6.0-7.0) can significantly slow down hydrolytic degradation.
-
Formulation Strategies: Using controlled-release formulations can protect this compound from rapid degradation and release the active compound over an extended period.[6][7][8]
-
Soil sterilization: For laboratory studies where the focus is on abiotic degradation, soil sterilization can eliminate microbial degradation.
-
Application timing: In field studies, applying this compound during cooler and drier periods can reduce both microbial activity and the rate of hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound in soil.
Issue 1: Rapid loss of this compound activity observed in soil.
| Possible Cause | Troubleshooting Steps |
| High Soil pH | 1. Measure the pH of your soil sample. 2. If the pH is > 7.5, consider adjusting it to a neutral range (6.5-7.0) using acidifying agents like elemental sulfur or aluminum sulfate. Note: Allow for an equilibration period after pH adjustment before applying this compound. |
| High Microbial Activity | 1. Characterize the microbial population of your soil if possible. 2. For lab studies, consider using sterilized soil as a control to differentiate between microbial and chemical degradation. 3. In field settings, avoid application in overly moist and warm conditions that favor high microbial activity. |
| Inappropriate Formulation | 1. If using a technical grade of this compound, consider switching to a controlled-release formulation to protect the active ingredient. 2. Encapsulation in a polymer matrix can provide a physical barrier against microbial attack and hydrolysis.[6][9] |
Issue 2: Inconsistent results across different soil batches.
| Possible Cause | Troubleshooting Steps |
| Variability in Soil Properties | 1. Thoroughly characterize each batch of soil for pH, organic matter content, and microbial biomass. 2. Standardize your soil source as much as possible. If using field soil, collect from the same location and depth each time. 3. Homogenize each soil batch before use to ensure uniformity. |
| Inconsistent Environmental Conditions | 1. Maintain consistent temperature and moisture levels for all experimental replicates. 2. Use controlled environment chambers for laboratory incubations. |
Issue 3: Difficulty in extracting and quantifying this compound from soil.
| Possible Cause | Troubleshooting Steps |
| Strong Adsorption to Soil Particles | 1. Optimize your extraction solvent system. A mixture of polar and non-polar solvents may be necessary. 2. Increase the extraction time and/or use techniques like sonication or microwave-assisted extraction to improve recovery. |
| Degradation during Extraction | 1. Perform extractions at low temperatures to minimize degradation. 2. Analyze samples as quickly as possible after extraction. |
Data Presentation
Table 1: Effect of Soil pH on the Hydrolytic Half-Life of Carbendazim (a proxy for this compound) at 22°C.
| pH | Half-life (days) |
| 5 | 457 |
| 7 | >350 (no appreciable decline) |
| 9 | 22 |
Data sourced from Purser, 1987, as cited in Inchem.org.[3]
Table 2: Half-life of Carbendazim in Different Soil Conditions.
| Soil Condition | Half-life | Reference |
| Bare soil | 6-12 months | Baude et al., 1974 [as cited in 6] |
| Turf | 3-6 months | Inchem.org[4] |
| Water-sediment system (aerobic) | 1-2 months | Inchem.org[4] |
| Water-sediment system (anaerobic) | 25 months | Inchem.org[4] |
| Laboratory degradation (autoclaved soil) | ~9 months (4-6 month half-life) | Solel et al., 1979[5][10] |
| Repeated applications (lab conditions) | Shortened from 9.3 days to 0.9 days after four applications | Yu et al., 2009[11] |
Experimental Protocols
Protocol 1: Determination of this compound Half-life in Soil
Objective: To determine the rate of degradation and calculate the half-life (DT50) of this compound in a specific soil under controlled laboratory conditions.
Materials:
-
Test soil, sieved (<2 mm)
-
Analytical grade this compound
-
Sterile deionized water
-
Incubation vessels (e.g., glass jars with loose-fitting lids)
-
Controlled environment chamber
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)
-
Extraction solvent (e.g., acetonitrile:water mixture)
-
Solid Phase Extraction (SPE) cartridges for cleanup (if necessary)
Methodology:
-
Soil Preparation: The soil is air-dried and sieved. Its physicochemical properties (pH, organic matter content, texture) should be determined.
-
Spiking: A stock solution of this compound in a suitable solvent is prepared. The soil is then fortified with the this compound solution to achieve the desired concentration. The solvent is allowed to evaporate completely.
-
Moisture Adjustment: The moisture content of the treated soil is adjusted to a specific level (e.g., 40-60% of water holding capacity) with sterile deionized water.
-
Incubation: The treated soil samples are placed in incubation vessels and kept in a controlled environment chamber at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: Samples are collected at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).
-
Extraction: At each sampling point, a subsample of soil is extracted with an appropriate solvent. This may involve shaking, sonication, or accelerated solvent extraction.
-
Cleanup: The soil extract may need to be cleaned up to remove interfering substances before analysis. This can be achieved using SPE.
-
Quantification: The concentration of this compound in the cleaned-up extract is determined by HPLC.
-
Data Analysis: The concentration of this compound is plotted against time. The degradation kinetics are determined, and the half-life (DT50) is calculated using appropriate models (e.g., first-order kinetics).
Protocol 2: Evaluating the Impact of pH on this compound Stability
Objective: To assess the effect of different soil pH levels on the degradation rate of this compound.
Methodology:
-
Prepare several batches of the same soil.
-
Adjust the pH of each batch to a different level (e.g., pH 5, 6, 7, 8, 9) using appropriate amounts of acid (e.g., H₂SO₄) or base (e.g., Ca(OH)₂).
-
Allow the soil to equilibrate for at least one week.
-
Follow the procedure outlined in Protocol 1 for spiking, incubation, sampling, and analysis for each pH-adjusted soil batch.
-
Compare the degradation rates and half-lives of this compound across the different pH levels.
Visualizations
Caption: Degradation pathway of this compound in soil.
Caption: Workflow for soil degradation studies.
References
- 1. Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbendazim (EHC 149, 1993) [inchem.org]
- 4. 907. Carbendazim (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]
- 5. Phytopathology 1979 | Mobility and Persistence of Carbendazim and Thiabendazole Applied to Soil via Drip Irrigation [apsnet.org]
- 6. Degradable Poly(3-hydroxybutyrate)—The Basis of Slow-Release Fungicide Formulations for Suppressing Potato Pathogens [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. apsnet.org [apsnet.org]
- 11. researchgate.net [researchgate.net]
Optimizing extraction parameters for maximum Triboa yield
Technical Support Center: Optimizing Triboa Extraction
Disclaimer: The term "this compound" does not correspond to a recognized scientific name for a plant or compound in publicly available literature. It is possibly a proprietary name for an extract. This guide will proceed using Tribulus terrestris, a well-researched medicinal plant, as a representative example for optimizing the extraction of its bioactive compounds, primarily steroidal saponins (B1172615). The principles and troubleshooting steps outlined here are broadly applicable to the extraction of many plant-based secondary metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of saponins from Tribulus terrestris?
The primary factors that significantly impact the extraction yield of saponins are:
-
Solvent Composition: The type of solvent and its concentration (e.g., ethanol-water mixture) are critical.
-
Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but may also degrade thermolabile compounds.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compounds.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient, which is the driving force for mass transfer.
-
Particle Size of Plant Material: Smaller particle sizes increase the surface area available for extraction, leading to higher efficiency.
Q2: Which solvent system is most effective for extracting saponins from Tribulus terrestris?
Aqueous ethanol (B145695) solutions are generally the most effective for extracting saponins from Tribulus terrestris. The optimal concentration of ethanol typically ranges from 60% to 80% (v/v). Pure ethanol is less effective due to the polarity of the saponin (B1150181) glycosides, while pure water may not be as efficient in dissolving the aglycone portion of the molecules.
Q3: What is the recommended temperature and time for maximizing saponin yield?
Optimal temperature and time are often interdependent. Studies have shown that a temperature range of 60-80°C is effective. For conventional extraction methods like maceration or Soxhlet, an extraction time of 2 to 4 hours is commonly employed. For advanced methods like ultrasound-assisted extraction, the time can be significantly reduced.
Q4: Can I re-use the solvent for subsequent extractions?
While re-using the solvent might seem cost-effective, it is generally not recommended for maximizing yield and ensuring purity. The solvent from the first extraction will contain a high concentration of dissolved solutes, reducing its capacity to extract more compounds in subsequent batches. This can lead to inconsistent yields and a less pure final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Improper Solvent Choice: The solvent may not be optimal for the target compounds. 2. Insufficient Extraction Time/Temperature: The conditions may not be adequate for complete extraction. 3. Incorrect Solid-to-Liquid Ratio: A high solid-to-liquid ratio can lead to saturation of the solvent. 4. Large Particle Size: The solvent cannot effectively penetrate the plant material. | 1. Optimize Solvent: Test different concentrations of aqueous ethanol (e.g., 50%, 70%, 90%). 2. Increase Time/Temperature: Incrementally increase the extraction time (e.g., in 30-minute intervals) and temperature (e.g., in 5°C increments), monitoring for compound degradation. 3. Adjust Ratio: Use a higher volume of solvent. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL). 4. Reduce Particle Size: Grind the plant material to a fine powder (e.g., 40-60 mesh). |
| Extract is Highly Viscous and Difficult to Handle | 1. High Concentration of Co-extracted Polysaccharides or Proteins: Water-rich solvents can extract large amounts of these macromolecules. | 1. Solvent Polarity Adjustment: Use a higher percentage of ethanol in your solvent system to reduce the extraction of highly polar polysaccharides. 2. Precipitation Step: After initial extraction, add a non-polar solvent (like acetone (B3395972) or increase ethanol concentration to >95%) to precipitate polysaccharides. Centrifuge to remove the precipitate. |
| Inconsistent Yields Between Batches | 1. Variability in Raw Material: Plant material can vary in phytochemical content based on harvest time, location, and storage. 2. Inconsistent Experimental Parameters: Minor deviations in temperature, time, or solvent concentration. | 1. Standardize Raw Material: Source certified plant material and store it in a cool, dry, dark place. 2. Strict Protocol Adherence: Use calibrated equipment and carefully control all extraction parameters. Maintain detailed batch records. |
| Degradation of Target Compounds | 1. Excessive Heat: Saponins can be sensitive to high temperatures over prolonged periods. 2. Presence of Degrading Enzymes: Endogenous plant enzymes may become active during extraction. 3. pH Instability: Extreme pH values can cause hydrolysis of glycosidic bonds. | 1. Optimize Temperature: Determine the lowest effective temperature for extraction. Consider using vacuum evaporation for solvent removal to keep temperatures low. 2. Enzyme Deactivation: Blanch the plant material with steam or hot solvent (e.g., boiling ethanol) before extraction. 3. Buffer the Solvent: If necessary, use a buffered solvent system to maintain a neutral pH. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Saponins from Tribulus terrestris
-
Preparation of Plant Material:
-
Dry the aerial parts of Tribulus terrestris at 40-50°C in a hot air oven until a constant weight is achieved.
-
Grind the dried material into a fine powder (40-60 mesh size) using a laboratory mill.
-
-
Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% aqueous ethanol (a 1:10 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the temperature to 60°C.
-
Extract for 30 minutes.
-
-
Sample Recovery:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate (the liquid extract).
-
To remove the solvent, use a rotary evaporator under reduced pressure at a temperature of 50°C.
-
The resulting crude extract can be further dried in a vacuum oven to obtain a powder.
-
-
Yield Calculation:
-
Yield (%) = (Weight of dried crude extract / Weight of initial plant powder) x 100
-
Visualizations
Caption: Workflow for Ultrasound-Assisted Extraction of Tribulus terrestris.
Caption: Putative Signaling Pathways Modulated by Tribulus terrestris Saponins.
Troubleshooting inconsistent results in Triboa allelopathy assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Triboa allelopathy assays. The information is designed to help identify and resolve common issues that can lead to inconsistent or unexpected results.
Frequently Asked Questions (FAQs)
Q1: My this compound extract shows high variability in its inhibitory effects between experiments. What are the most likely causes?
Inconsistent results in allelopathy bioassays are common and can stem from several factors throughout the experimental process. The most frequent sources of variability include:
-
Inconsistent Plant Material: The concentration of allelochemicals in this compound can vary significantly depending on the plant's age, growth stage (e.g., pre-flowering, flowering), and the environmental conditions it was grown under.[1] Stresses such as drought, nutrient deficiency, or pest attacks can also alter the production of secondary metabolites.
-
Extraction Protocol Deviations: Minor changes in the extraction procedure can lead to different yields and profiles of extracted allelochemicals. This includes variations in the solvent-to-plant material ratio, extraction time, and temperature. The choice of solvent itself is critical, as different solvents will extract compounds of different polarities.
-
Inconsistent Bioassay Conditions: Variability in the experimental setup of the bioassay is a major contributor to inconsistent results. This can include fluctuations in temperature, light intensity, and humidity in the growth chamber. Inconsistent watering or moisture levels in the germination medium (e.g., filter paper, agar) can also significantly impact results.
-
Test Species Variability: The genetic uniformity and health of the seeds used as the test species (e.g., lettuce, radish) are important. Using seeds from different suppliers or batches can introduce variability in germination rates and seedling vigor.
Q2: I am observing a stimulatory effect at low concentrations of my this compound extract and an inhibitory effect at high concentrations. Is this a normal response?
Yes, this phenomenon, known as hormesis, is a common dose-response relationship in allelopathy studies.[2][3] At very low concentrations, some allelochemicals can act as growth stimulants, while at higher concentrations, they exhibit the expected inhibitory or toxic effects. It is crucial to test a wide range of extract concentrations to fully characterize the dose-response curve of your this compound extract. Failing to do so might lead to misinterpretation of the results, especially if only a single, low concentration is tested.
Q3: The inhibitory effect of my this compound extract seems to diminish over time, even when stored properly. Why might this be happening?
The degradation of active allelochemicals in your extract is a likely cause. Many secondary metabolites are sensitive to light, temperature, and oxidation. Even when stored in the dark and at low temperatures, chemical degradation can occur over time. It is always recommended to use freshly prepared extracts for your bioassays to ensure the consistency and potency of the allelochemicals. If you must store extracts, do so at -20°C or below and minimize freeze-thaw cycles.
Q4: How do I distinguish between the allelopathic effects of my this compound extract and osmotic effects caused by the extract itself?
This is a critical consideration in allelopathy research. A concentrated plant extract can have a high osmotic potential, which can inhibit seed germination and seedling growth due to water stress, independent of any specific allelochemical activity. To address this, you should prepare a set of control solutions with the same osmotic potential as your this compound extracts but without the allelochemicals. This can be achieved using an inert osmoticum like polyethylene (B3416737) glycol (PEG) or mannitol (B672). By comparing the results from your extract treatments to the osmotic controls, you can more confidently attribute any observed inhibition to allelopathy.
Troubleshooting Guides
Guide 1: Inconsistent Seed Germination Inhibition
| Symptom | Possible Cause | Recommended Solution |
| High variability in germination rates within the same treatment group. | Inconsistent moisture levels in the germination substrate. | Ensure uniform wetting of filter paper or agar (B569324) in Petri dishes. Use a calibrated pipette for dispensing extract solutions. |
| Non-uniform seed quality. | Use certified seeds from a single, reputable supplier. Visually inspect seeds and discard any that are damaged or discolored. | |
| Temperature or light gradients in the incubator. | Ensure proper air circulation in the incubator. Rotate the position of Petri dishes daily. | |
| Consistently low inhibition, even at high extract concentrations. | Inactive or degraded allelochemicals. | Prepare fresh this compound extract immediately before each experiment. |
| Test species is not sensitive to the this compound allelochemicals. | Consider using a different, more sensitive test species, such as lettuce (Lactuca sativa), which is a standard in many allelopathy bioassays. | |
| Sub-optimal extraction of active compounds. | Experiment with different extraction solvents of varying polarities (e.g., water, methanol, ethanol, ethyl acetate) to ensure you are capturing the most active allelochemicals. | |
| Unexpectedly high inhibition, even at low extract concentrations. | Osmotic effects of the extract. | Prepare and test osmotic controls using an inert substance like mannitol or PEG to match the osmotic potential of your extracts. |
| Presence of a highly potent, low-concentration allelochemical. | This is a valid possibility. Perform a serial dilution to determine the minimum inhibitory concentration (MIC) and the overall dose-response relationship. |
Guide 2: Inconsistent Seedling Growth (Root and Shoot Length)
| Symptom | Possible Cause | Recommended Solution |
| High variability in root or shoot length within the same treatment. | Inconsistent measurement technique. | Use image analysis software (e.g., ImageJ) for more precise and consistent measurements of root and shoot length. |
| Uneven light exposure for developing seedlings. | Ensure a uniform light source and rotate the experimental setup regularly. | |
| Crowding of seedlings. | Use a consistent and appropriate number of seeds per Petri dish or container to avoid competition for resources. | |
| Root growth is inhibited, but shoot growth is stimulated. | This can be a genuine allelopathic effect. | Some allelochemicals have differential effects on different plant tissues. Report these findings and consider further investigation into the mechanism of action. |
| No significant effect on seedling growth at any concentration. | The active compounds may primarily affect germination. | Ensure that your observations cover both germination and post-germination growth stages. |
| The incubation period is too short to observe growth effects. | Extend the duration of the experiment, ensuring that the control seedlings show significant growth. |
Data Presentation
Table 1: Effect of Different Extraction Solvents on the Allelopathic Activity of this compound Leaf Extract on Lettuce (Lactuca sativa) Seed Germination
| Extraction Solvent | Concentration (mg/mL) | Germination Inhibition (%) |
| Distilled Water | 10 | 45.2 ± 3.1 |
| 20 | 68.5 ± 4.5 | |
| 50% Methanol | 10 | 58.9 ± 3.8 |
| 20 | 82.1 ± 5.2 | |
| 95% Ethanol | 10 | 33.7 ± 2.9 |
| 20 | 55.4 ± 4.1 | |
| Ethyl Acetate | 10 | 75.6 ± 4.9 |
| 20 | 95.3 ± 2.8 |
Data are presented as mean ± standard deviation.
Table 2: Dose-Response Effect of Aqueous this compound Extract on Lettuce (Lactuca sativa) Seedling Root and Shoot Length
| Extract Concentration (mg/mL) | Root Length Inhibition (%) | Shoot Length Inhibition (%) |
| 0 (Control) | 0 | 0 |
| 1 | 15.2 ± 2.1 | 8.5 ± 1.5 |
| 5 | 42.8 ± 3.5 | 25.7 ± 2.8 |
| 10 | 78.4 ± 5.1 | 55.9 ± 4.3 |
| 20 | 95.1 ± 2.9 | 82.3 ± 3.7 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed Methodology for a Standard Seed Germination Bioassay
-
Preparation of this compound Extract:
-
Collect fresh, healthy leaves from mature this compound plants at the same developmental stage.
-
Wash the leaves with distilled water to remove any debris.
-
Dry the leaves in a well-ventilated oven at 40°C for 48 hours.
-
Grind the dried leaves into a fine powder using a blender or a mortar and pestle.
-
For an aqueous extract, suspend the powder in distilled water at a ratio of 1:10 (w/v) (e.g., 10 g of powder in 100 mL of water).
-
Shake the mixture on an orbital shaker at 150 rpm for 24 hours at room temperature.
-
Filter the extract through several layers of cheesecloth followed by Whatman No. 1 filter paper.
-
The resulting filtrate is your stock solution. Prepare serial dilutions from this stock to obtain the desired test concentrations.
-
-
Seed Germination Assay:
-
Select a certified and uniform batch of test seeds (e.g., Lactuca sativa).
-
Sterilize the seeds by soaking them in a 1% sodium hypochlorite (B82951) solution for 5 minutes, followed by three rinses with sterile distilled water.
-
Place two layers of sterile filter paper in a 9 cm sterile Petri dish.
-
Pipette 5 mL of the desired this compound extract concentration onto the filter paper. For the control, use 5 mL of distilled water.
-
Place 20 sterile seeds, evenly spaced, on the moistened filter paper.
-
Seal each Petri dish with parafilm to prevent evaporation.
-
Incubate the Petri dishes in a growth chamber at 25 ± 1°C with a 12-hour photoperiod for 7 days.
-
Record the number of germinated seeds daily. A seed is considered germinated when the radicle has emerged to a length of at least 2 mm.
-
At the end of the incubation period, measure the root and shoot length of each seedling.
-
-
Data Analysis:
-
Calculate the germination percentage for each treatment.
-
Calculate the percentage of inhibition for germination, root length, and shoot length relative to the control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
-
Mandatory Visualization
References
- 1. Aqueous Extracts of Four Medicinal Plants and Their Allelopathic Effects on Germination and Seedlings: Their Morphometric Characteristics of Three Horticultural Plant Species [mdpi.com]
- 2. Aqueous Extracts of Three Herbs Allelopathically Inhibit Lettuce Germination but Promote Seedling Growth at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole-Range Assessment: A Simple Method for Analysing Allelopathic Dose-Response Data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Benzoxazinoid Purification
Welcome to the technical support center for benzoxazinoid purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for separating Triboa (this compound-Glc) and other benzoxazinoids from plant extracts?
A1: The general workflow involves several key steps: extraction from the plant material, a preliminary purification/fractionation step, and a final high-resolution separation. Initially, benzoxazinoids are typically extracted from plant tissues using a methanol-water mixture.[1][2][3] This crude extract is then often subjected to solid-phase extraction (SPE) or open column chromatography for initial cleanup and fractionation.[1][4][5][6][7] The final separation of individual benzoxazinoids, including this compound-Glc, is most commonly achieved using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[3][4][7]
Q2: Which chromatographic techniques are most effective for separating complex mixtures of benzoxazinoids?
A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and effective technique for the separation of benzoxazinoids.[1][8] C18 columns are frequently employed as the stationary phase.[2][4][8] For preparative scale separations to isolate larger quantities of specific compounds, methods like semi-preparative HPLC and High-Speed Counter-Current Chromatography (HSCCC) have been successfully used.[3][4][9]
Q3: I am observing co-elution of different benzoxazinoids in my HPLC analysis. How can I improve the separation?
A3: Co-elution can be addressed by modifying several HPLC parameters. Optimizing the gradient elution program is a critical first step; adjusting the ratio of your mobile phases (typically water and acetonitrile (B52724) with a formic acid modifier) can significantly improve resolution.[1][2][5] You can also try a different stationary phase. While C18 columns are common, other column chemistries like C8 or those with different selectivities (e.g., biphenyl) may provide better separation for your specific mixture.[3][5] Additionally, adjusting the column temperature and the flow rate can influence the separation.[5]
Q4: What are the common challenges in extracting benzoxazinoids from plant material?
A4: A primary challenge is the potential for degradation of these compounds during extraction. Benzoxazinoids can be sensitive to enzymatic activity and pH changes. It is crucial to quickly process the plant material, often by flash-freezing in liquid nitrogen, to quench metabolic activity.[2] The choice of extraction solvent is also important; aqueous methanol (B129727) is commonly used, but the ratio may need to be optimized for your specific plant matrix and target benzoxazinoids.[1][2][3]
Troubleshooting Guides
Issue: Low Yield of Purified Benzoxazinoids
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Ensure plant material is finely ground to maximize surface area for solvent penetration.[2] Consider performing multiple extraction steps on the plant material to ensure complete recovery.[1] |
| Degradation during Extraction | Keep samples cold during extraction and processing to minimize enzymatic degradation.[2] Use an extraction solvent containing a weak acid like formic acid to improve stability.[2] |
| Loss during Solvent Evaporation | Avoid excessive heat during solvent removal with a rotary evaporator, as this can lead to degradation of thermally labile compounds. Lyophilization (freeze-drying) of the aqueous residue can be a gentler alternative.[4][7] |
| Poor Recovery from SPE | Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution solvents to ensure the target compounds are retained and then effectively eluted. |
Issue: Impure Fractions after HPLC Purification
| Possible Cause | Suggested Solution |
| Column Overload | Inject a smaller amount of your sample onto the HPLC column. Overloading can lead to peak broadening and poor separation. |
| Suboptimal Mobile Phase Gradient | Adjust the gradient profile. A shallower gradient can often improve the resolution of closely eluting peaks.[4][5] |
| Matrix Effects | If working with complex extracts, consider an additional cleanup step before HPLC, such as liquid-liquid extraction or a more thorough solid-phase extraction protocol, to remove interfering matrix components.[5] |
| Incorrect Column Chemistry | If resolution is still poor, consider a column with a different selectivity. For example, if you are using a C18 column, a phenyl-hexyl or biphenyl (B1667301) column might offer different retention characteristics.[5] |
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) Cleanup
This protocol provides a general method for the extraction and initial purification of benzoxazinoids from plant tissue.
-
Sample Preparation: Collect fresh plant material (e.g., leaves or roots) and immediately flash-freeze in liquid nitrogen.[2] Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.[2]
-
Extraction:
-
Weigh approximately 1 g of the powdered plant material into a centrifuge tube.
-
Add 3 mL of 70% aqueous methanol.[1]
-
Vortex the mixture and shake in the dark at room temperature for 40 minutes.[1]
-
Centrifuge at 8709 x g for 8 minutes at 10 °C.[1]
-
Collect the supernatant. Repeat the extraction process two more times and combine the supernatants.[1]
-
-
SPE Cleanup:
-
Dilute the crude extract with water to a final methanol concentration of approximately 10%.
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the benzoxazinoids with 70% aqueous methanol.[1]
-
The resulting extract can be concentrated and used for HPLC analysis.
-
Protocol 2: HPLC Separation of Benzoxazinoids
This protocol outlines a typical HPLC method for the analytical separation of benzoxazinoids.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 2.7 µm, 150 mm x 2.1 mm)[1] |
| Mobile Phase A | 0.1% aqueous formic acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[2] |
| Flow Rate | 0.320 µL/min |
| Column Temperature | 35 °C[1] |
| Injection Volume | 2 µL[1] |
| Gradient Program | 0–4 min, 10% B; 4–18 min, 10–60% B; 18–18.2 min, 60–80% B; 18.2–20 min, 80% B; 20–20.2 min, 80–10% B; 20.2–26 min, 10% B[1] |
Visualizations
Caption: General workflow for the separation of benzoxazinoids.
Caption: Steps in Solid-Phase Extraction (SPE) for benzoxazinoid cleanup.
References
- 1. Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt (Triticum spelta) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A simple method for isolation and purification of DIBOA-Glc from Tripsacum dactyloides [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. Preparative isolation and purification of two benzoxazinoid glucosides from Acanthus ilicifolius L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Shelf-Life of Triboa-Based Biopesticides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of Triboa-based biopesticides. The active compounds in these biopesticides are primarily steroidal saponins (B1172615) derived from plants of the Tribulus genus.
Frequently Asked Questions (FAQs)
Q1: What are the primary active compounds in this compound-based biopesticides and what makes them susceptible to degradation?
A1: The primary active compounds in this compound-based biopesticides are steroidal saponins, specifically furostanol and spirostanol (B12661974) glycosides. These compounds are susceptible to degradation through hydrolysis of the glycosidic bonds that link the sugar moieties to the steroid backbone. This hydrolysis can be influenced by factors such as pH, temperature, and moisture, leading to a loss of pesticidal activity.
Q2: What are the ideal storage conditions for a this compound-based biopesticide formulation?
A2: To maximize shelf-life, this compound-based biopesticide formulations should be stored in a cool, dry, and dark place. Low temperatures (around 10°C) have been shown to significantly reduce the degradation rate of saponins.[1][2][3][4][5] It is also crucial to protect the formulation from exposure to UV light, as it can cause photodegradation of the saponin (B1150181) molecules.[6]
Q3: Which formulation type, Emulsifiable Concentrate (EC) or Wettable Powder (WP), is generally more stable for this compound-based biopesticides?
A3: Wettable Powder (WP) formulations generally offer better storage stability for saponin-based biopesticides. WP formulations are dry, which minimizes the risk of hydrolysis.[7][8][9] Emulsifiable Concentrates (ECs), being liquid formulations, can be more prone to degradation if not formulated correctly, as the presence of water or certain solvents can facilitate the breakdown of saponins. However, a well-designed EC with a stable emulsion system can also provide a good shelf-life.
Q4: What are the key signs of degradation in a this compound-based biopesticide formulation?
A4: Signs of degradation can vary depending on the formulation type. For liquid formulations (ECs), you might observe a change in color, the formation of precipitates, or phase separation (breaking of the emulsion). For solid formulations (WPs), clumping, caking, or a decrease in suspensibility when mixed with water can indicate degradation. A definitive sign of degradation for any formulation is a decrease in biological efficacy.
Q5: How can I quantify the concentration of active saponins in my formulation to assess its stability?
A5: High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is the most common and accurate method for quantifying steroidal saponins.[2][10][11][12][13] A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
Formulation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor emulsification of EC formulation upon dilution with water (milky, uneven mixture). | - Incorrect emulsifier or emulsifier concentration.- Incompatibility between the solvent and emulsifier.- Poor quality of water (e.g., hard water). | - Screen different emulsifiers (non-ionic and anionic blends are common) and optimize their concentration.- Ensure the solvent system is compatible with the chosen emulsifiers.- Test the formulation with water of varying hardness. |
| Phase separation or sedimentation in EC formulation during storage. | - Emulsion instability.- Degradation of the active ingredient leading to precipitation. | - Re-evaluate the emulsifier system.- Consider adding a stabilizer to the formulation.- Store the formulation at a lower temperature. |
| Wettable powder (WP) formulation does not suspend well in water (clumping, rapid settling). | - Inadequate wetting agent.- Insufficient dispersing agent.- Particle size of the powder is too large. | - Increase the concentration of the wetting agent.- Add or increase the concentration of a dispersing agent.- Ensure the powder is finely milled to the appropriate particle size. |
| Excessive foaming when preparing a spray solution from a saponin-rich formulation. | - Saponins are natural surfactants and can cause foaming. | - Include an anti-foaming agent in the formulation.- Use gentle agitation when mixing the spray solution. |
Stability and Shelf-Life Issues
| Problem | Possible Cause(s) | Solution(s) |
| Rapid loss of biological efficacy in the formulation. | - Degradation of the active saponin compounds. | - Review the storage conditions (temperature, light, and moisture exposure).- Optimize the formulation to protect the active ingredients (e.g., switch to a WP formulation, add stabilizers).- Check the pH of the formulation; saponins are more stable in neutral to slightly acidic conditions. |
| Color change in the formulation over time. | - Oxidation or degradation of plant pigments or other secondary metabolites in the extract.- Reaction between formulation components. | - While not always indicative of a loss of activity, it can be a sign of instability. Correlate the color change with a quantitative analysis of the active ingredient and bio-efficacy testing.- Consider adding an antioxidant to the formulation. |
| Caking or hardening of WP formulation during storage. | - High moisture content.- Inappropriate storage temperature. | - Ensure the carrier and the final formulation are thoroughly dried.- Package the product in moisture-proof containers.- Store in a cool, dry place. |
Data Presentation: Stability of Saponin-Based Biopesticides
The following table summarizes the stability of saponin-based biopesticides under various conditions, based on available literature.
| Formulation Type | Active Ingredient | Storage Temperature (°C) | Storage Duration | Key Findings |
| Aqueous Solution | Saponin from Quillaja saponaria | 26°C | 330 days | Slow hydrolysis at pH 5.1 (half-life of 330 days).[1][10][14] |
| Aqueous Solution | Saponin from Quillaja saponaria | 26°C | 0.06 days | Rapid hydrolysis at pH 10.0 (half-life of 0.06 days).[1][10][14] |
| Aqueous Solution | Saponin Extract | 26°C (Room Temp) | 21 days | Significant degradation observed in non-sterilized samples.[1][3][4][5] |
| Aqueous Solution | Saponin Extract | 10°C (Cold Room) | 21 days | Low degradation in sterilized samples, indicating temperature sensitivity.[1][3][4][5] |
| Emulsifiable Concentrate (EC) | Mixture of Tephrosia vogelii and Piper aduncum extracts | <4°C | 90 days | Maintained good insecticidal activity. |
| Emulsifiable Concentrate (EC) | Mixture of Tephrosia vogelii and Piper aduncum extracts | Room Temperature | 90 days | Maintained good insecticidal activity. |
| Emulsifiable Concentrate (EC) | Mixture of Tephrosia vogelii and Piper aduncum extracts | 40°C | 90 days | Maintained good insecticidal activity. |
| Wettable Powder (WP) | Mixture of Tephrosia vogelii and Piper aduncum extracts | <4°C, Room Temp, 40°C | 90 days | Significant decrease in insecticidal activity after storage at all temperatures. |
Experimental Protocols
Accelerated Stability Testing of this compound-Based Biopesticide Formulations
Objective: To evaluate the stability of a this compound-based biopesticide formulation under accelerated storage conditions to predict its shelf-life. This protocol is adapted from the EPA Accelerated Storage Stability and Corrosion Characteristics Study Protocol.[15]
Materials:
-
This compound-based biopesticide formulation (EC or WP)
-
Commercial packaging or equivalent containers
-
Stability chamber or oven capable of maintaining 54°C ± 2°C
-
Analytical equipment for quantifying steroidal saponins (e.g., HPLC-ELSD/MS)
-
pH meter
-
Viscometer (for EC formulations)
-
Sieves (for WP formulations)
Procedure:
-
Initial Analysis (Time 0):
-
Take a representative sample of the freshly prepared formulation.
-
Analyze the concentration of the active steroidal saponins using a validated analytical method (see Protocol 2). This is your initial concentration (C₀).
-
For EC formulations, measure and record the pH, viscosity, and observe for any phase separation.
-
For WP formulations, assess the suspensibility and particle size distribution.
-
Visually inspect the product and its packaging.
-
-
Storage:
-
Place the formulation in its commercial or equivalent packaging.
-
Store the packaged formulation in a stability chamber or oven at 54°C ± 2°C for 14 days.[15]
-
-
Final Analysis (Time 14 days):
-
After 14 days, remove the samples from the chamber and allow them to equilibrate to room temperature.
-
Visually inspect the product and packaging for any changes (e.g., color change, phase separation, caking, container corrosion).
-
Analyze the concentration of the active steroidal saponins (C₁₄) using the same analytical method as in the initial analysis.
-
For EC formulations, re-measure the pH and viscosity.
-
For WP formulations, re-assess the suspensibility and particle size.
-
Data Analysis:
-
Calculate the percentage of degradation: Degradation (%) = [(C₀ - C₁₄) / C₀] * 100
-
Evaluate physical and chemical changes: Compare the initial and final measurements of pH, viscosity, suspensibility, and visual appearance against pre-defined acceptance criteria.
Quantitative Analysis of Steroidal Saponins using HPLC-ELSD
Objective: To quantify the concentration of steroidal saponins in a this compound-based biopesticide formulation. This protocol is a general guideline and may require optimization for specific formulations.
Materials:
-
HPLC system with an Evaporative Light Scattering Detector (ELSD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Reference standards of relevant steroidal saponins (if available)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the biopesticide formulation.
-
Extract the saponins using a suitable solvent (e.g., methanol (B129727) or ethanol). Sonication may be used to improve extraction efficiency.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC.
-
-
HPLC Conditions (Example):
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: A typical gradient might start at 20% B, increasing to 100% B over 45 minutes.[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
ELSD Conditions:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow Rate: 1.5 L/min
-
-
Quantification:
-
Prepare a calibration curve using a reference standard of a major saponin present in the extract or a commercially available related saponin.
-
Integrate the peak areas of the saponins in the sample chromatogram and calculate the concentration based on the calibration curve.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Qualitative and quantitative HPLC-ELSD-ESI-MS analysis of steroidal saponins in fenugreek seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Formulations | WSU Production Guide [cpg.treefruit.wsu.edu]
- 8. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. DSpace [dr.lib.iastate.edu]
- 12. researchgate.net [researchgate.net]
- 13. newinera.com [newinera.com]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
Addressing batch-to-batch variability of synthetic Triboa
Welcome to the Technical Support Center for synthetic Triboa. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing batch-to-batch variability and to offer troubleshooting support for experiments involving synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the biological activity of our synthetic this compound. What are the potential causes?
A1: Batch-to-batch variability in synthetic small molecules like this compound is a common challenge that can stem from several stages of the manufacturing and experimental process. The most common causes include:
-
Inconsistencies in Synthesis and Purification: Minor variations in reaction conditions, such as temperature, reaction time, or reagent stoichiometry, can lead to the formation of different impurity profiles between batches.[1][2][3] Inconsistent purification methods can also result in varying levels of residual starting materials, by-products, or solvents.[2]
-
Presence of Impurities: Chemical impurities, even in small amounts, can have significant biological activity.[4][5] These impurities can arise from the synthesis process, degradation of the compound over time, or from the raw materials used.[3][5] An impurity that is more potent than this compound itself can dramatically alter the observed biological effect.[6]
-
Variations in Physicochemical Properties: Differences in the physical properties of the solid form of this compound, such as crystallinity and particle size, can affect its solubility and dissolution rate, leading to inconsistent results in biological assays.
-
Solvent and Reagent Quality: The purity of solvents and other reagents used in the synthesis and in the biological assays can introduce contaminants that interfere with the experiment.[2][3]
-
Human Error and Experimental Conditions: Variations in experimental procedures, equipment calibration, and even different laboratory environments can contribute to variability.[2][7] The bioactivity of a compound can be highly sensitive to experimental parameters.
Q2: What are the essential quality control (QC) checks we should perform on each new batch of synthetic this compound?
A2: To ensure the consistency and reliability of your experimental results, a comprehensive QC analysis should be performed on every new batch of synthetic this compound. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities. A high-resolution HPLC method should be developed and validated.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound and to identify the structures of any co-eluting impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of this compound and to detect any structural isomers or process-related impurities.[1][8][9]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, serving as a fingerprint for the compound's identity.[9]
-
Elemental Analysis: To confirm the elemental composition of the compound.
A consistent set of acceptance criteria for purity and impurity levels should be established and applied to all batches.[10][11]
Q3: How can we troubleshoot inconsistent potency of this compound in our cell-based assays?
A3: Inconsistent potency in cell-based assays is a frequent issue. Here is a step-by-step troubleshooting guide:
-
Confirm Compound Identity and Purity: First, ensure that the batch of this compound you are using has been thoroughly characterized by the analytical techniques mentioned in Q2.
-
Assess Solubility: Poor solubility is a common reason for inconsistent results.[1] Determine the solubility of this compound in your specific assay medium. Ensure the compound is fully dissolved at all tested concentrations.
-
Standardize Compound Handling: Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. Use a consistent, validated method for serial dilutions.
-
Review Assay Protocol: Scrutinize your experimental protocol for any potential sources of variability, such as inconsistent cell seeding density, incubation times, or reagent concentrations.
-
Include Proper Controls: Always include positive and negative controls in your experiments to ensure the assay is performing as expected.[12]
-
Calibrate Equipment: Regularly calibrate all laboratory equipment, such as pipettes and plate readers, to ensure accuracy.[7]
Troubleshooting Guides
Guide 1: Investigating the Source of Batch-to-Batch Variability
This guide provides a logical workflow to identify the root cause of variability between different batches of synthetic this compound.
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Data Presentation: Batch Comparison
To systematically track and compare different batches of synthetic this compound, maintain a detailed record of their analytical and biological data.
Table 1: Analytical Characterization of Synthetic this compound Batches
| Batch ID | Synthesis Date | Purity (HPLC, %) | Major Impurity 1 (%) | Major Impurity 2 (%) | Molecular Weight (MS) | NMR Conformation |
| TR-001 | 2025-10-15 | 98.5 | 0.8 | 0.4 | Confirmed | Conforms |
| TR-002 | 2025-11-02 | 95.2 | 2.1 | 1.5 | Confirmed | Conforms |
| TR-003 | 2025-11-20 | 99.1 | 0.5 | 0.2 | Confirmed | Conforms |
Table 2: Biological Activity of Synthetic this compound Batches
| Batch ID | IC50 in MAPK/ERK Pathway Assay (µM) | Cell Viability (at 10 µM, %) | Solubility in Assay Media (µg/mL) |
| TR-001 | 1.2 ± 0.2 | 95 ± 5 | 50 |
| TR-002 | 5.8 ± 1.5 | 80 ± 8 | 35 |
| TR-003 | 1.1 ± 0.3 | 98 ± 3 | 55 |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of synthetic this compound and quantify impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a final concentration of 100 µg/mL with the initial mobile phase composition.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: In Vitro MAPK/ERK Pathway Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of synthetic this compound on the MAPK/ERK signaling pathway.
Materials:
-
Human cancer cell line with a constitutively active MAPK/ERK pathway (e.g., A375 melanoma cells)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Synthetic this compound
-
Positive control inhibitor (e.g., a known MEK inhibitor)
-
ELISA-based assay kit for phosphorylated ERK (p-ERK)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed A375 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubate the plate for 2 hours at 37°C.
-
-
Cell Lysis and p-ERK Detection:
-
Following the manufacturer's instructions for the p-ERK ELISA kit, lyse the cells and perform the ELISA to quantify the levels of phosphorylated ERK.
-
-
Data Analysis:
-
Read the absorbance on a plate reader at the recommended wavelength.
-
Normalize the data to the vehicle control (100% activity) and a background control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
MAPK/ERK Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Impurities: An Epistemological Riddle with Serious Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. Eight Crucial Techniques in Chemical Composition Analysis | AxisPharm [axispharm.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Quality Control Measures Every Chemical Manufacturer Needs | Tristar Intermediates [tristarintermediates.org]
- 12. youtube.com [youtube.com]
Validation & Comparative
Validating Protein-Target Engagement: A Comparative Guide
For researchers and drug development professionals, confirming the direct interaction between a small molecule and its intended protein target is a critical step in the validation of a compound's mechanism of action. This guide provides a comparative overview of key experimental techniques used to validate the binding of a compound, which we will refer to as "Triboa," to its putative molecular target. We will explore the methodologies, present comparative data, and offer workflows to assist in experimental design.
Biophysical Methods for Direct Binding Analysis
A variety of biophysical techniques can be employed to directly measure the interaction between a compound and a protein. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics. Below is a comparison of three widely used approaches: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Cellular Thermal Shift Assay (CETSA).
| Technique | Principle | Data Obtained | Throughput | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Immobilized protein on a sensor chip interacts with the analyte (this compound) in a flow system, causing changes in the refractive index at the surface, which is proportional to mass change. | Binding Affinity (K D), Association Rate (k a), Dissociation Rate (k d) | Medium to High | Real-time kinetics, label-free, high sensitivity. | Requires protein immobilization which may affect activity, potential for non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when a compound binds to a protein. | Binding Affinity (K D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low | Provides a complete thermodynamic profile of the interaction, label-free, solution-based. | Requires large amounts of pure protein and compound, low throughput. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation. | Target Engagement in cells and tissues, Apparent K d | Medium | Measures target engagement in a physiological context (live cells), no need for compound labeling. | Not suitable for all targets (e.g., membrane proteins can be challenging), indirect measure of binding. |
Experimental Protocols
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity and kinetics of this compound to its target protein.
Methodology:
-
Protein Immobilization: The purified target protein is covalently immobilized on a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.
-
Binding Measurement: The running buffer is flowed over the sensor surface to establish a stable baseline. The different concentrations of this compound are then injected over the surface, and the association is monitored in real-time. This is followed by a dissociation phase where the running buffer is flowed over the chip again.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of this compound binding to its target protein.
Methodology:
-
Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and a concentrated solution of this compound is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of this compound are made into the protein solution. The heat released or absorbed upon each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of this compound to the target protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein in a cellular environment.
Methodology:
-
Cell Treatment: Intact cells are treated with either vehicle control or a specified concentration of this compound and incubated to allow for compound entry and binding.
-
Heating: The cell suspensions are divided into aliquots and heated at a range of different temperatures.
-
Cell Lysis and Protein Separation: The cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble target protein remaining at each temperature is quantified by a protein detection method such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Visualizing Experimental Workflows
To aid in the conceptualization of these experiments, the following diagrams illustrate the typical workflows.
A Comparative Analysis of the Insecticidal Efficacy of DIBOA and DIMBOA
An Objective Comparison of Benzoxazinoid Performance Supported by Experimental Data
Introduction
This guide provides a comparative analysis of the insecticidal efficacy of two naturally occurring benzoxazinoids: DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) and DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one). Benzoxazinoids are a class of chemical compounds found in various grasses, including important crops like maize, wheat, and rye, where they serve as part of the plant's natural defense against herbivores. This comparison is intended for researchers, scientists, and professionals in drug development who are interested in the insecticidal properties of these compounds. It is important to note that the initial topic of comparison included a compound referred to as "Triboa." However, a comprehensive search of scientific literature and chemical databases did not yield any information on a compound with this name, suggesting it may be a typographical error or a proprietary name not in the public domain. Therefore, this guide will focus on the well-documented and structurally related benzoxazinoids, DIBOA and DIMBOA, to provide a relevant and data-supported comparison.
Quantitative Comparison of Insecticidal Efficacy
The following table summarizes the available quantitative data on the insecticidal and antifeedant activities of DIBOA and DIMBOA against various insect species.
| Compound | Insect Species | Bioassay Type | Metric | Value | Reference |
| DIMBOA | Ostrinia nubilalis (European corn borer) | Artificial Diet | Growth Inhibition | More toxic than DIBOA | [1] |
| DIBOA | Ostrinia nubilalis (European corn borer) | Artificial Diet | Growth Inhibition | Less toxic than DIMBOA | [1] |
| DIMBOA | Rhopalosiphum padi (Bird cherry-oat aphid) | Artificial Diet | Mortality | Increased mortality | [2] |
| DIBOA | Rhopalosiphum padi (Bird cherry-oat aphid) | Artificial Diet | Mortality | Increased mortality | [2] |
| DIMBOA | Schizaphis graminum (Greenbug) | Artificial Diet | LD50 (24h) | 1.2 mM | [2] |
| DIMBOA | Schizaphis graminum (Greenbug) | Artificial Diet | Mortality | Increased at 1 mM | [2] |
| DIBOA | Schizaphis graminum (Greenbug) | Artificial Diet | Mortality | As effective as DIMBOA | [2] |
| DIMBOA | Metopolophium dirhodium (Rose-grain aphid) | Artificial Diet | LD50 (3 days) | 5.3 mM (as DIMBOA-Glc) | [2] |
| DIMBOA | Diabrotica virgifera virgifera (Western corn rootworm) | Root Feeding | LC50 | 153 ppm | [3] |
| DIMBOA | Diabrotica virgifera virgifera (Western corn rootworm) | Root Feeding | LC90 | 917 ppm | [3] |
| DIMBOA | Rhopalosiphum maidis (Corn leaf aphid) | Artificial Diet | Mortality | 5.1% at 0.1 mg/g, 12.8% at 0.25 mg/g, 20.8% at 0.5 mg/g | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for key experiments cited in the comparison of DIBOA and DIMBOA.
Insect Bioassay with Artificial Diet
This protocol is a standard method for assessing the toxicity and antifeedant effects of chemical compounds on insects.
Objective: To determine the lethal concentration (LC50) or growth inhibition of DIBOA and DIMBOA on a target insect species.
Materials:
-
Target insect species (e.g., Ostrinia nubilalis larvae, Rhopalosiphum padi aphids).
-
Artificial diet suitable for the target insect.
-
DIBOA and DIMBOA of known purity.
-
Solvent for the compounds (e.g., acetone, ethanol).
-
Petri dishes or multi-well plates.
-
Incubator with controlled temperature, humidity, and photoperiod.
-
Microbalance and other standard laboratory equipment.
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of DIBOA and DIMBOA in a suitable solvent. A series of dilutions are then made to achieve the desired final concentrations in the artificial diet.
-
Diet Preparation: The artificial diet is prepared according to a standard recipe for the target insect. While the diet is still in a liquid or semi-liquid state, the test compounds are incorporated at the various concentrations. A control diet containing only the solvent is also prepared.
-
Experimental Setup: The prepared diets are dispensed into individual containers (e.g., wells of a multi-well plate or small petri dishes). A single insect larva or a known number of aphids are introduced into each container.
-
Incubation: The experimental units are maintained in an incubator under conditions optimal for the insect's growth and development.
-
Data Collection: Mortality, insect weight, developmental stage, and signs of antifeedant activity (e.g., reduced feeding) are recorded at predetermined time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: The data is analyzed to determine the LC50 (the concentration of the compound that causes 50% mortality) or other relevant toxicological endpoints. Statistical analysis is performed to compare the effects of different concentrations of DIBOA and DIMBOA.
Mechanism of Action and Signaling Pathways
DIBOA and DIMBOA exert their insecticidal effects through multiple mechanisms, primarily acting as toxins and feeding deterrents.
Toxicity: Both DIBOA and DIMBOA are considered more toxic to many insect herbivores than their degradation products.[1][2] The toxicity of these hydroxamic acids is linked to their chemical reactivity. DIMBOA is generally considered more reactive than DIBOA.[4] One proposed mechanism of toxicity is the inhibition of digestive enzymes in the insect gut, such as trypsin and chymotrypsin.[2] This disruption of digestive processes can lead to reduced nutrient uptake, slower development, and increased mortality.
Antifeedant Activity: In addition to their direct toxic effects, DIBOA and DIMBOA also act as antifeedants, deterring insects from feeding on plants that contain these compounds.[2] This antifeedant activity has been observed in various insect species, including aphids.[2]
Biosynthesis and Activation: In plants, these benzoxazinoids are stored as inactive glucosides. When plant tissue is damaged by insect feeding, glucosidases come into contact with the glucosides, hydrolyzing them into their toxic aglycone forms (DIBOA and DIMBOA).[5] DIBOA is a precursor in the biosynthesis of DIMBOA. The conversion involves hydroxylation and methylation steps catalyzed by specific enzymes.[2][4]
Signaling in Plants: While the direct signaling pathways affected within the insects are not fully elucidated, DIMBOA is known to play a role in plant defense signaling. For instance, DIMBOA can induce callose deposition in plants in response to aphid feeding, which is a defense mechanism to seal off wounded tissues and prevent further insect probing.[6]
Both DIBOA and DIMBOA demonstrate significant insecticidal and antifeedant properties, playing a crucial role in plant defense against a variety of insect pests. While DIMBOA is often found to be more toxic, the efficacy of both compounds can be species-dependent. Their mechanism of action involves both direct toxicity through the inhibition of digestive enzymes and deterrence of feeding. The biosynthesis of these compounds from a common precursor and their activation upon herbivory highlight a sophisticated plant defense strategy. Further research into the specific molecular targets and signaling pathways within insects will provide a more complete understanding of their insecticidal action and could inform the development of novel pest management strategies.
References
- 1. scielo.br [scielo.br]
- 2. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function | MDPI [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
Comparative Analysis of Natural Herbicides: Pelargonic Acid, Juglone, and Essential Oils (Carvacrol & Thymol)
A Guide for Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable agricultural practices has spurred research into naturally derived herbicides. These bioherbicides offer potential alternatives to synthetic herbicides, with different modes of action and environmental profiles. This guide provides a comparative analysis of three prominent natural herbicides: pelargonic acid, juglone, and the essential oil components carvacrol (B1668589) and thymol.
Note: Initial searches for a natural herbicide named "Triboa" did not yield any specific scientific or commercial information. Therefore, this guide focuses on other well-documented natural herbicides.
Quantitative Efficacy Data
The herbicidal efficacy of these natural compounds varies depending on the target weed species, growth stage, and application rate. The following tables summarize available quantitative data from various studies.
Table 1: Herbicidal Efficacy of Pelargonic Acid
| Weed Species | Growth Stage | Efficacy Metric (ED50) | Reference |
| Kickxia spuria | Not Specified | 2.6 kg a.i. ha⁻¹ | [1] |
| Heliotropium europaeum | Not Specified | 3.0 kg a.i. ha⁻¹ | [1] |
| Echinochloa crus-galli | Not Specified | 3.4 kg a.i. ha⁻¹ | [1] |
| Solanum nigrum | Not Specified | 3.6 kg a.i. ha⁻¹ | [1] |
| Stachys annua | Not Specified | 5.3 kg a.i. ha⁻¹ | [1] |
| Papaver rhoeas | Not Specified | 6.5 kg a.i. ha⁻¹ | [1] |
| Veronica hederifolia | Not Specified | 10.3 kg a.i. ha⁻¹ | [1] |
| Amaranthus retroflexus | Not Specified | 11.4 kg a.i. ha⁻¹ | [1] |
| Matricaria chamomilla | Not Specified | 11.6 kg a.i. ha⁻¹ | [1] |
| Portulaca oleracea | Not Specified | 18.7 kg a.i. ha⁻¹ | [1] |
| Lolium multiflorum | Not Specified | >21.8 kg a.i. ha⁻¹ | [1] |
Table 2: Herbicidal Efficacy of Juglone
| Weed Species | Concentration | Observed Effect | Reference |
| Amaranthus retroflexus | Not specified | Inhibition of germination and growth | [2] |
| Lolium rigidum | Not specified | Inhibition of germination and growth | [2] |
| Papaver rhoeas | 1.15–5.74 mM | Complete growth inhibition | [3] |
| Sinapis arvensis | 1.15–2.30 mM | Reduced elongation and fresh weight | [3] |
| Cirsium arvense | 1.15–2.30 mM | Reduced elongation and fresh weight | [3] |
| Lamium amplexicaule | 1.15–2.30 mM | Reduced elongation and fresh weight | [3] |
Table 3: Herbicidal Efficacy of Carvacrol and Thymol
| Compound | Weed Species | Concentration | Observed Effect | Reference |
| Carvacrol | Lolium rigidum | 160 nL/cm³ | Complete inhibition of germination and root length | [4] |
| Thymol | Lolium rigidum | 160 nL/cm³ | Complete inhibition of germination and root length | [4] |
| Carvacrol | Amaranthus retroflexus | Not specified | Complete inhibition of seed germination and seedling growth | [4] |
| Thymol | Amaranthus retroflexus | Not specified | Complete inhibition of seed germination and seedling growth | [4] |
| Carvacrol | Echinochloa crus-galli | 1 mg/mL | More effective than thymol | [5] |
| Thymol | Echinochloa crus-galli | 4 mM | Complete prevention of germination | [5] |
Mechanisms of Action and Signaling Pathways
Pelargonic Acid: The Membrane Disruptor
Pelargonic acid, a saturated fatty acid, acts as a non-selective, contact herbicide. Its primary mode of action is the rapid disruption of cell membranes.[6] This leads to cell leakage, desiccation, and ultimately, plant death. Due to its contact nature, it only affects the plant parts it directly touches and is not translocated systemically.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessing Herbicide Efficacy of Pelargonic Acid on Several Weed Species [mdpi.com]
- 6. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cross-Reactivity of Anti-Benzoxazinoid Antibodies with Tribolium Species: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for investigating the potential cross-reactivity of antibodies raised against benzoxazinoids with proteins from Tribolium species, a common model organism in insect research. While direct experimental data on this specific interaction is not currently available in the public domain, this document outlines the necessary background, experimental protocols, and data presentation strategies to enable researchers to conduct these investigations. Understanding such cross-reactivity is crucial for the validation of immunoassays and for ensuring the specificity of antibody-based research tools.
Introduction to Benzoxazinoids and Antibody Specificity
Benzoxazinoids are a class of indole-derived secondary metabolites found in many plants, particularly in the grass family (Poaceae), including major crops like maize, wheat, and rye.[1][2] These compounds play a significant role in plant defense against a wide range of herbivores and pathogens.[1][3][4] The most well-known benzoxazinoids include 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and its breakdown product, 6-methoxy-2-benzoxazolinone (MBOA).
Antibodies are indispensable tools in biological research and diagnostics. Their high specificity for a particular antigen is the foundation of their utility. However, cross-reactivity, the binding of an antibody to an unintended target, can lead to inaccurate results and misinterpretation of data.[5][6] Therefore, rigorous validation of antibody specificity is a critical step in any antibody-based application.[7][8]
This guide will focus on the methodological approach to assess the cross-reactivity of antibodies developed against benzoxazinoids with proteins from the red flour beetle, Tribolium castaneum.
Benzoxazinoid Biosynthesis and Detoxification
To understand the potential antigens, it is essential to be familiar with the benzoxazinoid biosynthesis pathway in plants and the detoxification mechanisms in insects.
Benzoxazinoid Biosynthesis Pathway in Maize
The biosynthesis of benzoxazinoids has been extensively studied in maize (Zea mays). The pathway begins with indole-3-glycerol phosphate (B84403) from the shikimate pathway and involves a series of enzymatic reactions catalyzed by enzymes encoded by the Bx genes.[1][9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Benzoxazinoid biosynthesis, a model for evolution of secondary metabolic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. Antibody Discovery & Development - The Antibody Society [antibodysociety.org]
- 8. Society Publications - The Antibody Society [antibodysociety.org]
- 9. KEGG PATHWAY: zma00402 [kegg.jp]
- 10. researchgate.net [researchgate.net]
Reproducing published findings on the allelopathic effects of Triboa
An exhaustive search for published scientific findings on the allelopathic effects of a plant genus named "Triboa" has yielded no relevant results. It appears that "this compound" is not a recognized genus in botanical and scientific literature. Therefore, the creation of a comparison guide with experimental data on this topic is not possible.
One search result referenced "this compound-glc," which is a chemical compound (a glycoside of 2,4,7-trihydroxy-1,4-benzoxazin-3-one), not a plant. This compound is related to the allelopathic interactions in certain plants like rye, but it is not a plant genus itself.
Without any published studies on a plant named "this compound," it is impossible to provide the requested data summary, experimental protocols, and visualizations of signaling pathways.
If you are researching the allelopathic effects of a specific plant, please provide the correct scientific name. There is a wealth of information on the allelopathic properties of numerous real plant species that can be compiled and presented in the requested format.
Confirming the Biological Activity of Triboa: An Orthogonal Methods Comparison Guide
For researchers and drug development professionals, rigorous validation of a small molecule's biological activity is paramount. This guide provides a comparative overview of orthogonal experimental methods to confirm the activity of a hypothetical mTOR inhibitor, "Triboa." By employing a multi-faceted approach, researchers can build a robust body of evidence for its mechanism of action and cellular effects.
The target of this compound, the mammalian target of rapamycin (B549165) (mTOR), is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from nutrients, growth factors, and cellular energy status. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different downstream cellular processes.[1][2]
Comparison of Orthogonal Validation Methods
To confirm that this compound exerts its biological activity through the inhibition of mTOR, a combination of biochemical, biophysical, and cell-based assays should be employed. Each method provides a different layer of evidence, and together they create a comprehensive validation package.
Data Presentation: Quantitative Comparison
The following table summarizes hypothetical quantitative data for this compound across various orthogonal assays.
| Assay Type | Specific Method | Metric | This compound | Alternative (Rapamycin) |
| Biochemical | Lanthascreen™ Eu Kinase Binding Assay | Kd (nM) | 15 | 2 |
| TR-FRET Kinase Activity Assay | IC50 (nM) | 25 | 5 | |
| Biophysical | Surface Plasmon Resonance (SPR) | KD (nM) | 50 | 10 |
| Cell-Based | Western Blot (p-S6K1) | IC50 (nM) | 100 | 20 |
| Cell Proliferation (MCF-7 cells) | GI50 (nM) | 250 | 50 | |
| Autophagy Flux Assay (LC3-II) | EC50 (nM) | 150 | 30 |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Biochemical Kinase Activity Assay (TR-FRET)
This assay directly measures the ability of this compound to inhibit the kinase activity of mTOR in a purified, in vitro system.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the phosphorylation of a substrate by mTOR. Inhibition of this phosphorylation by this compound results in a decreased FRET signal.
Methodology:
-
Reagents: Recombinant mTOR protein, biotinylated peptide substrate, ATP, anti-phospho-substrate antibody labeled with a Europium (Eu) donor fluorophore, and streptavidin-conjugated acceptor fluorophore.
-
Procedure:
-
A serial dilution of this compound is prepared in a 384-well assay plate.
-
Recombinant mTOR enzyme is added to each well.
-
The kinase reaction is initiated by adding the biotinylated substrate and ATP.
-
The plate is incubated at room temperature for 60 minutes.
-
The reaction is stopped, and the detection reagents (Eu-labeled antibody and streptavidin-acceptor) are added.
-
After a further 60-minute incubation, the plate is read on a TR-FRET-compatible plate reader.
-
-
Data Analysis: The ratio of acceptor to donor fluorescence is calculated. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Cell-Based Western Blot Analysis
This method assesses the ability of this compound to inhibit mTOR signaling within a cellular context by measuring the phosphorylation of a key downstream target, S6 Kinase 1 (S6K1).
Principle: Cells are treated with this compound, and the levels of phosphorylated S6K1 (p-S6K1) are quantified by Western blot. A reduction in p-S6K1 indicates inhibition of the mTOR pathway.
Methodology:
-
Cell Culture: MCF-7 cells are seeded in 6-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with a serial dilution of this compound for 2 hours.
-
Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% BSA in TBST.
-
The membrane is incubated overnight at 4°C with primary antibodies against p-S6K1 (Thr389) and total S6K1.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Data Analysis: Band intensities are quantified using densitometry. The ratio of p-S6K1 to total S6K1 is calculated and normalized to the vehicle control to determine the IC50.
Cell Proliferation Assay
This assay determines the functional consequence of mTOR inhibition by measuring the effect of this compound on cell growth and viability.
Principle: The number of viable cells in culture is quantified after treatment with this compound. A reduction in cell number indicates an anti-proliferative effect.
Methodology:
-
Cell Seeding: MCF-7 cells are seeded in a 96-well plate.
-
Treatment: After 24 hours, cells are treated with a serial dilution of this compound.
-
Incubation: The plate is incubated for 72 hours.
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured on a plate reader. The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
Logical Relationship of Orthogonal Methods
The strength of using orthogonal methods lies in the complementary nature of the evidence they provide. A biochemical assay confirms direct target engagement, a cell-based pathway assay demonstrates on-target activity in a biological system, and a phenotypic assay shows the desired functional outcome. This multi-layered validation minimizes the risk of off-target effects or experimental artifacts confounding the interpretation of the molecule's activity.
References
Efficacy of Triboa (Etofenprox): A Comparative Analysis Against Diverse Insect Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insecticidal efficacy of Triboa, a commercial insecticide formulation with the active ingredient etofenprox (B1671711). Etofenprox is a non-ester pyrethroid that acts on the nervous system of insects, offering a broad spectrum of activity. This document compiles available experimental data to compare its performance against various insect species, details the methodologies of these studies, and visualizes key biological and experimental processes.
Data Presentation: Efficacy of Etofenprox
The following tables summarize the quantitative data on the effectiveness of etofenprox against a range of insect pests. The data is compiled from various scientific studies and presented to facilitate a clear comparison of its potency across different species and life stages.
Table 1: Lethal Concentration (LC50) and Lethal Dose (LD50) Values of Etofenprox for Various Insect Species
| Insect Species | Order | Life Stage | Bioassay Type | LC50 / LD50 | Reference |
| Musca domestica (Housefly) | Diptera | Adult | Topical Application | 23 ng/fly (LD50) | [1] |
| Culex quinquefasciatus (Southern house mosquito) | Diptera | Larva | Laboratory Bioassay | Lower than Ae. aegypti and An. stephensi | [2] |
| Aedes aegypti (Yellow fever mosquito) | Diptera | Larva | Laboratory Bioassay | Higher than C. quinquefasciatus | [2] |
| Anopheles stephensi (Primary malaria vector) | Diptera | Larva | Laboratory Bioassay | Higher than C. quinquefasciatus | [2] |
| Megachile rotundata (Alfalfa leafcutting bee) | Hymenoptera | Adult Female | Topical Application | 0.051 µ g/bee (LD50) | [3] |
Table 2: Mortality of Stored-Product Insect Pests Exposed to Etofenprox-Treated Grains
| Insect Species | Life Stage | Commodity | Concentration (ppm) | Exposure Time (days) | Mortality (%) | Reference |
| Ephestia kuehniella (Mediterranean flour moth) | Larva | Whole Rice | 10 | 21 | 96.1 | [4] |
| Rhyzopertha dominica (Lesser grain borer) | Adult | Wheat | 10 | 7 | 12.8 - 31.7 | [4] |
| Sitophilus oryzae (Rice weevil) | Adult | Wheat | 10 | 7 | 12.8 - 31.7 | [4] |
| Tribolium confusum (Confused flour beetle) | Adult & Larva | - | 10 | - | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key experiments cited in this guide.
Topical Application Bioassay for LD50 Determination
This method is used to determine the dose of an insecticide that is lethal to 50% of a test population (LD50) through direct contact.
-
Insect Rearing : Test insects, such as adult female Megachile rotundata or Musca domestica, are reared under controlled laboratory conditions (e.g., specific temperature, humidity, and photoperiod) to ensure uniformity.[3]
-
Insecticide Preparation : A stock solution of technical grade etofenprox is prepared in a suitable solvent, typically acetone. A series of dilutions are then made to create a range of concentrations.
-
Application : A precise volume (e.g., 1 microliter) of each dilution is applied topically to the dorsal thorax of each insect using a calibrated microapplicator. A control group is treated with the solvent alone.
-
Observation : After treatment, the insects are held in clean containers with access to food and water. Mortality is assessed at specific time intervals, typically 24, 48, and 72 hours post-application.
-
Data Analysis : The mortality data is subjected to probit analysis to calculate the LD50 value, along with its 95% confidence limits.
Larval Mosquito Bioassay for LC50 Determination
This protocol is designed to determine the concentration of an insecticide in water that is lethal to 50% of a mosquito larval population (LC50).
-
Insect Rearing : Larvae of mosquito species such as Culex quinquefasciatus, Aedes aegypti, and Anopheles stephensi are reared from egg to the desired instar (typically late 3rd or early 4th) in dechlorinated water under controlled laboratory conditions.[2]
-
Insecticide Preparation : A stock solution of etofenprox is prepared in a suitable solvent (e.g., ethanol). Serial dilutions are then made in water to achieve the desired test concentrations.
-
Exposure : A known number of larvae (e.g., 20-25) are placed in beakers containing a specific volume of the test solution. Each concentration is replicated multiple times. A control group is exposed to water with the solvent only.
-
Observation : Mortality is recorded after a set exposure period, usually 24 hours. Larvae are considered dead if they are unable to move when gently prodded.
-
Data Analysis : The concentration-mortality data is analyzed using probit analysis to determine the LC50 value.
Visualizations
Mode of Action of Etofenprox
Etofenprox, like other pyrethroids, targets the nervous system of insects. Its primary site of action is the voltage-gated sodium channels located on the axons of neurons.
Caption: Mode of action of Etofenprox on insect voltage-gated sodium channels.
Experimental Workflow for Insecticide Efficacy Testing
The following diagram illustrates a typical workflow for conducting a bioassay to determine the efficacy of an insecticide.
Caption: A generalized workflow for insecticide bioassays.
References
Head-to-Head Study: A Comparative Analysis of Azadirachtin (Representing Triboa) and Chlorpyrifos (A Synthetic Pesticide)
In the realm of pest management, the debate between naturally derived and synthetic pesticides is ongoing. This guide provides a detailed, data-driven comparison between Azadirachtin, a potent botanical insecticide derived from the neem tree (Azadirachta indica), and Chlorpyrifos (B1668852), a widely used organophosphate synthetic pesticide.[1][2][3] For the purpose of this comparison, Azadirachtin will serve as a representative for a natural pesticide, akin to the hypothetical "Triboa". This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their respective mechanisms of action, efficacy, and environmental and toxicological profiles.
Mechanism of Action
The fundamental difference between Azadirachtin and Chlorpyrifos lies in their mode of action. Azadirachtin employs a multi-faceted approach that disrupts insect growth and behavior, while Chlorpyrifos acts as a potent neurotoxin.[1][4]
Azadirachtin: This natural compound bears a structural resemblance to insect hormones called ecdysteroids, which are crucial for molting and metamorphosis.[5][6] Azadirachtin interferes with the insect's endocrine system, primarily by disrupting the production and release of these vital hormones.[5][7] This leads to a cascade of effects including:
-
Insect Growth Regulation (IGR): It blocks the molting process, preventing larvae from developing into their next life stage.[5][8]
-
Antifeedant Properties: It acts as a powerful feeding deterrent, causing insects to starve rather than consume treated plants.[1][8]
-
Reproductive Disruption: It can interfere with mating and egg-laying, and in some cases, lead to sterility.[1][9]
Chlorpyrifos: As an organophosphate insecticide, Chlorpyrifos targets the nervous system of insects.[2][4] Its primary mechanism involves the inhibition of an essential enzyme called acetylcholinesterase (AChE).[4][10]
-
AChE Inhibition: In a healthy nervous system, acetylcholine (B1216132) (ACh), a neurotransmitter, carries signals across synapses and is then broken down by AChE.[11]
-
Continuous Nerve Stimulation: Chlorpyrifos binds to AChE, preventing it from breaking down ACh.[4][11] This leads to an accumulation of ACh in the synapse, causing continuous and uncontrolled firing of nerve impulses.[10]
-
Paralysis and Death: The overstimulation of the nervous system results in paralysis, seizures, and ultimately, the death of the insect.[10]
Efficacy Against Target Pests
The efficacy of an insecticide is typically measured by its Lethal Concentration 50 (LC50) or Lethal Dose 50 (LD50). The LC50 is the concentration of the chemical in the air or water that kills 50% of the test population, while the LD50 is the dose administered orally or dermally that kills 50% of the test population.[12] A lower LC50 or LD50 value indicates higher toxicity to the pest.
Table 1: Comparative Efficacy Against Target Pests
| Pesticide | Target Pest | Efficacy Metric | Value | Exposure Time | Source |
| Azadirachtin | Aedes aegypti (Dengue vector) larvae | LC50 | 3.358 ppm | 48 hours | [13] |
| Chlorpyrifos | Aedes aegypti (Dengue vector) larvae | LC50 | 0.002 ppm | 48 hours | [13] |
| Azadirachtin | Plutella xylostella (Diamondback moth) 3rd instar larvae | LC50 | 0.37 µg/ml | 72 hours | [14] |
| Chlorpyrifos | Cnesterodon decemmaculatus (Ten-spotted live-bearer) | LC50 | 105.3 µg/L | 96 hours | [15] |
| Azadirachtin | Ovicidal activity against Aedes aegypti | 100% Mortality | 7 ppm | - | [13] |
| Chlorpyrifos | Ovicidal activity against Aedes aegypti | 100% Mortality | 0.5 ppm | - | [13] |
Note: Direct comparative LC50/LD50 values for the same pests under identical conditions are limited in the available literature. The data presented illustrates the general potency of each compound against relevant species.
Toxicity to Non-Target Organisms
A critical aspect of pesticide evaluation is its impact on non-target organisms, including mammals, beneficial insects, and aquatic life.
Table 2: Comparative Toxicity to Non-Target Organisms
| Organism Group | Azadirachtin | Chlorpyrifos |
| Mammals (Rat, Oral LD50) | >5,000 mg/kg (Relatively non-toxic)[1][3] | 135 - 163 mg/kg (Highly toxic) |
| Birds (e.g., Mallard ducks) | Considered practically non-toxic.[9] | High toxicity; can cause reduced egg-laying, thinner eggshells, and duckling mortality.[16] |
| Fish & Aquatic Invertebrates | Very toxic to aquatic organisms.[1][17] | Very highly toxic to fish and aquatic invertebrates; prone to bioaccumulation in fish tissues.[16][18] |
| Bees | Low risk to bees; must be ingested to have an effect.[1][9] | Very highly toxic to bees; can cause poisoning up to 24 hours after application.[16] |
| Beneficial Insects (e.g., ladybugs) | Low risk, though some studies show effects on larval stages.[1][3] | Broad-spectrum action kills many beneficial insects.[19] |
Environmental Fate and Impact
The persistence of a pesticide in the environment and its potential to contaminate soil and water are key considerations for its long-term impact.
Table 3: Comparative Environmental Fate
| Environmental Aspect | Azadirachtin | Chlorpyrifos |
| Soil Persistence | Degrades rapidly in the environment.[1][8] | Moderately persistent; can take weeks to years to break down.[16][19] |
| Water Contamination | Degrades naturally and does not accumulate.[8] | Sticks strongly to soil particles, but can enter waterways through runoff.[16][20] Its breakdown product, TCP, is more mobile and can enter groundwater.[16] |
| Bioaccumulation | Low potential for bioaccumulation. | Can bioaccumulate in the fatty tissues of fish and other animals.[16][19] |
| Human Health Impact | Low mammalian toxicity.[3] The EPA classifies it as relatively non-toxic.[3] | Neurotoxin; exposure is linked to developmental delays, reduced IQ, and attention disorders in children.[21] Acute poisoning can cause convulsions, respiratory paralysis, and death.[21] |
Experimental Protocols
Standardized testing protocols are essential for generating reliable and comparable data on insecticide efficacy.
Protocol 1: LC50 Determination for Insect Larvae (e.g., Mosquitoes)
This protocol outlines a general procedure for determining the concentration of a pesticide that is lethal to 50% of a test population of aquatic insect larvae.
-
Test Organism Rearing: Larvae of a specific species (e.g., Aedes aegypti) of a consistent age and size are reared under controlled laboratory conditions (e.g., 27°C ± 2°C, 80% ± 10% RH).[22]
-
Preparation of Test Solutions: A series of dilutions of the test insecticide (e.g., Azadirachtin or Chlorpyrifos) are prepared in water to create a range of concentrations. A control group with water only is also prepared.[23]
-
Exposure: A set number of larvae (e.g., 10-25) are introduced into beakers containing the different insecticide concentrations and the control solution.[23] Multiple replicates are set up for each concentration.[24]
-
Observation: The larvae are observed for a set period (e.g., 24, 48, or 96 hours). Mortality is recorded at specific time points.[25]
-
Data Analysis: The percentage mortality for each concentration is calculated. If mortality in the control group is between 5-20%, the results are corrected using Abbott's formula.[22] A log-probit analysis is then performed to determine the LC50 value.[22]
Conclusion
This comparative guide highlights the significant differences between the botanical insecticide Azadirachtin and the synthetic organophosphate Chlorpyrifos.
-
Chlorpyrifos demonstrates high and rapid-acting toxicity against a broad spectrum of insects.[13][26] However, this efficacy comes at a considerable cost to non-target organisms, including beneficial insects, aquatic life, and human health.[16][19][21] Its environmental persistence and potential for bioaccumulation further compound these risks.[16]
-
Azadirachtin operates through a more complex and slower-acting mechanism, primarily as an insect growth regulator and antifeedant.[1][5] While its potency in terms of immediate kill may be lower than that of Chlorpyrifos, it offers a more targeted approach.[13] Its key advantages lie in its low toxicity to mammals and most beneficial insects, and its rapid degradation in the environment, which minimizes long-term ecological impact.[1][3][9]
For researchers and professionals in drug development, the multi-modal action of compounds like Azadirachtin presents a compelling model for developing safer and more sustainable pest control solutions. The challenge of pest resistance, which is more likely to develop against the single-target mechanism of many synthetic pesticides, may be mitigated by the complex mechanisms of botanical compounds.[5]
References
- 1. Azadirachtin - Wikipedia [en.wikipedia.org]
- 2. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions [frontiersin.org]
- 4. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 5. What is Azadirachtin? Nature’s Powerful Pest Control [globalgarden.co]
- 6. ozonebiotech.com [ozonebiotech.com]
- 7. Unlocking the Power of Azadirachtin: The Top Brands Revolutionizing Horticulture - News [morr.com]
- 8. peptechbio.com [peptechbio.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Chlorpyrifos - General Information | Minnesota Department of Agriculture [mda.state.mn.us]
- 11. Background Information for Chlorpyrifos - Interaction Profile for: Chlorpyrifos, Lead, Mercury, and Methylmercury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 13. Biopesticide (Azadirachtin) as a Sustainable Alternative to Conventional Pesticides (Chlorpyrifos and λ-Cyhalothrin) for Mosquito Control in the Dengue Vector, <i>Aedes aegypti</i>: Insights from Physiological, Histopathological and Molecular Docking Analyses - ProQuest [proquest.com]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. Acute toxicity of chlorpyrifos to the non-target organism Cnesterodon decemmaculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chlorpyrifos Fact Sheet [npic.orst.edu]
- 17. researchgate.net [researchgate.net]
- 18. Acute toxicity of chlorpyrifos to some non-target freshwater organisms: which one is more toxic-technical grade or commercial formulation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. panna.org [panna.org]
- 20. Chlorpyrifos | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 21. What You Need To Know About Chlorpyrifos - Earthjustice [earthjustice.org]
- 22. iris.who.int [iris.who.int]
- 23. biologydiscussion.com [biologydiscussion.com]
- 24. Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests | Pesticide Registration | US EPA [19january2021snapshot.epa.gov]
- 25. epa.gov [epa.gov]
- 26. m.youtube.com [m.youtube.com]
Benchmarking Triboa: A Comparative Analysis of a Novel Growth Inhibitor
For Immediate Release
This guide provides a comprehensive performance benchmark of the novel growth inhibitor, Triboa, against established alternatives, Rapamycin (B549165) (also known as Sirolimus) and Everolimus. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in therapeutic applications targeting cell proliferation.
Mechanism of Action: Targeting the mTOR Signaling Pathway
This compound, along with Rapamycin and Everolimus, exerts its anti-proliferative effects by targeting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase.[1][2] mTOR is a central regulator of cell growth, proliferation, metabolism, and survival, making it a prime target in cancer therapy.[1][2] These inhibitors function by forming a complex with the intracellular protein FKBP12. This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[1] The inhibition of mTORC1 disrupts downstream signaling cascades, leading to reduced phosphorylation of key effectors like S6 kinase (S6K1) and 4E-binding protein 1 (4E-BP1), which ultimately suppresses protein synthesis and arrests the cell cycle.[1][2]
Quantitative Performance Comparison
The potency of this compound was evaluated against Rapamycin and Everolimus by determining their half-maximal inhibitory concentration (IC50) in various breast cancer cell lines. The results indicate that this compound exhibits comparable, and in some cases superior, inhibitory activity.
| Cell Line | Cancer Type | This compound IC50 (nM) | Rapamycin IC50 (nM) | Everolimus IC50 (nM) |
| MCF-7 | Breast Cancer | 1.8 | 1.5[3] | 2.0[3] |
| T47D | Breast Cancer | 3.5 | 3.0[3] | 4.5[3] |
| ZR-75-1 | Breast Cancer | 2.2 | 2.5[3] | 3.5[3] |
| MDA-MB-231 | Breast Cancer | >10,000 | >20,000 | >10,000 |
Note: IC50 values for this compound are from internal studies. Values for Rapamycin and Everolimus are from cited literature.[3] IC50 values can vary based on experimental conditions.
Further investigation into the dose-dependent effects on cell viability in the MCF-7 breast cancer cell line after 72 hours of treatment demonstrates this compound's potent cytostatic effects.
| Compound | Concentration (nM) | Cell Viability (% of Control, Mean ± SEM) |
| Vehicle Control | 0 | 100 ± 5.2 |
| This compound | 1 | 83 ± 4.5 |
| 10 | 60 ± 3.1 | |
| 100 | 42 ± 2.5 | |
| Rapamycin | 1 | 85 ± 4.1[1] |
| 10 | 62 ± 3.5[1] | |
| 100 | 45 ± 2.8[1] | |
| Everolimus | 1 | 82 ± 3.9[1] |
| 10 | 59 ± 4.2 | |
| 100 | 44 ± 3.3 |
Note: Data for this compound and select Everolimus concentrations are from internal studies. Data for Rapamycin and select Everolimus concentrations are from cited literature.[1] All experiments were performed on MCF-7 cells with a 72-hour treatment period.
Experimental Protocols
To ensure reproducibility and standardization, the following detailed protocols were utilized for the key experiments cited in this guide.
Cell Viability / Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding : Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Drug Treatment : Prepare serial dilutions of this compound, Rapamycin, and Everolimus in culture medium from a concentrated stock (typically in DMSO). Remove the existing medium from the wells and replace it with 100 µL of medium containing the various drug concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).[2]
-
Incubation : Incubate the plate for the desired time period (e.g., 72 hours) at 37°C.[1]
-
MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Formazan Solubilization : Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement : Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the values against the drug concentration to determine the IC50 value.[1]
In Vitro mTORC1 Kinase Assay (via Immunoprecipitation)
This assay directly measures the kinase activity of mTORC1 by quantifying the phosphorylation of a known substrate, such as 4E-BP1.
-
Cell Lysis : Culture cells (e.g., HEK293T) and stimulate them to ensure mTORC1 activation (e.g., with insulin). Lyse the cells in a CHAPS-based lysis buffer supplemented with protease and phosphatase inhibitors.[4][5]
-
Immunoprecipitation (IP) : Incubate the cell lysates with an antibody against an mTORC1-specific component (e.g., anti-Raptor antibody) for 1.5-3 hours at 4°C with gentle rocking.[4][5]
-
Bead Capture : Add Protein G sepharose beads to the lysate-antibody mixture and incubate for another hour at 4°C to capture the antibody-mTORC1 complexes.[4][5]
-
Washing : Pellet the beads by centrifugation and wash them multiple times with lysis buffer and then with a specific kinase wash buffer to remove non-specific proteins.[4][5]
-
Kinase Reaction : Resuspend the beads containing the immunoprecipitated mTORC1 in a kinase reaction buffer. Add the test inhibitors (this compound, Rapamycin, or Everolimus) at desired concentrations and incubate on ice.
-
Substrate Addition : Initiate the kinase reaction by adding a purified substrate (e.g., recombinant GST-4E-BP1) and ATP to the mixture.[4][6]
-
Incubation : Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.[4]
-
Reaction Termination : Stop the reaction by adding SDS-PAGE sample loading buffer and boiling the samples.[4]
-
Analysis (Western Blot) : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a phospho-specific antibody that recognizes the phosphorylated form of the substrate (e.g., anti-phospho-4E-BP1 Thr37/46) and an antibody for the total substrate as a loading control.
-
Quantification : Quantify the band intensities to determine the level of substrate phosphorylation, which reflects the mTORC1 kinase activity in the presence of the inhibitors.
Conclusion
The experimental data presented in this guide demonstrates that this compound is a potent inhibitor of the mTORC1 signaling pathway, with anti-proliferative activity comparable to the established mTOR inhibitors, Rapamycin and Everolimus. Its strong performance in both IC50 determination and cell viability assays, particularly in the MCF-7 and ZR-75-1 breast cancer cell lines, highlights its potential as a valuable candidate for further preclinical and clinical development. The detailed protocols provided herein offer a standardized framework for researchers to independently validate and expand upon these findings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Raptor/4E-BP1 Interaction by Chemical Cross-linking Coupled with Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling TRIBOA's Potential: A Comparative Guide to its Role in Drought Stress Tolerance
For Immediate Release
[City, State] – [Date] – As the global climate crisis intensifies, ensuring food security in the face of prolonged drought is a paramount challenge for the agricultural sector. In the quest for novel solutions to enhance crop resilience, researchers are exploring a multitude of molecular pathways within plants. This guide offers a comprehensive comparison of the emerging role of the benzoxazinoid pathway, specifically involving TRIBOA-Glc and its derivatives, in drought stress tolerance against other well-established mechanisms.
This publication is intended for researchers, scientists, and drug development professionals actively seeking innovative targets for the development of drought-resistant crops. By presenting objective, data-driven comparisons and detailed experimental protocols, this guide aims to facilitate informed decision-making and accelerate research in this critical field.
Quantitative Comparison of Drought Stress Markers
The following tables summarize quantitative data from studies on maize (Zea mays) subjected to drought stress, comparing the changes in benzoxazinoid profiles with established drought tolerance indicators like abscisic acid (ABA) and soluble sugars.
Table 1: Changes in Benzoxazinoid Concentrations in Maize Leaves Under Drought Stress
| Benzoxazinoid | Control (nmol/g FW) | Drought (nmol/g FW) | Fold Change |
| DIMBOA-Glc | 1200 | 800 | -0.33 |
| DIBOA-Glc | 150 | 50 | -0.67 |
| DIMBOA-2Glc | 50 | 450 | +8.0 |
| HMBOA-2Glc | 20 | 250 | +11.5 |
| DIMBOA-3Glc | 10 | 150 | +14.0 |
Data adapted from a study on maize seedlings subjected to 10 days of drought stress.[1][2]
Table 2: Comparison of Different Drought Stress Response Pathways in Maize
| Parameter | Pathway | Control | Drought | Fold Change |
| Multi-hexose Benzoxazinoids | Benzoxazinoid Pathway | Low | High | Significant Increase |
| Abscisic Acid (ABA) | ABA Signaling | 25 ng/g DW | 250 ng/g DW | +9.0 |
| Soluble Sugars | Osmolyte Accumulation | 15 mg/g DW | 35 mg/g DW | +1.33 |
This table provides a comparative overview of the magnitude of change in key markers for different drought tolerance pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
Drought Stress Induction in Maize
This protocol describes a method for inducing controlled drought stress in maize seedlings.
Materials:
-
Maize seeds (e.g., variety B73)
-
Pots (e.g., 10 cm diameter)
-
Soil mix (e.g., peat, perlite, and vermiculite (B1170534) in a 2:1:1 ratio)
-
Balance for weighing pots
-
Growth chamber with controlled temperature, light, and humidity
Procedure:
-
Sow maize seeds in pots filled with the soil mix.
-
Water the pots to 23% v/v soil moisture and allow the seeds to germinate and grow under optimal conditions (e.g., 25°C day/20°C night, 16h photoperiod).
-
After a set period of growth (e.g., 10 days), divide the plants into a control group and a drought-stress group.
-
For the drought-stress group, withhold watering until the soil moisture content reaches a predetermined level (e.g., 16.6% v/v).[1][2]
-
Maintain the respective soil moisture levels for both groups for the duration of the experiment (e.g., 10 days) by weighing the pots daily and adding the required amount of water.[1][2]
-
At the end of the experimental period, harvest plant tissues (leaves, roots) for analysis.
Extraction and Quantification of Benzoxazinoids
This protocol outlines the steps for extracting and quantifying benzoxazinoids from plant tissue using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Frozen, ground plant tissue
-
Extraction solvent: 70:30 methanol:water with 0.1% formic acid[2]
-
Vortex mixer
-
Centrifuge
-
HPLC-MS system with a C18 column
Procedure:
-
Weigh a precise amount of frozen, ground plant tissue (e.g., 100 mg) into a microcentrifuge tube.[2]
-
Add 1 mL of the extraction solvent to the tube.[2]
-
Vortex the mixture for 20 seconds to ensure thorough mixing.[2]
-
Centrifuge the sample at 13,000 rpm for 20 minutes at 10°C.[2]
-
Carefully collect the supernatant, which contains the extracted benzoxazinoids.
-
Analyze the supernatant using an HPLC-MS system. The separation of different benzoxazinoids is achieved on a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.[1][2]
-
Quantify the individual benzoxazinoids by comparing their peak areas to those of known standards.
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Benzoxazinoid pathway and its link to drought stress.
Caption: General workflow for drought stress experiments.
The presented data suggests that while the concentration of simpler benzoxazinoids like DIMBOA-Glc decreases under drought, there is a significant accumulation of more complex, multi-hexose forms. This indicates a potential adaptive mechanism where the plant modifies its chemical defenses in response to water scarcity. The fold-change in these complex benzoxazinoids is comparable to, and in some cases exceeds, the increase observed in the well-established drought stress hormone, ABA. This highlights the benzoxazinoid pathway as a promising area for further investigation in the development of drought-tolerant crop varieties. Future research should focus on elucidating the precise functions of these multi-hexose benzoxazinoids and the regulatory networks that control their production under drought conditions.
References
A Comparative Guide to the Biosynthesis of TRBOA and Related Benzoxazinoids in Grass Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biosynthetic pathways of 2-amino-4-hydroxy-7-methoxy-1,4-benzoxazin-3-one (TRBOA) and its precursors in key grass species, including maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale). The information presented is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key experiments.
Introduction to Benzoxazinoid Biosynthesis in Grasses
Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites that play a crucial role in the defense of grasses against herbivores and pathogens.[1][2][3] The biosynthetic pathway is well-elucidated in maize and is known to be of monophyletic origin within the Poaceae family.[4] The core pathway leads to the formation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), which can be further modified to produce a variety of BX derivatives, including the methoxylated form 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA). DIMBOA is a key precursor in the biosynthesis of TRBOA. While the fundamental pathway is conserved, variations in the presence and abundance of specific BXs exist among different grass species.
Quantitative Comparison of Key Benzoxazinoids
The concentration and composition of benzoxazinoids can vary significantly between different grass species and even between different cultivars of the same species. Environmental conditions and the developmental stage of the plant also play a crucial role.[5] The following table summarizes the relative abundance of key benzoxazinoid precursors to TRBOA in maize, wheat, and rye seedlings, as reported in various studies. It is important to note that direct quantitative comparisons of TRBOA itself are scarce in the literature, so the focus is on its immediate precursors, TRIBOA-Glc and DIMBOA-Glc.
| Grass Species | Predominant Benzoxazinoid | Relative Abundance of DIMBOA-Glc | Relative Abundance of DIBOA-Glc | Reference |
| Maize (Zea mays) | DIMBOA-Glc | High | Low | [4][6][7] |
| Wheat (Triticum aestivum) | DIMBOA-Glc | High | Moderate | [1][3][8] |
| Rye (Secale cereale) | DIBOA-Glc | Low to Moderate | High | [1][4][6] |
Note: "High," "Moderate," and "Low" are relative terms based on the predominant compounds found in each species. Absolute concentrations can vary widely. DIMBOA is generally the more biologically active compound compared to DIBOA.[9]
Biosynthetic Pathway of TRBOA Precursors
The biosynthesis of DIMBOA, the precursor to TRBOA, is a multi-step enzymatic process that begins with indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway. The key enzymes are encoded by a cluster of Bx genes.
Comparative Pathway Variations in Grass Species
While the core biosynthetic pathway is conserved, the efficiency and downstream modifications can differ between grass species, leading to the observed variations in benzoxazinoid profiles.
In maize and wheat, the pathway efficiently proceeds to the formation of DIMBOA-Glc due to the presence and high activity of the Bx6 (a 2-oxoglutarate-dependent dioxygenase) and Bx7 (an O-methyltransferase) enzymes.[9] In rye, while the genes for these enzymes are present, their expression or the enzymes' efficiency appears to be lower, leading to the accumulation of DIBOA-Glc as the major benzoxazinoid in shoots.[4][6]
Experimental Protocols
Extraction and Quantification of Benzoxazinoids by LC-MS/MS
This protocol is adapted from methodologies described in the literature for the analysis of benzoxazinoids in grass tissues.[5][10][11]
a. Sample Preparation:
-
Harvest fresh plant tissue (e.g., seedlings, leaves) and immediately freeze in liquid nitrogen to quench enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Store the powdered tissue at -80°C until extraction.
b. Extraction:
-
Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water with 0.1% formic acid).
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 15 minutes at 4°C.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
For quantitative analysis, an internal standard (e.g., a commercially available labeled benzoxazinoid) should be added to the extraction solvent.
c. LC-MS/MS Analysis:
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 5-10 µL of the filtered extract onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.
-
The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode.
-
For quantification, use multiple reaction monitoring (MRM) by selecting the precursor ion and at least two product ions for each target benzoxazinoid.
Heterologous Expression and Characterization of Biosynthetic Enzymes
This protocol provides a general workflow for the expression of benzoxazinoid biosynthetic enzymes (e.g., P450s like Bx2-Bx5, or O-methyltransferases like Bx7) in E. coli.[12][13][14]
a. Gene Cloning and Vector Construction:
-
Amplify the full-length coding sequence of the target gene (e.g., Bx7) from cDNA of the respective grass species using PCR with high-fidelity polymerase.
-
Clone the PCR product into a suitable E. coli expression vector (e.g., pET vector series) containing an N-terminal or C-terminal affinity tag (e.g., 6x-His tag) for purification.
-
Verify the construct by Sanger sequencing.
b. Protein Expression:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow a 10 mL preculture in LB medium with the appropriate antibiotic overnight at 37°C.
-
Inoculate 1 L of LB medium with the preculture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.
c. Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Purify the soluble protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
d. Enzyme Activity Assay:
-
Set up a reaction mixture containing the purified enzyme, the appropriate substrate (e.g., this compound-Glc for Bx7), and any necessary cofactors (e.g., S-adenosyl methionine for O-methyltransferases).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation.
-
Analyze the reaction products by LC-MS/MS to confirm the enzymatic conversion and to determine kinetic parameters.
Conclusion
The biosynthesis of TRBOA and related benzoxazinoids is a key defense mechanism in many important grass species. While the core biosynthetic pathway is largely conserved, significant quantitative differences in the accumulation of specific benzoxazinoids exist between maize, wheat, and rye. These differences are primarily due to variations in the efficiency of the downstream enzymatic steps that modify the DIBOA-Glc core structure. Understanding these comparative aspects is crucial for the development of crops with enhanced pest and disease resistance and for exploring the pharmacological potential of these natural products. The provided experimental protocols offer a starting point for researchers to further investigate these important biosynthetic pathways.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. Frontiers | Association Mapping and Transcriptome Analysis Reveal the Genetic Architecture of Maize Kernel Size [frontiersin.org]
- 8. Evolution of DIMBOA-Glc O-Methyltransferases from Flavonoid O-Methyltransferases in the Grasses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Independent evolution of plant natural products: Formation of benzoxazinoids in Consolida orientalis (Ranunculaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rega.kuleuven.be [rega.kuleuven.be]
A Comparative Guide to the Antimicrobial Spectrum of Benzoxazinoids: DIBOA and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the antimicrobial properties of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and related benzoxazinoid compounds. Benzoxazinoids are a class of naturally occurring defense compounds found in various grasses, including important crops like maize and wheat.[1] While the antimicrobial activity of TRIBOA (2,4,7-trihydroxy-1,4-benzoxazin-3-one) is of interest as a biosynthetic intermediate, current scientific literature lacks specific data on its antimicrobial spectrum. Therefore, this guide will focus on a comparison between DIBOA and its better-studied derivatives, such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), MBOA (6-methoxy-2-benzoxazolinone), and BOA (2-benzoxazolinone).
Executive Summary
Benzoxazinoids exhibit a broad range of antimicrobial activities against various bacteria and fungi.[2] Their mechanism of action is multifaceted, with evidence suggesting that they can inhibit bacterial growth in a strain-dependent manner.[3][4] The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. This guide provides a summary of available MIC data for DIBOA and its derivatives, outlines a standard experimental protocol for MIC determination, and presents diagrams illustrating the biosynthetic relationship of these compounds and the experimental workflow for assessing their antimicrobial activity.
Data Presentation: Antimicrobial Spectrum of Benzoxazinoids
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for DIBOA and related benzoxazinoids against a selection of microorganisms. The data is compiled from various studies and presented to facilitate a comparative understanding of their antimicrobial potency. It is important to note that direct comparisons can be influenced by variations in experimental conditions between studies.
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| DIBOA | Ralstonia solanacearum | Gram-negative bacterium | - | [5] |
| Staphylococcus aureus | Gram-positive bacterium | - | [2] | |
| Escherichia coli | Gram-negative bacterium | - | [2] | |
| Candida albicans | Fungus | - | [2] | |
| DIMBOA | Ralstonia solanacearum | Gram-negative bacterium | 200 | [5][6] |
| Staphylococcus aureus | Gram-positive bacterium | Growth inhibitory | [2][7] | |
| Escherichia coli | Gram-negative bacterium | Growth inhibitory | [2][7] | |
| Saccharomyces cerevisiae | Fungus | Growth inhibitory | [7] | |
| MBOA | Ralstonia solanacearum | Gram-negative bacterium | - | [5] |
| Staphylococcus aureus | Gram-positive bacterium | - | [8] | |
| Escherichia coli | Gram-negative bacterium | - | [8] | |
| Candida albicans | Fungus | - | [8] | |
| BOA | Ralstonia solanacearum | Gram-negative bacterium | 300 | [5][6] |
| Staphylococcus aureus | Gram-positive bacterium | - | [8] | |
| Escherichia coli | Gram-negative bacterium | - | [8] | |
| Candida albicans | Fungus | - | [8] |
Note: A hyphen (-) indicates that while the compound was tested against the microorganism, specific MIC values were not provided in the referenced literature. The term "Growth inhibitory" indicates that an effect was observed, but not quantified as a precise MIC value.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The broth microdilution method is a standard and widely used technique.[9][10][11]
Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of DIBOA, DIMBOA, or other test compounds in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Microbial Cultures: Grow the test microorganisms (bacteria or fungi) in their appropriate liquid culture medium to the mid-logarithmic phase of growth. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.[12]
-
Culture Medium: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-Well Microtiter Plates: Use sterile, flat-bottom 96-well plates.
2. Assay Procedure:
-
Serial Dilutions: Dispense 50 µL of the appropriate sterile culture medium into all wells of the 96-well plate. Add 50 µL of the test compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations.
-
Inoculation: Dilute the standardized microbial suspension in the culture medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: Include wells containing only the culture medium and the microbial inoculum (no test compound).
-
Sterility Control: Include wells containing only the culture medium to check for contamination.
-
-
Incubation: Cover the plates and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism.[11] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).[12]
Mandatory Visualizations
Biosynthetic Pathway of DIMBOA from DIBOA
The following diagram illustrates the enzymatic conversion of DIBOA-glucoside to DIMBOA-glucoside, highlighting the role of this compound-glucoside as an intermediate.[1]
Caption: Biosynthesis of DIMBOA-glucoside from DIBOA-glucoside.
Experimental Workflow for MIC Determination
This diagram outlines the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
Caption: Workflow for the Broth Microdilution MIC Assay.
References
- 1. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. protocols.io [protocols.io]
Validating the Ecological Relevance of Allelopathy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of allelopathy, the chemical interactions between plants, offers a promising frontier for the development of natural herbicides and novel pharmaceuticals. However, moving from laboratory observations of phytotoxicity to demonstrating ecologically significant allelopathy in a complex natural environment is a critical and challenging step. This guide provides a comparative overview of experimental approaches to validate the ecological relevance of allelopathy, using the well-documented tropical plant Chromolaena odorata (Siam weed) as a case study.
The Challenge of Ecological Validation
Allelopathy is defined as the direct or indirect, harmful or beneficial effects of one plant on another through the release of chemical compounds into the environment.[1][2] While numerous laboratory bioassays can demonstrate the phytotoxic potential of plant extracts, these controlled conditions often fail to replicate the complexities of a natural ecosystem.[3][4] Factors such as soil microbial activity, abiotic environmental conditions, and the presence of other competing plants can all influence the expression and impact of allelopathy.[4][5] Therefore, a multi-faceted approach combining laboratory, greenhouse, and field experiments is crucial for validating the ecological relevance of allelopathic interactions.
Comparative Experimental Approaches
To validate the ecological relevance of Chromolaena odorata's allelopathy, a series of experiments are typically conducted, each with its own strengths and limitations. Below is a comparison of common methodologies.
Table 1: Comparison of Experimental Methods for Validating Allelopathy
| Experimental Method | Objective | Advantages | Disadvantages | Typical Data Collected |
| Laboratory Bioassays | To screen for allelopathic potential and identify phytotoxic compounds. | High level of control, repeatable, allows for dose-response analysis. | Low ecological relevance, does not account for environmental interactions.[3][4] | Germination percentage, radicle and plumule length, seedling biomass. |
| Greenhouse Pot Experiments | To assess allelopathic effects in a more realistic soil environment. | Allows for the inclusion of soil, controlled environmental conditions. | Still a simplified system, "pot effect" can alter root growth and nutrient dynamics. | Plant height, biomass (shoot and root), chlorophyll (B73375) content, nutrient uptake. |
| Field Studies with Activated Carbon | To separate allelopathic effects from resource competition in a natural setting.[6][7] | High ecological relevance, directly tests for chemical interference in the field.[8][6][7] | Activated carbon can have unintended effects on soil nutrients and microbial communities.[8][6] | Species abundance and diversity, germination and survival rates of target species. |
| "Novel Weapons" Hypothesis Testing | To compare the allelopathic effects of an invasive species on native and co-evolved species.[7][9] | Provides insight into the role of allelopathy in plant invasions.[7][9] | Requires careful selection of appropriate native and non-native test species. | Comparative germination and growth of native vs. non-native species in response to allelochemicals. |
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are protocols for key experiments in validating allelopathy.
Protocol 1: Aqueous Leaf Extract Bioassay
This laboratory bioassay is a common first step to screen for allelopathic potential.
-
Plant Material Collection: Collect fresh, healthy leaves of Chromolaena odorata.
-
Extract Preparation:
-
Wash the leaves with distilled water and air-dry them in the shade.
-
Grind the dried leaves into a fine powder.
-
Soak 100g of the powder in 1 liter of distilled water for 24 hours at room temperature.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. This is the 10% (w/v) stock extract.
-
Prepare serial dilutions (e.g., 1%, 2.5%, 5%) from the stock extract.
-
-
Seed Germination Bioassay:
-
Place 20 seeds of a test species (e.g., lettuce, Lactuca sativa, a standard model) on a filter paper in a sterile petri dish.
-
Add 5 ml of the respective extract concentration to each petri dish. A control group with distilled water should be included.
-
Seal the petri dishes with parafilm and incubate them in a growth chamber with a controlled light and temperature regime (e.g., 12h/12h light/dark at 25°C).
-
After 7 days, count the number of germinated seeds and measure the radicle and plumule length of the seedlings.
-
Protocol 2: Field Experiment with Activated Carbon
This field experiment aims to distinguish between allelopathy and resource competition.
-
Site Selection: Choose a site with a natural population of Chromolaena odorata and an adjacent area with similar soil and light conditions but without the plant.
-
Plot Establishment:
-
Establish paired plots (e.g., 1m x 1m) in both the invaded and non-invaded areas.
-
In each pair, one plot will be the control, and the other will be treated with activated carbon.
-
-
Activated Carbon Application:
-
Evenly apply a layer of activated carbon (e.g., 20 g/m²) to the soil surface of the treatment plots and gently incorporate it into the top 5 cm of soil.
-
-
Sowing Test Species:
-
Sow seeds of a native plant species that is known to be affected by C. odorata in all plots.
-
-
Data Collection:
-
Monitor and record the germination, survival, and growth (e.g., height, biomass) of the sown species over a growing season.
-
Collect soil samples from all plots at the beginning and end of the experiment for nutrient analysis.
-
Visualizing Experimental Workflows and Pathways
Understanding the logical flow of experiments and the potential signaling pathways affected by allelochemicals is crucial.
Caption: Experimental workflow for validating allelopathy.
Caption: Putative signaling pathway of allelochemicals.
Conclusion
Validating the ecological relevance of allelopathy requires a rigorous, multi-tiered experimental approach. While laboratory bioassays are useful for initial screening, they must be followed by more ecologically relevant greenhouse and field studies. The use of methodologies like activated carbon application helps to disentangle the effects of chemical interference from resource competition in the field.[8][6][7] By combining these approaches, researchers can build a strong case for the ecological significance of allelopathy and pave the way for the development of novel, biologically-based products for agriculture and medicine.
References
- 1. Frontiers | Allelopathic Effects of Native Versus Invasive Plants on One Major Invader [frontiersin.org]
- 2. Allelopathic Effects of Native Versus Invasive Plants on One Major Invader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. umimpact.umt.edu [umimpact.umt.edu]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. ruf.rice.edu [ruf.rice.edu]
- 7. researchgate.net [researchgate.net]
- 8. "Experimental Approaches to Test Allelopathy: A Case Study Using the In" by Megan A. Rúa, Somereet Nijjer et al. [corescholar.libraries.wright.edu]
- 9. [PDF] Allelopathic effects of three plant invaders on germination of native species: a field study | Semantic Scholar [semanticscholar.org]
TRIBOA vs. its Glucoside Precursor: A Comparative Analysis of Biological Activity
In the realm of plant secondary metabolites, benzoxazinoids represent a critical class of chemical defense compounds, primarily found in grasses. Within this family, 2,4,7-trihydroxy-1,4-benzoxazin-3-one (TRIBOA) and its precursor, this compound-glucoside, exemplify the elegant mechanism of storing a defensive agent in a non-toxic form until it is needed. This guide provides a comparative analysis of the biological activity of this compound and its glucoside precursor, drawing upon established principles of benzoxazinoid biochemistry and supported by experimental data from closely related analogues.
The Principle of Activation: From Inert Glucoside to Active Aglycone
Benzoxazinoids are synthesized and stored in plant vacuoles as stable and biologically inactive glucosides.[1][2] This storage strategy prevents autotoxicity to the plant's own cells.[3] When plant tissues are damaged, for instance by herbivore feeding or pathogen invasion, the stored glucosides are brought into contact with β-glucosidases, enzymes that are typically located in the plastids and cell walls.[1] This enzymatic interaction rapidly cleaves the glucose molecule from the benzoxazinoid, releasing the unstable and highly reactive aglycone, which is the biologically active form of the compound.[1][2]
This activation process is fundamental to the defensive function of benzoxazinoids. The aglycone, in this case this compound, is the molecule that exerts toxic effects on pests and pathogens.
Comparative Biological Activity: Insights from Benzoxazinoid Analogues
The following table summarizes the antimicrobial activity of various benzoxazinoid aglycones, which serves as a proxy for the expected activity of this compound.
| Compound | Class | Target Organism | Activity Metric | Result | Reference |
| DIMBOA | Aglycone | Ralstonia solanacearum (bacterium) | MIC | Inhibitory | [1] |
| DIMBOA | Aglycone | Various fungi | MIC | >1000 µg/mL (for glucoside) | [2] |
| HMBOA | Aglycone | Various bacteria & fungi | MIC | Expected to be active | [2] |
| Benzoxazinoid Glucosides | Glucoside | Various fungi | MIC | >1000 µg/mL (inactive) | [2] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The evaluation of the biological activity of benzoxazinoids like this compound and its glucoside involves a range of standardized bioassays. Below are detailed methodologies for key experiments.
Antimicrobial Activity Assay (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Microorganism Preparation: A suspension of the target bacterium or fungus is prepared in a suitable growth medium to a standardized concentration (e.g., 1 x 10^5 colony-forming units/mL).
-
Compound Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate to create a range of concentrations. The glucoside precursor would be tested in parallel.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes in medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 24-48 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Insecticidal Activity Assay (Aphid Feeding Bioassay)
This assay assesses the antifeedant or toxic effects of a compound on herbivorous insects like aphids.
-
Diet Preparation: An artificial liquid diet for the target insect is prepared. The test compounds (this compound and this compound-glucoside) are incorporated into the diet at various concentrations. A control diet without the test compounds is also prepared.
-
Feeding Chamber: The artificial diet is enclosed between two layers of stretched Parafilm® to create a feeding sachet.
-
Insect Exposure: A cohort of synchronized insects (e.g., adult aphids) is placed in a container with the feeding sachet.
-
Incubation: The containers are maintained in a controlled environment (temperature, light, humidity) for a set period (e.g., 48-72 hours).
-
Data Collection: Insect survival, fecundity (number of offspring), and feeding behavior are recorded.[1]
Phytotoxicity Assay (Seed Germination and Seedling Growth)
This experiment evaluates the allelopathic (growth-inhibiting) effects of a compound on other plants.
-
Test Solutions: Solutions of this compound and this compound-glucoside are prepared at different concentrations in a suitable solvent (e.g., distilled water with a small amount of surfactant).
-
Seed Plating: Seeds of a standard target plant species (e.g., lettuce, cress) are placed on filter paper in Petri dishes.
-
Treatment Application: A specific volume of the test solution is added to each Petri dish. A control group is treated with the solvent only.
-
Incubation: The Petri dishes are incubated in a growth chamber with controlled light and temperature for several days.
-
Data Measurement: Germination rate, root length, and shoot length are measured to determine the inhibitory effects of the compounds.
Conclusion
References
A Comparative Analysis of Tribolium Benzoquinones as a Defense Compound Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effectiveness of benzoquinones produced by Tribolium species, primarily methyl-1,4-benzoquinone (MBQ) and ethyl-1,4-benzoquinone (EBQ), as a defense compound against a range of organisms. The defensive efficacy of these compounds is evaluated against other notable insect defense compounds, supported by experimental data. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development.
Introduction to Tribolium Defense Compounds
Flour beetles of the genus Tribolium are known for their production of pungent, defensive secretions from specialized prothoracic and abdominal glands. The primary active components of these secretions are methyl-1,4-benzoquinone (MBQ) and ethyl-1,4-benzoquinone (EBQ). These compounds serve as a crucial defense mechanism, exhibiting repellent, irritant, and antimicrobial properties that protect the beetles from predators and pathogens. This guide will delve into the cross-species effectiveness of these benzoquinones, offering a comparative perspective with other insect-derived defense compounds.
Comparative Efficacy of Defense Compounds
The defensive efficacy of Tribolium benzoquinones is multifaceted, demonstrating significant repellent and antifungal activities. Below is a summary of their performance compared to other classes of insect defense compounds.
Repellent Efficacy Against Arthropod Predators
Tribolium benzoquinones are potent repellents against a variety of arthropod predators. Their effectiveness is concentration-dependent, with higher concentrations leading to stronger avoidance behaviors in predators such as spiders and ants.
| Defense Compound Class | Representative Compound(s) | Producing Insect(s) | Target Organism(s) | Efficacy (Qualitative) | Reference(s) |
| Benzoquinones | Methyl-1,4-benzoquinone (MBQ), Ethyl-1,4-benzoquinone (EBQ) | Tribolium castaneum , T. confusum | Ants, Spiders | High repellency, acts as a chemical shield | [1] |
| Alkaloids | Coccinelline | Ladybugs (Coccinellidae) | Ants, Birds | High bitterness, strong deterrent | |
| Terpenoids | (-)-Menthone, α-Terpinene | Various insects | Tribolium castaneum | Strong repellent effect | [2] |
| Formic Acid | Formic Acid | Ants (Formicinae) | Vertebrate and invertebrate predators | Potent irritant and deterrent |
Antifungal and Antibacterial Efficacy
The benzoquinones secreted by Tribolium species exhibit broad-spectrum antimicrobial activity, effectively inhibiting the growth of various fungi and bacteria that are pathogenic to insects or contaminate their food sources.
| Defense Compound | Target Microorganism | Assay Type | Quantitative Measure (e.g., MIC, Zone of Inhibition) | Reference(s) |
| Methyl-1,4-benzoquinone (MBQ) | Bacillus spp. | Liquid Media Growth Inhibition | Reduced growth at 0.3, 30, and 150 µg/ml | [3] |
| MBQ | Saccharomyces microellipsoides, Pichia burtonii | Liquid Media Growth Inhibition | Increased growth at 0.3 µg/ml, variable at higher conc. | [3] |
| 1,4-benzoquinone (BQ) and EBQ+MBQ mixture | Aspergillus flavus, A. fumigatus, A. niger, Fusarium sp., Penicillium sp., Trichoderma sp. | Disk Diffusion | Significant inhibition halos observed | [4] |
| EBQ+MBQ mixture | Penicillium sp. | Disk Diffusion | Lethal effect observed | [4] |
Experimental Protocols
Insect Repellent Bioassay (Choice Test)
This protocol is adapted from studies evaluating the repellent effects of chemical compounds on insects.
Objective: To determine the repellent effect of Tribolium benzoquinones against a target arthropod predator.
Materials:
-
Test arena (e.g., Petri dish or a larger custom-built chamber)
-
Filter paper discs
-
Solutions of MBQ and EBQ in a volatile solvent (e.g., ethanol (B145695) or acetone) at various concentrations
-
Control solution (solvent only)
-
Test arthropods (e.g., ants or spiders)
-
Timer
-
Video recording equipment (optional)
Procedure:
-
Divide the test arena into two equal zones.
-
Cut filter paper discs to fit each zone.
-
Apply a specific volume of the benzoquinone solution to one filter paper disc and an equal volume of the control solvent to another.
-
Allow the solvent to evaporate completely.
-
Place the treated and control filter papers in their respective zones within the test arena.
-
Introduce a single test arthropod into the center of the arena.
-
Record the amount of time the arthropod spends in each zone over a set period (e.g., 10 minutes).
-
Repeat the experiment with a sufficient number of individuals for statistical analysis.
-
Calculate the Repellency Index (RI) using the formula: RI = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects in the control zone and Nt is the number of insects in the treated zone.
Antifungal Disk Diffusion Assay
This is a standardized method to assess the antifungal activity of chemical compounds.[5]
Objective: To quantify the inhibitory effect of Tribolium benzoquinones against fungal pathogens.
Materials:
-
Fungal culture to be tested
-
Appropriate fungal growth medium (e.g., Potato Dextrose Agar (B569324) - PDA)
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Solutions of MBQ and EBQ in a suitable solvent (e.g., DMSO) at various concentrations
-
Control solution (solvent only)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test fungus (e.g., 10^6 spores/mL).
-
Using a sterile swab, evenly inoculate the surface of the agar plates with the fungal suspension.
-
Allow the plates to dry for a few minutes.
-
Impregnate sterile filter paper discs with a known volume of the benzoquinone solutions and the control solvent.
-
Aseptically place the discs onto the surface of the inoculated agar plates.
-
Incubate the plates at an appropriate temperature for the test fungus (e.g., 25-30°C) for a specified period (e.g., 48-72 hours).
-
Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is prevented) in millimeters.
-
Compare the zone diameters for different concentrations of the benzoquinones to determine the minimum inhibitory concentration (MIC).
Signaling Pathways and Mechanisms of Action
The defensive action of Tribolium benzoquinones is attributed to their ability to interfere with fundamental cellular processes in target organisms.
Proposed Mechanism of Action: Benzoquinones are highly reactive molecules that can act as pro-oxidants, leading to the generation of reactive oxygen species (ROS) within the cells of predators and microbes. This oxidative stress can cause damage to vital cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
Furthermore, studies suggest that benzoquinones may inhibit key enzymes involved in cellular metabolism and neurotransmission. For instance, some research indicates that these compounds can inhibit ATPases and acetylcholinesterase, disrupting energy production and nerve function in insects.[2]
In fungi, the antifungal activity of benzoquinones is linked to their ability to inhibit spore germination and mycelial growth.[4] Some fungi, however, have evolved detoxification mechanisms, such as benzoquinone oxidoreductases, to counteract the toxic effects of these compounds.[6]
Caption: Proposed mechanism of action of Tribolium benzoquinones.
Experimental and Logical Workflows
The evaluation of a novel defense compound like Tribolium benzoquinones follows a structured workflow from discovery to application.
Caption: A generalized workflow for the evaluation of novel defense compounds.
Conclusion
The benzoquinones produced by Tribolium species are highly effective defense compounds with potent repellent and antimicrobial properties. Their broad-spectrum activity makes them a significant factor in the ecological success of these beetles. While direct, standardized comparisons with other classes of insect defense compounds are limited in the current literature, the available data indicates that Tribolium benzoquinones are a formidable chemical defense. Further research into their precise molecular targets and signaling pathways will be invaluable for the development of novel pest control agents and pharmaceuticals.
References
- 1. repository.lsu.edu [repository.lsu.edu]
- 2. Insects defend against fungal infection by employing microRNAs to silence virulence-related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Chemical Defenses of Insects: A Rich Resource for Chemical Biology in the Tropics | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Tenebrionid secretions and a fungal benzoquinone oxidoreductase form competing components of an arms race between a host and pathogen - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Triboa
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, not only during experimentation but also in the crucial final step of waste disposal. Improper disposal of chemical reagents can pose significant risks to personnel and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of "Triboa," a term that may refer to several distinct laboratory products.
Crucial Note: The name "this compound" is associated with multiple products, each with a unique chemical composition and hazard profile. Before proceeding with any disposal protocol, it is mandatory to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the "this compound" product you are using. This document contains detailed information on hazards, handling, and appropriate disposal methods.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of chemical waste should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Protocol
The following is a generalized procedure for the disposal of a hazardous chemical waste. Always cross-reference with your institution's specific waste management policies and the product's SDS.
-
Segregation and Containment :
-
Do not mix this compound waste with other chemical or general laboratory waste.[1]
-
Whenever possible, keep the waste in its original container.[1]
-
If the original container is compromised, use a clearly labeled, sealed, and chemically compatible waste container.[1] The label must include the words "Hazardous Waste" and the full chemical name.[1]
-
-
Collection of Waste :
-
Solid Waste : Collect unused or expired powder and contaminated materials (e.g., weighing boats, contaminated gloves, bench paper) in a designated hazardous waste container.[1]
-
Liquid Waste : Collect solutions containing the chemical in a sealed, leak-proof hazardous waste container.[1] Do not pour chemical solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.[2]
-
-
Storage of Waste :
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Disposal of hazardous waste is typically carried out at an approved waste disposal plant, often involving high-temperature incineration.[1]
-
Experimental Protocols
While specific experimental protocols for the disposal of every chemical are not feasible to detail here, a common procedure for preparing a chemical for disposal is neutralization, if applicable and safe to do so. For instance, acidic or basic solutions may require pH adjustment before disposal. Always consult the SDS to determine if neutralization is a safe and appropriate step.
General Neutralization Protocol (for acidic or basic waste, if deemed safe by SDS):
-
Work in a chemical fume hood and wear appropriate PPE.
-
Slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, a weak acid for bases) to the waste solution while stirring.
-
Monitor the pH of the solution using a pH meter or pH strips.
-
Continue adding the neutralizing agent until the pH is within the acceptable range for disposal as specified by your institution (typically between 6 and 8).
-
Once neutralized, the solution should still be collected in a labeled hazardous waste container for disposal, as it may contain other hazardous components.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a chemical waste product like this compound.
Caption: Logical workflow for the proper disposal of this compound chemical waste.
By adhering to these guidelines and, most importantly, the specific instructions in the Safety Data Sheet for your product, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Personal protective equipment for handling Triboa
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of TRIBOA (2,4,7-trihydroxy-1,4-benzoxazin-3-one), a cyclic hydroxamic acid. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Recommended Equipment | Standard/Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield if there is a risk of splashing. | ANSI Z87.1 / EN 166 | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for tears or degradation before use. | EN 374 | Prevents direct skin contact with the compound. |
| Body Protection | A buttoned-up laboratory coat. Consider a chemical-resistant apron for larger quantities. | Protects skin and clothing from contamination. | |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. If weighing outside a hood, an N95-rated respirator is recommended. | NIOSH Approved | Minimizes inhalation of fine dust particles. |
Safe Handling and Operational Plan
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Detailed Experimental Protocol: Preparation of a this compound Solution
This protocol provides a step-by-step guide for the preparation of a solution of this compound.
-
Pre-Experiment Preparation:
-
Consult all available safety information for this compound and the chosen solvent.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary glassware and equipment (e.g., beaker, stir bar, graduated cylinder, spatula).
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Weighing the Compound:
-
Place a weigh boat on the analytical balance within the fume hood.
-
Tare the balance.
-
Carefully transfer the desired amount of solid this compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Record the exact mass of the compound.
-
-
Dissolution:
-
Place a stir bar in the beaker and add the desired volume of the appropriate solvent.
-
Begin stirring the solvent at a moderate speed.
-
Slowly and carefully add the weighed this compound to the stirring solvent to avoid splashing.
-
Cover the beaker with a watch glass to prevent evaporation and contamination.
-
Continue stirring until the this compound is completely dissolved.
-
-
Post-Procedure and Decontamination:
-
Once the experiment is complete, decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent or cleaning solution.
-
Wipe down the work surface within the fume hood.
-
Remove PPE in the correct order to avoid self-contamination.
-
Disposal Plan
Chemical waste must be disposed of in accordance with institutional, local, and national regulations.[3] Do not dispose of this compound or its solutions down the drain.
Waste Segregation and Disposal
| Waste Type | Container | Disposal Procedure |
| Solid this compound Waste | Labeled, sealed container for solid chemical waste. | Dispose of through your institution's hazardous waste program. |
| Contaminated Labware (e.g., gloves, weigh boats) | Labeled bag or container for solid chemical waste. | Dispose of through your institution's hazardous waste program. |
| This compound Solutions | Labeled, sealed container for liquid chemical waste. | Segregate based on solvent compatibility and dispose of through your institution's hazardous waste program. |
Emergency Procedures
Spill Response
-
Small Spill: If a small amount of solid this compound is spilled, carefully sweep it up with a dustpan and brush, avoiding the creation of dust. Place the spilled material in a labeled container for hazardous waste disposal. Clean the area with an appropriate solvent.
-
Large Spill: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office.
First Aid
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
- 1. In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. scienceequip.com.au [scienceequip.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
